Technical Documentation Center

Lasalocid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lasalocid
  • CAS: 25999-20-6; 25999-31-9

Core Science & Biosynthesis

Foundational

Discovery and origin of Lasalocid from Streptomyces lasaliensis

An In-depth Examination of the Origin, Biosynthesis, and Recovery of a Key Polyether Ionophore from Streptomyces lasaliensis Abstract Lasalocid (B1674520), a polyether ionophore antibiotic, has been a significant compoun...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Origin, Biosynthesis, and Recovery of a Key Polyether Ionophore from Streptomyces lasaliensis

Abstract

Lasalocid (B1674520), a polyether ionophore antibiotic, has been a significant compound in veterinary medicine for its potent coccidiostatic activity. This technical guide provides a comprehensive overview of the discovery of Lasalocid and its origin from the soil bacterium Streptomyces lasaliensis, now formally reclassified as Streptomyces lasalocidi. It delves into the intricate biosynthetic pathway responsible for its production, the regulatory mechanisms that govern its synthesis, and detailed methodologies for its fermentation, extraction, purification, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important natural product.

Discovery and Origin

Lasalocid was first discovered in 1951 by researchers at Hoffmann-La Roche through a screening program for antimicrobial agents from soil microorganisms.[1] The producing organism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a species of Streptomyces, which was named Streptomyces lasaliensis.[2][3][4] More recent taxonomic studies, including 16S rRNA gene sequencing and DNA-DNA hybridization, have led to the reclassification of the organism, and the official name of the producing strain is now Streptomyces lasalocidi.[2][3][4] The type strain for this species is designated as ATCC 31180T (=NRRL 3382T=DSM 46487T).[2][4]

Biosynthesis of Lasalocid

The biosynthesis of Lasalocid A, the major component of the Lasalocid complex, is a complex process orchestrated by a large biosynthetic gene cluster (BGC). The backbone of the molecule is assembled from precursors derived from primary metabolism: five acetate (B1210297), four propionate, and three butyrate (B1204436) units.[1] This assembly is carried out by a series of large, modular type I polyketide synthases (PKSs).

The key steps in the biosynthesis are as follows:

  • Polyketide Chain Assembly: Six modular PKSs (Lsd11 to Lsd16) construct an all-trans undecaketide polyene intermediate.[1]

  • Epoxidation: A flavin-dependent monooxygenase, Lsd18, catalyzes the sequential epoxidation of two specific C=C double bonds in the polyketide chain to yield a bisepoxide intermediate.[1]

  • Cyclic Ether Formation: An epoxide hydrolase, Lsd19, facilitates the formation of the characteristic cyclic ether structures of Lasalocid.[1]

  • Aromatization and Release: The final steps involve the formation of a 3-methylsalicylate moiety and the release of the mature Lasalocid molecule from the PKS complex, a reaction thought to be catalyzed by the thioesterase (TE) domain of the final PKS module, Lsd17.[5]

Biosynthesis Pathway Diagram

Lasalocid Biosynthesis Figure 1: Simplified Lasalocid A Biosynthesis Pathway Precursors Acetate, Propionate, Butyrate PKS Polyketide Synthases (Lsd11-Lsd17) Precursors->PKS Polyene All-trans Undecaketide Polyene PKS->Polyene Monooxygenase Monooxygenase (Lsd18) Polyene->Monooxygenase Epoxidation Bisepoxide Bisepoxide Intermediate Monooxygenase->Bisepoxide EpoxideHydrolase Epoxide Hydrolase (Lsd19) Bisepoxide->EpoxideHydrolase Cyclization LasalocidA Lasalocid A EpoxideHydrolase->LasalocidA

Caption: Simplified overview of the key enzymatic steps in the biosynthesis of Lasalocid A.

Regulation of Lasalocid Biosynthesis

The production of Lasalocid is tightly controlled by a complex regulatory network involving several transcriptional regulators. These regulators act to either activate or repress the expression of the biosynthetic genes in response to various signals, including the concentration of Lasalocid itself.

Key regulatory genes identified in the Lasalocid biosynthetic gene cluster include:

  • lodR1 : Encodes a TetR family transcriptional regulator that acts as a positive regulator by repressing the expression of an adjacent operon (lodA-lodC).[6]

  • lodR2 : Encodes a transcriptional regulator that functions as a negative regulator of Lasalocid biosynthesis.[6]

  • lodR3 : Encodes a transcriptional activator that directly promotes the expression of key structural genes in the biosynthetic pathway.[6]

  • lodE : Works in concert with lodR2 to form a repressor-activator system that can sense changes in the intracellular concentration of Lasalocid, thereby coordinating biosynthesis with self-resistance mechanisms.[6]

Regulatory Pathway Diagram

Lasalocid Biosynthesis Regulation Figure 2: Regulatory Cascade of Lasalocid Biosynthesis cluster_regulators Regulatory Genes cluster_genes Target Genes LodR1 LodR1 (TetR family) lodAC lodA-lodC operon LodR1->lodAC Represses LodR2 LodR2 BiosyntheticGenes Lasalocid Biosynthetic Genes LodR2->BiosyntheticGenes Represses LodR3 LodR3 LodR3->BiosyntheticGenes Activates LodE LodE LodE->LodR2 Interacts with lodAC->BiosyntheticGenes Inhibits Lasalocid Lasalocid Lasalocid->LodR2 Induces repression?

Caption: A diagram illustrating the interplay of key regulatory proteins in controlling Lasalocid production.

Fermentation for Lasalocid Production

The industrial production of Lasalocid is achieved through submerged fermentation of Streptomyces lasalocidi. While specific industrial protocols are proprietary, a general laboratory-scale fermentation procedure can be outlined based on common practices for Streptomyces fermentations.

Experimental Protocol: Laboratory-Scale Fermentation
  • Inoculum Preparation:

    • Prepare a seed culture of Streptomyces lasalocidi (e.g., ATCC 31180) by inoculating a loopful of spores or mycelial fragments into a suitable seed medium.

    • Seed Medium Example: Tryptone Soya Broth or a medium containing corn steep liquor (1.3%), dextrin (B1630399) (3.0%), and CaCO₃ (0.2%).

    • Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).

  • Production Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Production Medium Example: A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

    • Incubate the production culture at 28-30°C for 7-10 days with aeration and agitation.

    • Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.

  • Harvesting:

    • After the fermentation is complete, harvest the whole broth for downstream processing.

Extraction and Purification of Lasalocid

Lasalocid is primarily located within the mycelial biomass. Therefore, the extraction process involves separating the biomass from the fermentation broth and then extracting the compound using organic solvents.

Experimental Protocol: Extraction and Purification
  • Biomass Separation:

    • Adjust the pH of the fermentation broth to alkaline (pH 10-11) using a solution of NaOH or Na₂CO₃ to ensure Lasalocid is in its salt form and associated with the mycelia.

    • Separate the mycelial biomass from the broth by centrifugation or filtration (e.g., using a plate and frame filter press).

    • Wash the biomass with water and dry it.

  • Solvent Extraction:

    • Extract the dried biomass with an organic solvent such as methanol (B129727), ethanol, or ethyl acetate. A mixture of solvents can also be used.

    • The extraction can be performed by stirring the biomass in the solvent at room temperature or with gentle heating.

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • The concentrated extract can be further purified using a combination of techniques:

      • Liquid-Liquid Extraction: Partitioning the extract between an organic solvent and an aqueous phase at different pH values to remove impurities.

      • Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases to separate Lasalocid from other metabolites.

      • Crystallization: Inducing crystallization of Lasalocid from a suitable solvent to obtain a highly pure product.

Downstream Processing Workflow

Lasalocid Purification Workflow Figure 3: General Workflow for Lasalocid Extraction and Purification FermentationBroth Fermentation Broth pH_Adjustment pH Adjustment (Alkaline) FermentationBroth->pH_Adjustment BiomassSeparation Biomass Separation (Filtration/Centrifugation) pH_Adjustment->BiomassSeparation Biomass Mycelial Biomass BiomassSeparation->Biomass Supernatant Supernatant (Discarded) BiomassSeparation->Supernatant SolventExtraction Solvent Extraction (e.g., Methanol) Biomass->SolventExtraction CrudeExtract Crude Lasalocid Extract SolventExtraction->CrudeExtract Purification Purification (Chromatography, Crystallization) CrudeExtract->Purification PureLasalocid Pure Lasalocid Purification->PureLasalocid

Caption: A flowchart outlining the principal steps for the recovery of Lasalocid from fermentation broth.

Quantitative Data

The yield of Lasalocid from fermentation can vary significantly depending on the strain, fermentation conditions, and medium composition. Industrial production aims for high titers to ensure economic viability.

ParameterValueSource
Fermentation Titer ~25 g/L (25,000 µg/mL)Patent Data
Overall Extraction Yield >80%Patent Data
Final Product Purity >98%Patent Data

Table 1: Reported Quantitative Data for Lasalocid Production.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Lasalocid. Due to its fluorescent properties, fluorescence detection provides high sensitivity and selectivity.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Extract Lasalocid from the sample matrix (e.g., fermentation broth, feed) with a suitable solvent such as methanol or acetonitrile.

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the extract to a concentration within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate or acetic acid).

    • Detection: Fluorescence detector with excitation and emission wavelengths typically around 310 nm and 420 nm, respectively.

    • Quantification: Use an external standard calibration curve prepared with a certified Lasalocid standard.

Conclusion

The discovery of Lasalocid from Streptomyces lasaliensis has had a lasting impact on animal health. Understanding the intricacies of its biosynthesis and the regulatory networks that control its production is crucial for strain improvement and process optimization. The methodologies for fermentation, extraction, and purification, while based on established principles, require careful optimization to achieve high yields and purity. This technical guide provides a foundational understanding of these core aspects, serving as a valuable resource for professionals in the field of natural product research and development.

References

Exploratory

Chemical and physical properties of Lasalocid A

For Researchers, Scientists, and Drug Development Professionals Introduction Lasalocid (B1674520) A is a polyether ionophore antibiotic isolated from Streptomyces lasaliensis. It is widely utilized in the veterinary fiel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid (B1674520) A is a polyether ionophore antibiotic isolated from Streptomyces lasaliensis. It is widely utilized in the veterinary field as a coccidiostat and growth promotant. Beyond its antimicrobial properties, Lasalocid A has garnered significant interest in the scientific community for its ability to transport various cations across lipid membranes, a mechanism that underpins its broader biological activities, including potential anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the chemical and physical properties of Lasalocid A, details on its mechanism of action, and protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Lasalocid A are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General Chemical Properties of Lasalocid A
PropertyValueReference
Molecular Formula C₃₄H₅₄O₈[1][2]
Molecular Weight 590.80 g/mol [1][2]
Appearance White to off-white solid/crystals[3]
CAS Number 25999-31-9[1]
Table 2: Physicochemical Properties of Lasalocid A
PropertyValueReference
Melting Point 110-114 °C (unsharp: 100-109 °C)[4]
Solubility Soluble in organic solvents such as methanol, ethanol, propan-2-ol, ethyl acetate, acetone, DMF, and DMSO. Insoluble in water.[3][4][5]
pKa Data not consistently available in the searched literature.
Table 3: Spectroscopic Data of Lasalocid A
Spectroscopic TechniqueCharacteristic DataReference
UV-Vis (in 50% aq. isopropanol) λmax: 248 nm (ε = 6750), 318 nm (ε = 4200)[4]
¹H NMR Complex spectra with multiple signals; chemical shifts are dependent on the solvent and presence of cations.[6]
¹³C NMR Thirty-four distinct signals corresponding to the carbon atoms in the structure.[7][8]
FT-IR (in Chloroform) ν(C=O) carbonyl: ~1712 cm⁻¹; ν(C=O) carboxyl: ~1652 cm⁻¹; ν(O-H) stretching: ~3350-3680 cm⁻¹[9][10]
Mass Spectrometry (ESI-MS/MS) Protonated sodium salt [(M-H+Na)+H]⁺ at m/z 613; Sodiated sodium salt [(M-H+Na)+Na]⁺ at m/z 635. Major fragments at m/z 377 and 359.[3][9][11][12]

Mechanism of Action: Ionophore Activity

Lasalocid A's primary mechanism of action is its function as an ionophore. It forms a lipophilic complex with various cations, including monovalent and divalent ions such as Na⁺, K⁺, and Ca²⁺. This complex can then diffuse across biological membranes, disrupting the natural ion gradients essential for numerous cellular processes. This disruption of ionic homeostasis is the root of its antibiotic and other biological effects.

Ionophore_Mechanism cluster_membrane Cell Membrane Membrane Lasalocid_ext Lasalocid A (Extracellular) Complex Lasalocid-Cation Complex Lasalocid_ext->Complex Complexation Cation_ext Cation (e.g., Na⁺, K⁺, Ca²⁺) (Extracellular) Cation_ext->Complex Lasalocid_int Lasalocid A (Intracellular) Complex->Lasalocid_int Diffusion across membrane Cation_int Cation (Intracellular) Complex->Cation_int Release

Caption: Ionophore mechanism of Lasalocid A.

Signaling Pathways

The disruption of ion homeostasis by Lasalocid A triggers downstream signaling events, leading to cellular responses such as apoptosis and autophagy.

Apoptosis Induction Pathway

Lasalocid A-induced apoptosis is often mediated by the intrinsic pathway, which is initiated by mitochondrial stress. The influx of cations and subsequent disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors and the activation of caspases.

Apoptosis_Pathway Lasalocid Lasalocid A Ion_Dysregulation Intracellular Ion Dysregulation (e.g., ↑ Ca²⁺) Lasalocid->Ion_Dysregulation Mitochondrial_Stress Mitochondrial Stress (ΔΨm disruption) Ion_Dysregulation->Mitochondrial_Stress ROS Increased ROS Production Mitochondrial_Stress->ROS Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Lasalocid A-induced apoptosis pathway.

Autophagy Induction Pathway

In addition to apoptosis, Lasalocid A can induce autophagy, a cellular process of self-digestion. This is often a response to cellular stress, including that caused by ionophore activity. The process involves the formation of autophagosomes that sequester and degrade cellular components. Key proteins such as Beclin-1 and LC3 are involved in this pathway.[13][14][15][16][17]

Autophagy_Pathway Lasalocid Lasalocid A Cellular_Stress Cellular Stress (Ion Dysregulation, ROS) Lasalocid->Cellular_Stress Beclin1_Complex Beclin-1 Complex Activation Cellular_Stress->Beclin1_Complex Phagophore Phagophore Formation Beclin1_Complex->Phagophore LC3_Conversion LC3-I to LC3-II Conversion Phagophore->LC3_Conversion Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome Autolysosome Autolysosome (Autophagosome-Lysosome Fusion) Autophagosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: Lasalocid A-induced autophagy pathway.

Experimental Protocols

This section outlines general methodologies for the analysis of Lasalocid A. It is important to note that specific parameters may need to be optimized depending on the instrumentation and experimental goals.

General Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of Lasalocid A from a sample matrix.

Experimental_Workflow Sample Sample (e.g., feed, tissue) Extraction Extraction (e.g., with Methanol) Sample->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Instrumental Analysis (e.g., HPLC, MS) Purification->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: General workflow for Lasalocid A analysis.

Melting Point Determination

A standard capillary melting point apparatus can be used.

  • Sample Preparation: A small amount of finely powdered Lasalocid A is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Solubility Determination (Gravimetric Method)

This method determines the equilibrium solubility of Lasalocid A in a given solvent.[18]

  • Sample Preparation: An excess amount of Lasalocid A is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is evaporated to dryness, and the mass of the dissolved Lasalocid A is determined gravimetrically.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of Lasalocid A of known concentration is prepared in a suitable solvent (e.g., 50% aqueous isopropanol).[4] Serial dilutions are made to prepare a series of standard solutions.

  • Instrument Parameters: A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm. The instrument is blanked with the solvent used to prepare the samples.

  • Measurement: The absorbance of each standard solution and any unknown samples is measured at the wavelength of maximum absorbance (λmax).[1]

  • Analysis: A calibration curve of absorbance versus concentration is plotted using the standard solutions to determine the concentration of unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of Lasalocid A is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The solution should be free of particulate matter.

  • Instrument Parameters: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Standard acquisition parameters for ¹H and ¹³C NMR are used, although these may be optimized for specific experimental needs (e.g., relaxation delays, number of scans).[19][20]

  • Data Acquisition: The NMR spectrum is acquired.

  • Data Processing: The raw data is processed (e.g., Fourier transformation, phase correction, baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of Lasalocid A (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[10][21]

    • Solution: A concentrated solution of Lasalocid A is prepared in a suitable IR-transparent solvent (e.g., chloroform). A drop of the solution is placed between two salt plates (e.g., NaCl or KBr).[9]

  • Measurement: A background spectrum of the empty sample holder (or the solvent) is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired, typically in the range of 4000-400 cm⁻¹.[9]

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Lasalocid A is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration. The solution is then introduced into the mass spectrometer, often via liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique used for Lasalocid A, typically in positive ion mode.[3][9][12]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.[3][9][12]

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of Lasalocid A, its mechanism of action as an ionophore, and its impact on cellular signaling pathways leading to apoptosis and autophagy. The provided experimental protocols offer a starting point for researchers working with this multifaceted molecule. The continued investigation of Lasalocid A holds promise for the development of new therapeutic agents and a deeper understanding of ion transport processes in biology.

References

Foundational

Lasalocid: A Comprehensive Technical Guide to its Biological Activities and Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals Abstract Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established veterinary coccidiostat.[1][2][3][4][5][6]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established veterinary coccidiostat.[1][2][3][4][5][6] Its primary mechanism of action involves the disruption of ion gradients across biological membranes, leading to a cascade of cellular events that culminate in cell death for susceptible organisms.[4][6][7] This technical guide provides an in-depth analysis of the multifaceted biological activities of Lasalocid, its broad antimicrobial spectrum, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this ionophore beyond its conventional use.

Core Biological Activities

Lasalocid's biological effects are intrinsically linked to its ability to form lipid-soluble complexes with mono- and divalent cations, such as K+, Na+, and Ca2+, and transport them across cellular and organellar membranes.[7] This disruption of ionic homeostasis is the foundational mechanism underpinning its diverse biological activities.

Ionophoric Activity and Disruption of Cellular Homeostasis

As a classic ionophore, Lasalocid inserts itself into lipid bilayers, creating a channel for the transport of cations down their electrochemical gradients. This influx of ions dissipates transmembrane potentials, leading to a series of detrimental downstream effects, including:

  • Osmotic Imbalance and Cell Lysis: The uncontrolled movement of ions and water into the cell results in swelling and eventual osmotic lysis, a key factor in its efficacy against coccidial parasites.[4]

  • Alteration of Intracellular pH: By facilitating the exchange of cations for protons (H+), Lasalocid can disrupt intracellular pH regulation, impacting enzymatic activities and overall cellular function.[7]

  • Mitochondrial Dysfunction: Lasalocid targets mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. This disruption triggers the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS).[2][8]

Induction of Apoptosis and Autophagy

Recent studies have elucidated Lasalocid's ability to induce programmed cell death pathways in various cell types, particularly cancer cells.

  • Apoptosis: Lasalocid triggers apoptosis through both intrinsic and extrinsic pathways. The disruption of mitochondrial function leads to the release of cytochrome c, activating the caspase cascade.[2][8] Evidence suggests the involvement of ROS production in initiating this apoptotic signaling.[2][8]

  • Autophagy: Lasalocid can also induce autophagy, a cellular process of self-digestion. This is characterized by the formation of acidic vesicular organelles and the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II).[2][7][8] The role of autophagy in Lasalocid's effects can be complex, sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[2][8]

Antimicrobial Spectrum

Lasalocid exhibits a broad spectrum of activity against various microorganisms, including protozoa, Gram-positive bacteria, and has also shown potential as an antifungal and anticancer agent.

Antiprotozoal Activity

Lasalocid is most renowned for its potent activity against coccidian parasites of the genus Eimeria, which cause significant economic losses in the poultry industry.[4] It is also effective against other protozoa such as Toxoplasma gondii and Cryptosporidium parvum.

Antibacterial Activity

Lasalocid demonstrates significant efficacy against Gram-positive bacteria.[5][9] Its activity against Gram-negative bacteria is limited due to the protective outer membrane of these organisms, which hinders the ionophore's access to the cell membrane.[10]

Anticancer Activity

Emerging research has highlighted the potential of Lasalocid as an anticancer agent. It exhibits cytotoxicity against a range of cancer cell lines, including prostate and colon cancer.[11] Its ability to induce apoptosis and autophagy, coupled with its ionophoric activity that can selectively target cancer cells with altered membrane potentials, makes it a promising candidate for further investigation in oncology.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of Lasalocid.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lasalocid against Bacteria

Bacterial SpeciesMIC Range (mg/L)Reference(s)
Enterococcus faecium0.25 - 1[12]
Ruminococcus albus>2.5[13]
Ruminococcus flavefaciens>2.5[13]
Butyrivibrio fibrisolvens>2.5[13]
Bacteroides succinogenes>2.5 (initial inhibition)[13]
Bacteroides ruminicola>2.5 (initial inhibition)[13]
Selenomonas ruminantium>40[13]
Methanogenic Bacteria10 - >40[13]

Table 2: IC50 Values of Lasalocid against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
PC-3Prostate CancerNot specified[2][8]
SW480Primary Colon CancerNot specified[11]
SW620Metastatic Colon CancerNot specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of Lasalocid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]

Protocol:

  • Preparation of Lasalocid Stock Solution: Prepare a stock solution of Lasalocid in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile growth medium into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the Lasalocid stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without Lasalocid) and a negative control (medium without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of Lasalocid in which no visible growth of the microorganism is observed.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Lasalocid for a specified duration. Include untreated control cells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.[3][22][23][24]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with Lasalocid for the desired time. Include a positive control for depolarization (e.g., CCCP) and an untreated control.

  • JC-1 Staining: Incubate the cells with the JC-1 fluorescent probe. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Washing: Wash the cells to remove the excess JC-1 dye.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with Lasalocid's biological activities.

lasalocid_ion_homeostasis cluster_membrane Cellular Membrane cluster_effects Downstream Effects lasalocid Lasalocid cation_channel Cation Complex (e.g., K+, Na+) lasalocid->cation_channel Forms Complex intracellular Intracellular Space ion_influx Uncontrolled Cation Influx cation_channel->ion_influx Transports Cations extracellular Extracellular Space depolarization Membrane Depolarization ion_influx->depolarization ph_imbalance Intracellular pH Imbalance ion_influx->ph_imbalance osmotic_stress Osmotic Stress & Swelling ion_influx->osmotic_stress cell_lysis Cell Lysis osmotic_stress->cell_lysis

Caption: Disruption of Ion Homeostasis by Lasalocid.

lasalocid_apoptosis_pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm lasalocid Lasalocid mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) lasalocid->mmp_loss ros ↑ Reactive Oxygen Species (ROS) lasalocid->ros cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c ros->mmp_loss caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Lasalocid-Induced Apoptotic Signaling Pathway.

mic_workflow start Start prep_lasalocid Prepare Lasalocid Stock Solution start->prep_lasalocid serial_dilute Perform Serial Dilutions of Lasalocid prep_lasalocid->serial_dilute prep_plate Prepare 96-well Plate with Growth Medium prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

Lasalocid's well-characterized ionophoric properties translate into a potent and broad spectrum of biological activities. While its primary application remains in veterinary medicine for the control of coccidiosis, this technical guide underscores its potential in other therapeutic areas, including as an antibacterial and anticancer agent. The detailed experimental protocols and elucidated signaling pathways provided herein offer a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of this versatile molecule. A deeper understanding of its mechanisms of action will be crucial for designing novel therapeutic strategies and overcoming potential challenges such as toxicity and drug resistance.

References

Exploratory

An In-depth Technical Guide to the Structure and Ion Transport Properties of Lasalocid

For Researchers, Scientists, and Drug Development Professionals Introduction Lasalocid (B1674520), a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has garnered significant attention for its ability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid (B1674520), a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has garnered significant attention for its ability to transport cations across biological membranes.[1][2] This property underpins its use as a coccidiostat in the poultry industry and has spurred research into its potential as a therapeutic agent in other areas, including cancer.[3][4] This technical guide provides a comprehensive overview of the structure of lasalocid and its intricate relationship with ion transport. We will delve into its chemical architecture, the mechanism of cation complexation and transport, and its effects on cellular pathways. This guide also provides detailed experimental protocols for key analytical techniques used to study lasalocid and its functions.

The Molecular Architecture of Lasalocid

Lasalocid (C₃₄H₅₄O₈, Molar Mass: 590.8 g/mol ) is a polyether antibiotic characterized by a backbone containing multiple ether linkages and hydroxyl groups, with a terminal carboxylic acid group and a substituted salicylic (B10762653) acid moiety.[5][6] This unique structure, featuring both hydrophobic and hydrophilic regions, is crucial for its ionophoretic activity.[7] The molecule can adopt a cyclic conformation through intramolecular hydrogen bonding, creating a cavity that can encapsulate cations.[8]

The lipophilic exterior of the lasalocid-cation complex allows it to readily partition into and traverse the lipid bilayer of cell membranes, while the hydrophilic interior shields the charged cation from the hydrophobic membrane core.[7]

Mechanism of Ion Transport

Lasalocid functions as a "mobile carrier" ionophore. The process of ion transport across a membrane can be conceptualized in the following steps:

  • Complexation: At the membrane interface, a lasalocid molecule complexes with a cation from the aqueous environment. This process involves the coordination of the cation by the oxygen atoms of the ether and hydroxyl groups, as well as the deprotonated carboxyl group.[9]

  • Translocation: The resulting neutral, lipid-soluble complex diffuses across the lipid bilayer.

  • Decomplexation: At the opposite membrane interface, the cation is released into the aqueous environment on the other side.

  • Return: The free lasalocid molecule diffuses back across the membrane to repeat the cycle.

This transport mechanism disrupts the natural ion gradients across cellular membranes, leading to a cascade of secondary effects, including osmotic stress and cell death in target organisms.[10]

Lasalocid_Ion_Transport_Cycle cluster_membrane Cell Membrane Lasalocid_Out Lasalocid Complex_In Lasalocid-Cation Complex Lasalocid_Out->Complex_In Translocation Complex_In->Lasalocid_Out Return of Ionophore Cation_In Cation (In) Complex_In->Cation_In Decomplexation Cation_Out Cation (Out) Cation_Out->Lasalocid_Out Complexation Lasalocid_Cellular_Effects Lasalocid Lasalocid Ion_Gradient_Disruption Disruption of H+ Gradient Lasalocid->Ion_Gradient_Disruption Endosome_Lysosome Endosomal-Lysosomal Pathway Ion_Gradient_Disruption->Endosome_Lysosome Golgi Golgi Apparatus Ion_Gradient_Disruption->Golgi Impaired_Acidification Impaired Acidification Endosome_Lysosome->Impaired_Acidification Golgi_Fragmentation Golgi Fragmentation Golgi->Golgi_Fragmentation Inhibited_Maturation Inhibited Maturation & Degradation Impaired_Acidification->Inhibited_Maturation Altered_Trafficking Altered Protein Sorting & Vesicular Trafficking Golgi_Fragmentation->Altered_Trafficking Fluorescence_Assay_Workflow Start Start Prepare_LUVs Prepare LUVs with encapsulated fluorescent indicator Start->Prepare_LUVs Add_LUVs Add LUVs to cuvette Prepare_LUVs->Add_LUVs Add_Cations Add cations to external buffer Add_LUVs->Add_Cations Add_Lasalocid Initiate transport with Lasalocid Add_Cations->Add_Lasalocid Monitor_Fluorescence Monitor fluorescence change over time Add_Lasalocid->Monitor_Fluorescence Analyze_Data Analyze transport rate and selectivity Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Foundational

An In-depth Technical Guide to Early Research on Lasalocid's Effect on Gram-positive Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary Lasalocid (initially designated Antibiotic X-537A) is a carboxylic polyether ionophore isolated from Streptomyces lasaliensis.[1...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasalocid (initially designated Antibiotic X-537A) is a carboxylic polyether ionophore isolated from Streptomyces lasaliensis.[1] First described in 1951, early research rapidly established its potent biological activities, primarily as a coccidiostat in veterinary medicine.[1][2] Concurrently, its significant efficacy against Gram-positive bacteria was a key area of investigation. This technical guide delves into the foundational research that characterized Lasalocid's antibacterial properties, focusing on its mechanism of action, spectrum of activity as determined by early in vitro studies, and the experimental protocols used in this seminal work.

Core Mechanism of Action: Ionophore-Mediated Disruption

Early studies identified Lasalocid as a member of the ionophore class of antibiotics. Its primary mechanism against Gram-positive bacteria is the disruption of the cell's fundamental electrochemical balance.[3]

Key Mechanistic Steps:

  • Membrane Insertion: As a lipophilic molecule, Lasalocid readily inserts itself into the lipid bilayer of the bacterial cytoplasmic membrane. The porous peptidoglycan layer of Gram-positive bacteria does not impede its access to the membrane.[4]

  • Cation Complexation: The structure of Lasalocid features a polar interior rich in oxygen atoms, allowing it to form a cage-like structure that chelates cations. It has a broad specificity, capable of binding and transporting both monovalent (e.g., K+, Na+) and divalent (e.g., Ca2+, Mg2+) cations.[5]

  • Transmembrane Transport: Upon complexing with a cation, the exterior of the Lasalocid molecule remains hydrophobic, enabling it to act as a mobile carrier, shuttling the ion across the lipid membrane.[3]

  • Gradient Collapse: This transport facilitates an electroneutral exchange of cations (e.g., K+) for protons (H+), collapsing the crucial ion gradients (ΔpH and ΔΨ) that constitute the proton-motive force.

  • Cellular Death: The dissipation of the proton-motive force disrupts essential cellular processes, including ATP synthesis and nutrient transport, leading to an increase in osmotic pressure, cell swelling, and ultimately, cell death.

Lasalocid_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (High K⁺, Low Na⁺) Membrane_Top Membrane_Bottom K_out K+ Lasalocid_Complex Lasalocid-K⁺ Complex K_out->Lasalocid_Complex 2. Complexes with cation Na_out Na+ Ca_out Ca²⁺ Lasalocid_free Lasalocid Lasalocid_free->Membrane_Top 1. Adsorbs to membrane surface H_in H⁺ Gradient_Collapse Disruption of Ion Gradients (ΔpH, ΔΨ) Cell_Death Cell Death Lasalocid_Complex->H_in 3. Transports cation into cell in exchange for H⁺ Gradient_Collapse->Cell_Death 4. Collapse of Proton-Motive Force

Fig. 1: Ionophore-mediated transport of cations by Lasalocid.

Quantitative In Vitro Antibacterial Activity

Early investigations into the antibacterial properties of Lasalocid (then X-537A) were crucial for defining its spectrum of activity. A key study by Westley et al. in 1973 detailed the in vitro effects of Lasalocid and its derivatives against various Gram-positive bacteria, particularly Bacillus species.[6][7] This research established that the specific molecular structure, including all oxygen functions involved in cation binding, was essential for its biological activity.[4][7]

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Lasalocid

Bacterial SpeciesNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Enterococcus faecium122 (WT)0.125 - 2N/AN/A[8]
Staphylococcus spp.N/A<16N/A<16N/A
Streptococcus spp.N/A<16N/A<16N/A

Note: Data for Staphylococcus and Streptococcus spp. is based on general statements of activity from multiple sources. The Enterococcus faecium data is from a 2023 study to provide a modern quantitative example of Lasalocid's efficacy.[8]

Experimental Protocols: MIC Determination

The primary method used in early research to quantify the antibacterial potency of compounds like Lasalocid was the determination of the Minimum Inhibitory Concentration (MIC) via agar (B569324) or broth dilution methods.

Detailed Methodology: Agar Dilution

The agar dilution method was a standard and reliable technique for testing the susceptibility of bacteria to new antimicrobial agents.

  • Preparation of Antibiotic Plates:

    • A stock solution of Lasalocid is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).[1]

    • A series of twofold dilutions of the Lasalocid stock solution is made.

    • Each dilution is added to molten Mueller-Hinton Agar (MHA) held at 45-50°C to achieve the final desired concentrations (e.g., from 0.06 to 128 µg/mL).

    • The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • Several colonies of the test bacterium (e.g., Staphylococcus aureus) are isolated from an 18-24 hour culture on a non-selective agar plate.

    • The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • This suspension is further diluted to yield a final inoculum for the plates.

  • Inoculation of Plates:

    • The standardized bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator (e.g., a Steers replicator), which delivers a small, defined volume of the inoculum to each plate in the concentration series.

  • Incubation:

    • The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most staphylococci and streptococci).

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of Lasalocid that completely inhibits visible growth of the organism. The growth on the control plate validates the viability of the inoculum.

MIC_Workflow cluster_prep Preparation Phase cluster_inoculum Inoculum Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A 1. Prepare Lasalocid Stock Solution B 2. Create Serial Dilutions A->B C 3. Mix Dilutions with Molten Agar B->C D 4. Pour Antibiotic -Agar Plates C->D G 7. Inoculate Plates with Standardized Suspension D->G E 5. Culture Test Bacterium (e.g., S. aureus) F 6. Prepare Suspension to 0.5 McFarland Standard E->F F->G H 8. Incubate Plates (37°C, 18-24h) G->H I 9. Read Plates for Visible Growth H->I J 10. Determine MIC (Lowest concentration with no growth) I->J

Fig. 2: Standard workflow for Agar Dilution MIC testing.

Conclusion

The early research on Lasalocid firmly established its role as a potent antibacterial agent with a clear spectrum of activity against Gram-positive bacteria. Foundational studies elucidated its mechanism as a cation ionophore that lethally disrupts the bacterial membrane potential. The methodologies employed, such as agar dilution for MIC determination, were standard for the era and provided the quantitative basis for understanding its efficacy. While primarily developed for veterinary applications due to toxicity concerns in humans, the initial body of research on Lasalocid provided valuable insights into the chemical biology of ionophores and their profound impact on bacterial physiology.

References

Exploratory

The Role of Lasalocid in Disrupting Ionic Homeostasis in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lasalocid (B1674520), a carboxylic polyether ionophore antibiotic, is a potent anticoccidial agent widely used in the veterinary field. Its efficac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid (B1674520), a carboxylic polyether ionophore antibiotic, is a potent anticoccidial agent widely used in the veterinary field. Its efficacy stems from its ability to disrupt the delicate ionic homeostasis within parasites, leading to cell death. This technical guide provides an in-depth exploration of the core mechanisms of Lasalocid's action, focusing on its role as an ionophore and the subsequent cascade of events that compromise parasite viability. This document synthesizes available data on the qualitative and quantitative effects of Lasalocid, details relevant experimental methodologies, and visualizes the key pathways involved in its mode of action.

Introduction

Parasitic diseases, particularly coccidiosis caused by protozoa of the genus Eimeria, pose a significant threat to livestock health and productivity. For decades, ionophore antibiotics like Lasalocid have been a cornerstone of control strategies. Lasalocid acts as a mobile carrier, forming lipid-soluble complexes with cations and transporting them across the parasite's cell membranes, thereby dissipating the electrochemical gradients essential for life.[1] This disruption of ionic homeostasis is the primary mechanism behind its potent antiparasitic activity.[1]

Mechanism of Action: An Ionophoretic Disruption

Lasalocid's fundamental mechanism of action is the disruption of the parasite's intracellular ion balance. As a carboxylic ionophore, it possesses a high affinity for monovalent and divalent cations, including Na+, K+, and Ca2+.

Disruption of Sodium (Na+) and Potassium (K+) Gradients

Lasalocid facilitates the influx of extracellular sodium ions (Na+) into the parasite's cytoplasm, moving them down their concentration gradient. To counteract this influx, the parasite's plasma membrane Na+/K+-ATPase pumps must work excessively to expel Na+. This process is energetically costly, and the continuous influx mediated by Lasalocid eventually overwhelms the pump's capacity. The accumulation of intracellular Na+ has two major consequences:

  • Osmotic Imbalance: The increased intracellular Na+ concentration disrupts the osmotic balance, leading to an influx of water. This causes the parasite to swell and ultimately lyse.[2]

  • Depletion of Energy Reserves: The constant activity of the Na+/K+-ATPase to counteract the Na+ influx leads to a significant depletion of the parasite's ATP reserves.

While direct quantitative data on Lasalocid-induced changes in intracellular Na+ and K+ in parasites is limited in the available literature, studies on other ionophores like monensin (B1676710) have demonstrated a significant increase in intracellular Na+ in Toxoplasma gondii.[3]

Perturbation of Intracellular Calcium (Ca2+) Homeostasis

Lasalocid also transports calcium ions (Ca2+), a critical second messenger in apicomplexan parasites. The controlled release and sequestration of Ca2+ from intracellular stores like the endoplasmic reticulum and acidocalcisomes regulate essential processes such as motility, host cell invasion, and egress.[4] By creating new pathways for Ca2+ to move across membranes, Lasalocid disrupts the tightly regulated spatiotemporal dynamics of Ca2+ signaling. This can lead to:

  • Aberrant activation of calcium-dependent protein kinases (CDPKs): These kinases play a crucial role in parasite motility and invasion.[5] Uncontrolled Ca2+ levels can lead to their inappropriate activation or inhibition.

  • Premature egress: A surge in intracellular Ca2+ is a key trigger for parasite egress from the host cell. Ionophores like A23187 have been shown to induce this process.[6][7]

The resting cytosolic Ca2+ concentration in Toxoplasma gondii tachyzoites is maintained at approximately 50-100 nM.[4] Disruption of this delicate balance by Lasalocid can have profound effects on parasite function.

Impact on Intracellular pH and Mitochondrial Function

The movement of cations by Lasalocid is often coupled with the transport of protons (H+), leading to alterations in the parasite's intracellular pH (pHi). This can disrupt the function of pH-sensitive enzymes and metabolic pathways. Furthermore, the dissipation of ion gradients across the mitochondrial membrane can lead to a decrease in the mitochondrial membrane potential (ΔΨm).[8] This is a critical event, as the ΔΨm is essential for ATP synthesis. Monensin, another ionophore, has been shown to decrease the mitochondrial membrane potential in Toxoplasma gondii.[8] Ultrastructural studies on Eimeria tenella treated with Lasalocid have revealed enlarged mitochondria, suggesting mitochondrial distress.[9]

Quantitative Data on Lasalocid's Efficacy

ParameterParasiteConcentration/DoseEffectReference
Oocyst Production Eimeria tenella0.1 µg/mlReduced sporozoite viability[10]
Eimeria tenella1.0 µg/mlReduced sporozoite viability[10]
Eimeria tenella10.0 µg/mlReduced sporozoite viability[10]
Oocyst Production Eimeria bovis & Eimeria zuernii0.5 mg/kgNumerical reduction in oocysts[11]
Eimeria bovis & Eimeria zuernii0.75 mg/kgNumerical reduction in oocysts[11]
Eimeria bovis & Eimeria zuernii1.0 mg/kgNumerical reduction in oocysts[11]
Eimeria bovis & Eimeria zuernii3.0 mg/kgNumerical reduction in oocysts[11]
Lesion Score & Oocyst Production Eimeria tenella0.0125% in feedHigh anticoccidial activity[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of Lasalocid on parasite ionic homeostasis.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

Principle: Fura-2 AM is a ratiometric fluorescent indicator that, once inside the cell, is cleaved by esterases to the membrane-impermeable Fura-2. The excitation spectrum of Fura-2 shifts upon binding to Ca2+, allowing for the calculation of intracellular calcium concentrations.

Protocol:

  • Parasite Preparation: Harvest parasites (e.g., Toxoplasma gondii tachyzoites) and wash with a suitable buffer such as Buffer A with glucose (BAG; 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO4, 50 mM HEPES, pH 7.3, and 5.5 mM glucose).

  • Dye Loading: Resuspend parasites to a concentration of 1 x 10^9 parasites/ml in BAG supplemented with 1.5% sucrose (B13894) and 5 µM Fura-2 AM. Incubate for 25-30 minutes at 26°C with gentle agitation.

  • Washing: Wash the cells twice with BAG to remove extracellular dye and resuspend to a final density of 1 x 10^9 cells/ml.

  • Measurement: Add a 50 µL aliquot of the parasite suspension to 2.45 mL of Ringer buffer in a cuvette placed in a thermostatically controlled fluorescence spectrophotometer.

  • Data Acquisition: Excite the sample at 340 nm and 380 nm, and record the emission at 510 nm.

  • Calibration and Calculation: Calibrate the fluorescence ratio (340/380 nm) using ionophores (e.g., ionomycin) and Ca2+/EGTA buffers to determine the minimum (Rmin) and maximum (Rmax) ratios. Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Assessment of Parasite Viability using Propidium Iodide (PI)

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

Protocol:

  • Treatment: Incubate parasites with the desired concentrations of Lasalocid for the specified time.

  • Staining: After treatment, wash the parasites once with phosphate-buffered saline (PBS). Resuspend the parasite pellet in PBS at a concentration of 1 x 10^6 parasites/ml.

  • PI Addition: Add PI to a final concentration of 1-5 µg/ml.

  • Incubation: Incubate the parasites in the dark for 5-15 minutes at room temperature.

  • Analysis: Analyze the samples immediately by flow cytometry. PI fluoresces red when excited by a 488 nm laser, and its emission can be detected in the appropriate channel (e.g., FL2 or FL3). The percentage of PI-positive cells represents the dead parasite population.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Treatment: Treat parasites with Lasalocid as required.

  • Staining: Wash the parasites and resuspend them in a suitable buffer. Add JC-1 to a final concentration of 2-10 µM and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Analyze the samples by flow cytometry or fluorescence microscopy. Excite at 488 nm and measure the green fluorescence (monomers) at ~530 nm and the red fluorescence (J-aggregates) at ~590 nm. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Visualization of Pathways and Workflows

Signaling and Disruption Pathways

The following diagrams illustrate the general mechanism of Lasalocid's action and its impact on parasite signaling.

lasalocid_mechanism cluster_extracellular Extracellular Space cluster_membrane Parasite Membrane cluster_intracellular Intracellular Space (Parasite) Na_ext Na+ Lasalocid Lasalocid Na_ext->Lasalocid Binds Ca_ext Ca2+ Ca_ext->Lasalocid Binds Na_int Na+ Lasalocid->Na_int Transports Ca_int Ca2+ Lasalocid->Ca_int Transports Swelling Osmotic Swelling Na_int->Swelling Increased concentration leads to CDPKs CDPKs Ca_int->CDPKs Disrupted signaling activates/inhibits Lysis Cell Lysis Swelling->Lysis Motility Altered Motility/ Invasion/Egress CDPKs->Motility

Caption: Lasalocid-mediated disruption of ionic homeostasis in parasites.

experimental_workflow cluster_assays Endpoint Assays start Parasite Culture treatment Treatment with Lasalocid (Dose-response/Time-course) start->treatment ion_measurement Intracellular Ion Measurement (Fura-2, SBFI, etc.) treatment->ion_measurement viability Viability Assay (Propidium Iodide) treatment->viability mito Mitochondrial Potential (JC-1) treatment->mito analysis Data Analysis (Flow Cytometry/ Spectrofluorometry) ion_measurement->analysis viability->analysis mito->analysis results Quantitative Results (Tables & Graphs) analysis->results

Caption: General experimental workflow for assessing Lasalocid's effects.

Conclusion

Lasalocid remains a critically important tool in the control of parasitic diseases. Its efficacy is unequivocally linked to its ability to function as an ionophore, disrupting the fundamental ionic balance that is essential for parasite survival. By facilitating the uncontrolled movement of cations across the parasite's membranes, Lasalocid triggers a cascade of detrimental events, including osmotic stress, energy depletion, and the dysregulation of vital signaling pathways. While the qualitative effects of this disruption are well-documented, further research providing precise quantitative data on the changes in intracellular ion concentrations would greatly enhance our understanding of its mode of action and could aid in the development of new antiparasitic agents that exploit similar vulnerabilities. The experimental protocols detailed in this guide provide a framework for conducting such crucial investigations.

References

Foundational

A Technical Review of Lasalocid's Applications in Veterinary Medicine

Abstract Lasalocid (B1674520), a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis, is a critical tool in veterinary medicine. Primarily utilized as a coccidiostat in the poultry and cattle...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lasalocid (B1674520), a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis, is a critical tool in veterinary medicine. Primarily utilized as a coccidiostat in the poultry and cattle industries, it also serves as a growth promotant in ruminants. This technical guide offers an in-depth examination of Lasalocid's mechanism of action, its principal applications, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Introduction

Lasalocid is a widely used feed additive for the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1][2] This disease poses a significant threat to the health and productivity of poultry and other livestock.[3] Beyond its anticoccidial properties, Lasalocid is also approved for improving feed efficiency and promoting growth in cattle by modulating rumen fermentation.[4][5] Its dual functionality has made it a staple in livestock production systems worldwide.

Mechanism of Action

Lasalocid functions as an ionophore, meaning "ion carrier." It forms a lipid-soluble complex with cations and transports them across biological membranes.[6][7][8] This action disrupts the natural ion concentration gradients essential for the parasite's survival.

Specifically, Lasalocid creates a channel for cations like sodium (Na+) and potassium (K+) to move across the parasite's cell membrane.[6][7] This influx of ions into the parasite leads to an osmotic imbalance, causing the cell to absorb excess water, swell, and ultimately burst (osmotic lysis).[1][8] This disruption of ionic homeostasis is the primary mechanism behind its coccidiocidal effect.[1] The motile stages of the parasite's life cycle, such as sporozoites and merozoites, are particularly susceptible.[8]

cluster_parasite Eimeria Parasite Cell Parasite_Membrane Cell Membrane Intracellular Intracellular Space (Low Na+) Parasite_Membrane->Intracellular Cation_Influx Cation Influx (Na+) Extracellular Extracellular Space (High Na+) Lasalocid Lasalocid Extracellular->Lasalocid Forms Complex with Na+ Lasalocid->Parasite_Membrane Transports Na+ across membrane Osmotic_Imbalance Osmotic Imbalance & Water Uptake Cation_Influx->Osmotic_Imbalance Cell_Lysis Cell Swelling & Lysis Osmotic_Imbalance->Cell_Lysis

Caption: Lasalocid's ionophore mechanism leading to parasite cell lysis.

Applications in Veterinary Medicine

Coccidiosis Control in Poultry

Lasalocid is extensively used in broiler chickens and turkeys to prevent coccidiosis caused by various Eimeria species, including E. tenella, E. necatrix, E. acervulina, E. brunetti, E. maxima, and E. mitis.[5][9] It is typically administered as a feed additive at concentrations ranging from 90 to 125 parts per million (ppm).[1][10]

Table 1: Representative Efficacy of Lasalocid in Broilers with Coccidiosis

ParameterUnmedicated ControlLasalocid (50-75 ppm)
Mortality Rate (%) 10.0%0.4% - 0.8%
Weight Gain Significantly lowerSignificantly higher
Feed Conversion Significantly poorerSignificantly improved
Intestinal Lesion Scores HighSignificantly reduced
Source: Data compiled from floor-pen experiments where birds were exposed to severe coccidiosis challenges.[9]
Coccidiosis Control and Growth Promotion in Ruminants

In cattle and sheep, Lasalocid is approved for the control of coccidiosis and for improving feed efficiency and rate of weight gain.[11][12] For coccidiosis control in calves, a typical dosage is 1 mg per 2.2 lbs of body weight per day.[12][13] For growth promotion in feedlot cattle, it is added to the total ration at 10-30 grams per ton.[12][14]

Lasalocid's growth-promoting effect stems from its ability to alter the rumen microbial population.[4] It selectively inhibits certain bacteria, leading to a more efficient fermentation process. This results in an increased production of propionic acid and a decrease in acetic and butyric acids.[15] Propionic acid is a more energy-efficient volatile fatty acid (VFA) for the animal, leading to improved performance.[6][7]

cluster_rumen Rumen Environment Feed Feed Intake Microflora Rumen Microflora Feed->Microflora Fermentation VFA_Shift Shift in VFA Profile Microflora->VFA_Shift Lasalocid Lasalocid Lasalocid->Microflora Selectively Inhibits Bacteria Propionate Increased Propionate VFA_Shift->Propionate Acetate_Butyrate Decreased Acetate & Butyrate VFA_Shift->Acetate_Butyrate Energy Improved Energy Metabolism Propionate->Energy Performance Increased Weight Gain & Improved Feed Efficiency Energy->Performance

Caption: Lasalocid's impact on rumen fermentation and cattle performance.

Table 2: Performance Effects of Lasalocid in Feedlot Cattle

ParameterControl (No Ionophore)Lasalocid (36-54 mg/kg DM)
Average Daily Gain (kg) 1.241.35
Feed Conversion (kg DM/kg gain) 6.96.2
Metabolizable Energy of Diet BaselineIncreased by 5-8%
Source: Data from a 98-day trial with Hereford heifers on a 90% concentrate diet.[16]

Experimental Protocols

Anticoccidial Efficacy Trial in Poultry (Battery Cage Study)

Evaluating the efficacy of anticoccidial drugs like Lasalocid typically involves controlled laboratory studies followed by larger field trials.[17] Battery cage studies are crucial for assessing efficacy against specific Eimeria species.[17]

Methodology Details:

  • Animals: Day-old commercial broiler chicks or poults are used.[17]

  • Housing: Birds are housed in wire-floored battery cages to prevent oocyst recycling through feces.

  • Groups:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Medicated (Test Article, e.g., Lasalocid at various doses)

  • Diet: A standard, non-medicated basal ration is fed to all groups, with the test article mixed into the feed for the medicated groups.

  • Infection: On a specific day (e.g., Day 14), birds in the infected groups are orally inoculated with a known quantity of sporulated Eimeria oocysts.[18]

  • Data Collection: The trial typically runs for 6-7 days post-infection. Key parameters measured include weight gain, feed conversion ratio, mortality, and intestinal lesion scores.[9][18] Oocyst counts in the feces may also be determined.[13]

Day0 Day 0: Day-old chicks placed in battery cages and assigned to groups Day0_21 Days 0-21: Birds receive respective diets (Control vs. Lasalocid-medicated) Day0->Day0_21 Day14 Day 14: Oral inoculation of infected groups with Eimeria oocysts Day0_21->Day14 Day15_21 Days 15-21: Daily observation for clinical signs and mortality Day14->Day15_21 Day21 Day 21: Termination of study. Measure body weights, feed consumption, and score intestinal lesions. Day15_21->Day21 Analysis Statistical Analysis of weight gain, FCR, lesion scores, and mortality Day21->Analysis

Caption: Workflow for a typical poultry anticoccidial battery cage trial.

In Vitro Rumen Fermentation Assay

To study the effects of Lasalocid on rumen microflora, in vitro fermentation systems are commonly used.

Methodology Details:

  • Rumen Fluid Collection: Rumen fluid is collected from cannulated (surgically fistulated) steers or sheep.

  • Incubation: The collected fluid is strained and mixed with a buffer and a standard substrate (e.g., dried grass, concentrate feed).

  • Treatment: Lasalocid is added at various concentrations to incubation vessels. Control vessels receive no additive.

  • Analysis: The vessels are incubated anaerobically at 39°C. Over a period (e.g., 24 hours), gas production is measured. At the end of the incubation, the fluid is analyzed for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.[15]

Safety and Toxicology

Lasalocid is safe for target species when used according to the approved dosage.[6][7] However, it is extremely toxic to equids (horses, donkeys), and accidental ingestion can be fatal.[2][19] Therefore, strict measures must be in place at feed mills and farms to prevent cross-contamination of horse feed. Dogs are also more sensitive to Lasalocid toxicity than other species.[20] Overdosing in target species can also lead to toxicity, with clinical signs including anorexia, diarrhea, lethargy, weakness, and ataxia.[19] There is no specific antidote, and treatment is focused on supportive care.[19]

References

Exploratory

The Ionophoric Properties of Lasalocid: A Technical Guide to Cation Transport Across Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals Abstract Lasalocid (also known as X-537A) is a carboxylic ionophore produced by Streptomyces lasaliensis. It is widely recognized for its ability to form li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid (also known as X-537A) is a carboxylic ionophore produced by Streptomyces lasaliensis. It is widely recognized for its ability to form lipid-soluble complexes with various cations and transport them across biological and artificial lipid membranes. This technical guide provides an in-depth analysis of Lasalocid's cation-transporting capabilities, focusing on its mechanism of action, selectivity, and the experimental methodologies used to characterize these properties. Quantitative data on its binding affinities are presented in tabular format for comparative analysis. Detailed protocols for key experimental techniques, including black lipid membrane (BLM) electrophysiology, vesicle flux assays, and isothermal titration calorimetry (ITC), are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core concepts.

Introduction

Ionophores are a class of lipid-soluble molecules that can bind to ions and facilitate their transport across hydrophobic barriers, such as lipid bilayers. Lasalocid is a well-studied ionophore that can transport both monovalent and divalent cations, as well as biogenic amines. Its ability to disrupt natural ion gradients makes it a potent antimicrobial and coccidiostat in veterinary medicine. Furthermore, its unique transport properties have made it a valuable tool in biomedical research to manipulate intracellular ion concentrations and study the physiological roles of various cations. This guide delves into the technical aspects of Lasalocid's function as a cation transporter.

Mechanism of Cation Transport

Lasalocid functions as a "mobile carrier" ionophore. The transport process involves a series of steps where the Lasalocid molecule encapsulates a cation, diffuses across the lipid membrane, and then releases the cation on the other side. This process is electroneutral, as Lasalocid typically exchanges a cation for a proton (H+), resulting in no net change in charge across the membrane.

The Lasalocid molecule possesses a flexible backbone with several oxygen atoms that can coordinate with a cation, and a carboxylic acid group that is crucial for its activity. In its deprotonated (anionic) form, Lasalocid can form a stable, lipophilic complex with a cation. The exterior of this complex is hydrophobic, allowing it to readily partition into and diffuse across the lipid bilayer. Upon reaching the opposite membrane interface, a change in the local environment, such as a lower pH, can lead to the protonation of the carboxyl group, causing a conformational change in the Lasalocid molecule and the subsequent release of the bound cation.

Lasalocid_Transport_Mechanism cluster_membrane Lipid Bilayer Membrane_Top Exterior Membrane_Bottom Interior Cation_ext Cation_ext Complex_ext Complex_ext Cation_ext->Complex_ext Binding Complex_int Complex_int Complex_ext->Complex_int Translocation Las_A_ext Las_A_ext Las_A_ext->Complex_ext Las_H_ext Las_H_ext Las_H_ext->Las_A_ext Deprotonation H_ext H_ext Cation_int Cation_int Complex_int->Cation_int Release Las_A_int Las_A_int Complex_int->Las_A_int Las_H_int Las_H_int Las_A_int->Las_H_int Protonation Las_H_int->Las_H_ext Diffusion H_int H_int

Quantitative Data on Cation Selectivity and Binding

The efficacy of Lasalocid as an ionophore is determined by its affinity and selectivity for different cations. These properties are quantified by stability constants (log K), which represent the equilibrium constant for the formation of the Lasalocid-cation complex. Higher log K values indicate a more stable complex and, generally, more efficient transport.

CationSolventLog KReference
Alkali Metals
Li⁺Methanol1.68
Na⁺Methanol2.57
K⁺Methanol3.58
Rb⁺Methanol3.56
Cs⁺Methanol3.43
Alkaline Earth Metals
Mg²⁺Methanol3.7
Ca²⁺Methanol4.57
Sr²⁺Methanol5.47
Ba²⁺Methanol6.46

Table 1: Stability Constants (log K) of Lasalocid-Cation Complexes in Methanol.

The data in Table 1 reveals Lasalocid's preference for larger cations within each group. For monovalent alkali metals, the selectivity sequence is K⁺ > Rb⁺ ≈ Cs⁺ > Na⁺ > Li⁺. For divalent alkaline earth metals, the selectivity is Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. It is important to note that the solvent environment significantly influences these stability constants.

Experimental Protocols

The study of ionophore-mediated cation transport relies on several key experimental techniques. This section provides detailed methodologies for these experiments.

Black Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion currents across an artificial lipid bilayer.

Objective: To measure the electrical current generated by Lasalocid-mediated cation transport across a planar lipid bilayer.

Materials:

  • BLM setup (two Teflon chambers separated by a thin partition with a small aperture)

  • Ag/AgCl electrodes

  • Voltage-clamp amplifier

  • Data acquisition system

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • Electrolyte solutions (e.g., KCl, NaCl)

  • Lasalocid stock solution (in ethanol (B145695) or DMSO)

Protocol:

  • Chamber Setup: Assemble the two chambers of the BLM apparatus. Fill both chambers with the desired electrolyte solution.

  • Electrode Placement: Place Ag/AgCl electrodes in each chamber, connecting them to the voltage-clamp amplifier.

  • BLM Formation: Using a fine brush or glass rod, "paint" the lipid solution across the aperture in the Teflon partition. The lipid film will spontaneously thin to form a bilayer, which can be monitored by observing a decrease in light reflectance (becoming a "black" lipid membrane) and an increase in capacitance.

  • Baseline Recording: Apply a constant voltage across the membrane (e.g., 50 mV) and record the baseline current. An intact bilayer should have a very high resistance (>1 GΩ) and thus a very low leakage current.

  • Ionophore Addition: Add a small aliquot of the Lasalocid stock solution to one chamber (the cis side) and stir gently.

  • Current Measurement: Observe the increase in current across the membrane as Lasalocid incorporates into the bilayer and begins to transport cations. Record the steady-state current.

  • Data Analysis: The magnitude of the current is proportional to the rate of ion transport. By varying the cation concentration, a dose-response curve can be generated to determine transport kinetics.

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Chamber_Setup Assemble and Fill Chambers Electrode_Placement Place Electrodes Chamber_Setup->Electrode_Placement BLM_Formation Form Black Lipid Membrane Electrode_Placement->BLM_Formation Lipid_Solution Prepare Lipid Solution Lipid_Solution->BLM_Formation Baseline_Recording Record Baseline Current BLM_Formation->Baseline_Recording Add_Lasalocid Add Lasalocid to cis Chamber Baseline_Recording->Add_Lasalocid Measure_Current Measure Ion Current Add_Lasalocid->Measure_Current Analyze_Data Analyze Current-Voltage Relationship Measure_Current->Analyze_Data Determine_Kinetics Determine Transport Kinetics Analyze_Data->Determine_Kinetics

Vesicle Flux Assay

This assay uses liposomes (vesicles) containing a fluorescent dye that is sensitive to the concentration of a specific ion.

Objective: To measure the rate of Lasalocid-mediated cation influx into lipid vesicles.

Materials:

  • Lipids (e.g., egg phosphatidylcholine)

  • Chloroform (B151607)

  • Buffer solutions (e.g., HEPES, Tris)

  • Ion-sensitive fluorescent dye (e.g., Fluo-4 for Ca²⁺, Sodium Green for Na⁺)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

  • Lasalocid stock solution

Protocol:

  • Liposome Preparation (Film Hydration Method):

    • Dissolve lipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution containing the ion-sensitive fluorescent dye by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Formation of Unilamellar Vesicles:

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size.

  • Removal of External Dye:

    • Pass the LUV suspension through a size-exclusion chromatography column to separate the vesicles containing the entrapped dye from the free dye in the external solution.

  • Fluorescence Measurement:

    • Place the vesicle suspension in a cuvette in a fluorometer.

    • Establish a stable baseline fluorescence reading.

    • Initiate the transport assay by adding a solution containing the cation of interest to the external medium.

    • Add a small aliquot of the Lasalocid stock solution to the cuvette and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the influx of cations into the vesicles. The initial rate of fluorescence change is

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Cell Culture Studies with Lasalocid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of Lasalocid, a carboxylic ionophore antibiotic, in in vitro cell culture studies....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lasalocid, a carboxylic ionophore antibiotic, in in vitro cell culture studies. The protocols outlined below are based on established methodologies and are intended to assist in the investigation of Lasalocid's effects on various cellular processes.

Mechanism of Action

Lasalocid is a polyether ionophore produced by Streptomyces lasaliensis. Its primary mechanism of action involves the transport of mono- and divalent cations across biological membranes, disrupting cellular ion homeostasis.[1] This disruption can lead to a cascade of cellular events, including:

  • Induction of Apoptosis and Autophagy: Lasalocid has been shown to induce cytotoxic apoptosis and cytoprotective autophagy in cancer cells, often mediated by the generation of reactive oxygen species (ROS).[2][3]

  • Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the G0/G1 or S phase, by modulating the expression of cell cycle-dependent proteins.[2][3][4]

  • Alteration of Vesicular Trafficking: Lasalocid can impair the acidification of endolysosomal pathways and affect the structure and function of the Golgi apparatus.[1]

  • Modulation of Signaling Pathways: The cellular effects of Lasalocid are linked to the regulation of various signaling pathways, including PI3K/AKT, JNK/P38 MAPK, and the downregulation of transcription factors like FOXM1.[4]

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxic effects of Lasalocid in various in vitro models.

Table 1: IC50 Values of Lasalocid in Different Cell Lines

Cell LineAssayIncubation TimeIC50 (µM)Reference
PC-3 (Prostate Cancer)MTT72h1.4 - 7.2[5]
SW480 (Colon Cancer)MTT72h1.4 - 7.2[5]
SW620 (Metastatic Colon Cancer)MTT72h6.1[5]
A375 (Melanoma)CCK-8Not SpecifiedDose-dependent[4]
SK-MEL-28 (Melanoma)CCK-8Not SpecifiedDose-dependent[4]
FaO (Rat Hepatoma)MTT24h4 - 10[6]
C2C12 (Mouse Myoblasts)MTT72h>10[7]

Table 2: Effective Concentrations of Lasalocid for Specific Cellular Effects

Cell LineEffectConcentration (µM)Incubation TimeReference
HeLaAltered Vesicular Acidification106h[1]
HUVECs>80% Viability≤ 20Overnight[1]
PC-3Induction of ApoptosisNot SpecifiedNot Specified[2]
PC-3Induction of AutophagyNot SpecifiedNot Specified[2]
Chinese Hamster Lung V79Non-mutagenic1 - 60Not Specified[8]
Human Peripheral LymphocytesNon-clastogenic2 - 8Not Specified[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) Resazurin-Based Viability Assay [1]

  • Cell Seeding: Plate 2 x 10^4 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of Lasalocid. Include untreated cells as a negative control and cells treated with 10% DMSO as a positive control for cytotoxicity. Incubate overnight.

  • Resazurin Staining: Replace the medium with fresh medium containing 40 µg/mL resazurin.

  • Incubation: Incubate for 1 hour.

  • Measurement: Measure the fluorescent signal using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Normalization: Normalize the data with 100% viability for untreated cells and 0% for DMSO-treated cells.

b) MTT Assay [5][9]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of Lasalocid and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)[5][9]
  • Cell Treatment: Treat cells with Lasalocid at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis[1]
  • Cell Lysis: After treatment with Lasalocid, wash the cells with PBS and lyse them on ice with a suitable lysis buffer (e.g., MPER) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Mix the lysates with loading buffer, heat, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Cellular Effects of Lasalocid

Lasalocid_Signaling_Pathway Lasalocid Lasalocid Membrane Cell Membrane Ion Transport Disruption Lasalocid->Membrane PI3K_AKT PI3K/AKT Pathway (Inhibition) Lasalocid->PI3K_AKT JNK_P38 JNK/P38 MAPK Pathway (Activation) Lasalocid->JNK_P38 ROS Increased ROS Production Membrane->ROS VesicularTrafficking Altered Vesicular Trafficking & Golgi Membrane->VesicularTrafficking Mitochondria Mitochondrial Perturbation ROS->Mitochondria Autophagy Autophagy ROS->Autophagy Caspases Caspase Activation Mitochondria->Caspases FOXM1 FOXM1 (Downregulation) PI3K_AKT->FOXM1 JNK_P38->FOXM1 Apoptosis Apoptosis FOXM1->Apoptosis Promotion of apoptotic genes CellCycle Cell Cycle Arrest (G0/G1 or S Phase) FOXM1->CellCycle Inhibition of proliferation genes Caspases->Apoptosis

Caption: Signaling pathways modulated by Lasalocid leading to various cellular outcomes.

Experimental Workflow for Assessing Lasalocid's In Vitro Effects

Experimental_Workflow Start Start: Cell Culture (e.g., PC-3, HeLa) Treatment Lasalocid Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assays (MTT, Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: A typical experimental workflow for studying the in vitro effects of Lasalocid.

References

Application

Preparation and Storage of Lasalocid Stock Solutions for In Vitro Experiments

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Lasalocid is a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lasalocid is a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis. It is widely utilized in veterinary medicine as a coccidiostat and has garnered interest in research for its broad-spectrum biological activities, including antibacterial, antiparasitic, and potential anticancer properties. Lasalocid functions by forming lipid-soluble complexes with mono- and divalent cations, such as K+, Na+, Ca2+, and Mg2+, and transporting them across biological membranes. This disruption of ion gradients leads to osmotic lysis in target organisms and affects various intracellular processes in mammalian cells, including vesicular trafficking and organelle homeostasis.

Proper preparation and storage of Lasalocid stock solutions are critical for obtaining reproducible and accurate experimental results. This document provides detailed protocols for the preparation of Lasalocid stock solutions and summarizes key data regarding its solubility, storage conditions, and working concentrations for in vitro studies.

Quantitative Data Summary

Solubility of Lasalocid

Lasalocid is soluble in a variety of organic solvents. The choice of solvent is critical for achieving the desired stock concentration and ensuring compatibility with the experimental system.

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)100[1][2]
MethanolSoluble[3][4]
EthanolSoluble[3][4]
N,N-Dimethylformamide (DMF)Soluble[3]
Ethyl AcetateData not specified[4]
Acetone (B3395972)Data not specified[4]

Note: For Lasalocid sodium, solubility has been determined in methanol, ethanol, propan-2-ol, ethyl acetate, and acetone at various temperatures.[4]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and activity of Lasalocid.

FormStorage TemperatureDurationReference
Solid Powder-20°C≥ 4 years[3]
Stock Solution in DMSO-80°C6 months[5]
Stock Solution in DMSO-20°C1 month[5]
Typical Experimental Concentrations

The effective concentration of Lasalocid varies depending on the cell type and the biological effect being studied.

ApplicationCell LineConcentration RangeReference
Anti-toxin ActivityHeLa, HUVECs1 - 10 µM[6]
Cytotoxicity AssayHeLa, L929, HUVECs≤ 20 µM (for >80% viability)[6]
Autophagy ModulationHeLa (GFP-LC3B)2.5 µM[6]
Anticancer ActivityPC-3, LNCaP0 - 5 µM[5]
Anticoccidial ActivityEimeria tenella0.01 - 10.0 µg/mL[3]
Cytotoxicity (EC50)Chicken Hepatoma (LMH)1 - 250 µM[7]
Cytotoxicity (EC50)Rat Myoblasts (L6)1 - 250 µM[7]

Experimental Protocols

Preparation of a 10 mM Lasalocid Stock Solution in DMSO

Materials:

  • Lasalocid (or Lasalocid Sodium) powder (MW: 590.8 g/mol for Lasalocid; 612.77 g/mol for Lasalocid Sodium)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution of Lasalocid (MW = 590.8 g/mol ), weigh out 5.91 mg of Lasalocid powder.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 590.8 g/mol * 1000 mg/g * 1 mL = 5.91 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the calculated amount of Lasalocid powder into the tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution until the Lasalocid powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization:

    • For cell culture experiments, it is crucial to ensure the sterility of the stock solution.

    • Sterilize the Lasalocid stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile cryovial. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

  • Preparation of Working Solutions:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Lasalocid Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Workflow for Lasalocid Stock Solution Preparation and Use.

Mechanism of Action

G cluster_membrane Cell Membrane cluster_cell Intracellular Effects lasalocid Lasalocid complex Lasalocid-Cation Complex lasalocid->complex cation_out Cations (Na+, K+, Ca2+) cation_out->complex Binds cation_in Cations (Na+, K+, Ca2+) complex->cation_in Transports across membrane ion_imbalance Disruption of Ion Homeostasis cation_in->ion_imbalance osmotic_lysis Osmotic Lysis (in pathogens) ion_imbalance->osmotic_lysis organelle_dysfunction Organelle Dysfunction ion_imbalance->organelle_dysfunction golgi Golgi Apparatus Disorganization organelle_dysfunction->golgi lysosome Lysosome Acidification Defect organelle_dysfunction->lysosome endosome Altered Endosome Trafficking organelle_dysfunction->endosome

Caption: Lasalocid's Ionophoric Mechanism and Cellular Effects.

References

Method

Application of Lasalocid in Studying Mitochondrial Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has emerged as a valuable tool for investigating m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has emerged as a valuable tool for investigating mitochondrial function. Its ability to transport a variety of cations across biological membranes, including mitochondrial membranes, allows for the targeted manipulation and study of key mitochondrial processes. Lasalocid's broad ion specificity, encompassing both monovalent and divalent cations, distinguishes it from more selective ionophores and provides a unique avenue for exploring the intricate interplay of ion gradients in mitochondrial bioenergetics.[1] This document provides detailed application notes and experimental protocols for utilizing Lasalocid in mitochondrial research.

Mechanism of Action in Mitochondria

Lasalocid functions as a mobile ion carrier, forming a lipid-soluble complex with cations that can then diffuse across the inner mitochondrial membrane.[2] This process disrupts the carefully maintained electrochemical gradients that are essential for mitochondrial function. The primary mechanisms by which Lasalocid affects mitochondria include:

  • Electroneutral Cation/Proton Exchange: Lasalocid can facilitate the exchange of cations such as potassium (K+) for protons (H+) across the inner mitochondrial membrane.[3] This action dissipates the pH gradient (ΔpH) component of the proton motive force.

  • Divalent Cation Transport: Lasalocid is also capable of transporting divalent cations, most notably calcium (Ca2+), across mitochondrial membranes.[4] This property allows for the investigation of mitochondrial calcium homeostasis and its role in cellular signaling and pathology.

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): By disrupting ion gradients, Lasalocid can lead to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and a driving force for ATP synthesis.[3]

These actions collectively impact mitochondrial respiration, ATP synthesis, and the generation of reactive oxygen species (ROS), making Lasalocid a versatile tool for studying these phenomena.

Data Presentation: Quantitative Effects of Lasalocid on Mitochondrial Parameters

The following tables summarize the quantitative effects of Lasalocid on various mitochondrial functions as reported in the literature. It is important to note that the effective concentrations and the magnitude of the effects can vary depending on the experimental model (e.g., isolated mitochondria vs. whole cells), the specific tissue or cell type, and the composition of the experimental buffer.

ParameterLasalocid ConcentrationObserved EffectCell/Mitochondria TypeReference
Mitochondrial Ca2+ Flux 25-250 nMPromotes electroneutral K+/H+ exchange, altering ΔpH and ΔΨm, which in turn affects Ca2+ flux.[3]Liver and Heart Mitochondria (Rat)[3]
5-70 nmol Ca2+/mg protein (low load)Inhibits Ca2+ efflux via a competitive mechanism with the Ca2+/2H+ antiporter.[3]Liver Mitochondria (Rat)[3]
70-110 nmol Ca2+/mg protein (intermediate load)Slightly stimulates Ca2+ release.[3]Liver Mitochondria (Rat)[3]
110-140 nmol Ca2+/mg protein (high load)Enhances Ca2+ retention, potentially by inhibiting Ca2+-induced membrane permeabilization.[3]Liver Mitochondria (Rat)[3]
Mitochondrial Respiration & Oxidative Phosphorylation 10 µMPrevents the decline in mitochondrial oxygen uptake and oxidative phosphorylation (P:O ratio) induced by ischemia-reperfusion.[4]Heart Mitochondria (Rat)[4]
Cell Viability (Toxicity) 1-250 µM (dose-dependent)Decreased cell viability and total cellular protein.[5]Chicken Hepatoma and Rat Myoblasts[5]

Experimental Protocols

The following are detailed protocols for key experiments to study mitochondrial function using Lasalocid. These protocols are based on established methodologies and should be optimized for specific experimental systems.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in ΔΨm in response to Lasalocid.

Materials:

  • Isolated mitochondria or cultured cells

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 5 mM glutamate, 2.5 mM malate, pH 7.2)

  • Lasalocid stock solution (in DMSO or ethanol)

  • TMRE stock solution (in DMSO)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorometer or fluorescence microscope

Procedure:

  • Preparation of Mitochondria/Cells:

    • For isolated mitochondria: Prepare fresh mitochondria and determine the protein concentration. Keep on ice.

    • For cultured cells: Seed cells in a suitable plate for fluorescence measurement (e.g., black-walled, clear-bottom 96-well plate).

  • Dye Loading:

    • For isolated mitochondria: Add isolated mitochondria (e.g., 0.5 mg/mL) to pre-warmed respiration buffer. Add TMRE to a final concentration of 50-200 nM and incubate for 10-15 minutes at 37°C in the dark.

    • For cultured cells: Incubate cells with TMRE (e.g., 25-100 nM in culture medium) for 20-30 minutes at 37°C in the dark. Wash cells gently with pre-warmed PBS or culture medium to remove excess dye.

  • Treatment with Lasalocid:

    • Add varying concentrations of Lasalocid to the mitochondria suspension or cell culture wells. Include a vehicle control (DMSO or ethanol) and a positive control (FCCP, e.g., 1-10 µM).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer (e.g., excitation ~549 nm, emission ~575 nm for TMRE) or visualize using a fluorescence microscope.

    • For kinetic measurements, record the baseline fluorescence before adding Lasalocid and then monitor the change in fluorescence over time.

  • Data Analysis:

    • Normalize the fluorescence intensity to the baseline or the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

    • Generate a dose-response curve to determine the EC50 of Lasalocid for mitochondrial depolarization.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of Lasalocid on mitochondrial respiration.

Materials:

  • Cultured cells

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Lasalocid stock solution

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injection ports of the sensor cartridge with Lasalocid and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The protocol should include baseline OCR measurements, followed by sequential injections of Lasalocid and the mitochondrial inhibitors.

  • Data Analysis:

    • The Seahorse software will calculate OCR in real-time.

    • Analyze the data to determine the effect of Lasalocid on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • A decrease in basal respiration and ATP-linked respiration, coupled with a reduced response to FCCP, can indicate mitochondrial dysfunction.

Protocol 3: Measurement of Mitochondrial ATP Synthesis

This protocol uses a luciferase-based assay to quantify the rate of ATP production by isolated mitochondria in the presence of Lasalocid.

Materials:

  • Isolated mitochondria

  • ATP assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 1 mM EDTA, 2 mM MgCl2, 10 mM K2HPO4, pH 7.4)

  • Respiratory substrates (e.g., 5 mM glutamate, 2.5 mM malate)

  • ADP

  • Lasalocid stock solution

  • Luciferin-luciferase ATP assay kit

  • Luminometer

Procedure:

  • Mitochondria Preparation: Prepare fresh isolated mitochondria and determine the protein concentration.

  • Assay Setup:

    • In a luminometer tube or a white-walled 96-well plate, add the ATP assay buffer and respiratory substrates.

    • Add the luciferin-luciferase reagent.

    • Add the isolated mitochondria (e.g., 25-50 µg protein).

  • Treatment with Lasalocid: Add different concentrations of Lasalocid to the assay tubes/wells. Include a vehicle control.

  • Initiation of ATP Synthesis: Initiate the reaction by adding a known concentration of ADP (e.g., 100-200 µM).

  • Luminescence Measurement: Immediately measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Data Analysis:

    • Calculate the rate of ATP synthesis from the slope of the luminescence curve.

    • Normalize the ATP synthesis rate to the mitochondrial protein concentration.

    • Compare the rates of ATP synthesis in the presence of different concentrations of Lasalocid to the vehicle control.

Visualizations

Signaling Pathway of Lasalocid's Action on Mitochondria

Lasalocid_Mitochondria_Pathway Lasalocid Lasalocid InnerMitoMembrane Inner Mitochondrial Membrane Lasalocid->InnerMitoMembrane Interacts with K_H_exchange K+/H+ Exchange InnerMitoMembrane->K_H_exchange Ca_transport Ca2+ Transport InnerMitoMembrane->Ca_transport delta_pH ΔpH Dissipation K_H_exchange->delta_pH delta_Psi ΔΨm Decrease Ca_transport->delta_Psi delta_pH->delta_Psi ATP_synthesis ATP Synthesis Inhibition delta_Psi->ATP_synthesis Respiration Altered Respiration delta_Psi->Respiration

Caption: Lasalocid's mechanism of action on the inner mitochondrial membrane.

Experimental Workflow for Assessing Mitochondrial Membrane Potential

MMP_Workflow start Start prep_cells Prepare Cells or Isolated Mitochondria start->prep_cells dye_loading Load with Fluorescent Dye (e.g., TMRE) prep_cells->dye_loading treatment Treat with Lasalocid (Dose-Response) dye_loading->treatment measurement Measure Fluorescence treatment->measurement analysis Analyze Data: Calculate ΔΨm Change measurement->analysis end End analysis->end

Caption: Workflow for measuring mitochondrial membrane potential using Lasalocid.

Logical Relationship of Lasalocid's Effects on Mitochondrial Function

Lasalocid_Effects_Logic Lasalocid Lasalocid (Ionophore) Ion_Gradient_Disruption Disruption of Ion Gradients (K+, H+, Ca2+) Lasalocid->Ion_Gradient_Disruption Proton_Motive_Force_Decrease Decreased Proton Motive Force (Δp) Ion_Gradient_Disruption->Proton_Motive_Force_Decrease Mitochondrial_Dysfunction Mitochondrial Dysfunction Proton_Motive_Force_Decrease->Mitochondrial_Dysfunction ATP_Decrease Decreased ATP Synthesis Mitochondrial_Dysfunction->ATP_Decrease Respiration_Alteration Altered Respiration Mitochondrial_Dysfunction->Respiration_Alteration ROS_Production Altered ROS Production Mitochondrial_Dysfunction->ROS_Production

Caption: Logical flow of Lasalocid's impact on key mitochondrial functions.

Conclusion

Lasalocid is a powerful pharmacological tool for the study of mitochondrial function. Its ability to modulate mitochondrial ion gradients in a distinct manner from other ionophores provides researchers with a unique means to dissect the complex processes of mitochondrial bioenergetics and calcium signaling. By carefully designing experiments and considering the dose-dependent effects of Lasalocid, researchers can gain valuable insights into the role of mitochondria in both health and disease. The protocols and data presented here serve as a guide for the effective application of Lasalocid in mitochondrial research.

References

Application

Application Note &amp; Protocol: In Vitro Assay Development for Testing Lasalocid Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2][3] It functions by transporting cations ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2][3] It functions by transporting cations across biological membranes, disrupting the ionic homeostasis of the cell, which can lead to osmotic lysis and cell death.[2][3] While widely used as a coccidiostat in the poultry industry, recent research has highlighted its potential as a potent anticancer agent.[4][5] Lasalocid has demonstrated antiproliferative activity against various cancer cell lines, including breast, colon, and lung adenocarcinoma, often with greater selectivity for tumor cells over non-tumor cells.[4][5] Its mechanism of action in cancer cells involves the induction of cytotoxic apoptosis and cytoprotective autophagy, often mediated by the generation of reactive oxygen species (ROS).[1][4]

This application note provides a detailed protocol for an in vitro cell viability assay to determine the efficacy of Lasalocid, specifically its half-maximal inhibitory concentration (IC50), a critical parameter in drug efficacy screening.

Principle of the Assay

The described protocol utilizes a resazurin-based cell viability assay. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells. By measuring this fluorescence across a range of Lasalocid concentrations, a dose-response curve can be generated to calculate the IC50 value. This method is a reliable and sensitive alternative to older methods like the MTT assay.[6]

Materials and Reagents

Material/ReagentExample SupplierExample Catalog No.
Lasalocid Sodium SaltSigma-AldrichL1026
Human Prostate Cancer Cell Line (PC-3)ATCCCRL-1435
Human Colon Cancer Cell Line (SW480)ATCCCCL-228
Dulbecco's Modified Eagle Medium (DMEM)Gibco11995065
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Resazurin-based Assay Kit (e.g., PrestoBlue™)Thermo Fisher ScientificA13261
96-well, Black, Clear-Bottom Cell Culture PlatesCorning3603
Humidified CO2 Incubator (37°C, 5% CO2)
Microplate Reader (Fluorescence)

Experimental Protocols

Cell Line Maintenance
  • Culture PC-3 or SW480 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Passage cells upon reaching 80-90% confluency, typically every 2-4 days.

Preparation of Lasalocid Solutions
  • Stock Solution (10 mM): Dissolve Lasalocid sodium salt in DMSO. For example, dissolve 6.13 mg of Lasalocid sodium salt (MW: 612.78 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the Lasalocid stock solution in complete culture medium. A typical concentration range for IC50 determination is 0.1 µM to 100 µM.[4][5]

    • Critical Step: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using medium with the same final DMSO concentration.

Cell Viability Assay Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 to 10,000 cells per well in a 96-well black, clear-bottom plate in a volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium.

    • Add 100 µL of the Lasalocid working solutions (in duplicate or triplicate) to the appropriate wells.

    • Include "vehicle control" wells (cells + medium with DMSO) and "blank" wells (medium only).

    • Incubate the plate for 48 to 72 hours.[6]

  • Quantification of Viability:

    • Add 10 µL (or per manufacturer's instructions) of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[7]

Data Presentation and Analysis

Data Calculation
  • Subtract the average fluorescence of the "blank" wells from all other measurements.

  • Calculate the percentage of cell viability for each Lasalocid concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the Lasalocid concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Sample Data Summary

The following table summarizes hypothetical IC50 values for Lasalocid against different human cancer cell lines, as might be determined by the assay.

Cell LineTissue of OriginIncubation Time (h)IC50 (µM) [Mean ± SD]Selectivity Index (SI)*
PC-3Prostate Cancer723.5 ± 0.45.1
SW480Colon Cancer721.8 ± 0.29.9
HaCaT (Control)Keratinocyte7217.8 ± 1.9-

*Selectivity Index (SI) = IC50 in normal cells (HaCaT) / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[4][5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Culture PC-3 or SW480 Cells C 3. Seed Cells into 96-well Plate (24h incubation) A->C B 2. Prepare Lasalocid Serial Dilutions D 4. Treat Cells with Lasalocid (48-72h incubation) B->D C->D E 5. Add Resazurin Reagent (1-4h incubation) D->E F 6. Measure Fluorescence (Ex: 560nm, Em: 590nm) E->F G 7. Calculate % Viability & IC50 F->G

Caption: Workflow for determining Lasalocid efficacy using a cell viability assay.

Signaling Pathway of Lasalocid-Induced Cytotoxicity

G cluster_membrane Cell Membrane cluster_cell Intracellular Events Lasalocid Lasalocid Ion_Transport Cation Transport (K+, Na+, Ca2+, H+) Lasalocid->Ion_Transport Facilitates Ionic_Imbalance Ionic Homeostasis Disruption Ion_Transport->Ionic_Imbalance Mito Mitochondrial Stress Ionic_Imbalance->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Autophagy Autophagy ROS->Autophagy

Caption: Simplified signaling pathway of Lasalocid action in cancer cells.

References

Method

Application Notes and Protocols for the Quantification of Lasalocid Residues in Animal Tissues Using HPLC

Introduction Lasalocid (B1674520) is a polyether ionophore antibiotic widely used in the veterinary industry, primarily as a coccidiostat in poultry and a growth promoter in ruminants.[1][2] Its use necessitates the moni...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lasalocid (B1674520) is a polyether ionophore antibiotic widely used in the veterinary industry, primarily as a coccidiostat in poultry and a growth promoter in ruminants.[1][2] Its use necessitates the monitoring of residue levels in edible animal tissues to ensure consumer safety and compliance with regulatory limits.[3][4] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of Lasalocid residues. This document provides a detailed protocol for the extraction and analysis of Lasalocid from various animal tissues using HPLC with fluorescence detection, a common and sensitive technique for this analyte.[1][5]

Experimental Protocols

This protocol is adapted from established methods for the determination of Lasalocid in animal tissues.[1][6]

1. Reagents and Materials

  • Lasalocid sodium analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (analytical grade)

  • Sodium chloride (analytical grade)

  • Water (deionized or HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

  • Centrifuge tubes (15 mL and 50 mL)

  • Horizontal shaker

  • Centrifuge

  • Sample concentrator (e.g., Turbo-Vap)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lasalocid sodium standard in methanol.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with acetonitrile. For example, pipette 25 µl of the stock solution into a 25 ml volumetric flask and dilute to the mark with acetonitrile.[1] Prepare fresh working solutions weekly and store refrigerated.[1]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to cover the desired concentration range (e.g., 0.5 to 3.0 µg/mL).[7][8]

3. Sample Preparation and Extraction

This procedure is suitable for tissues such as muscle, liver, and kidney from chicken, pig, sheep, and calf.[1][6]

  • Homogenization: Weigh 5 g of the tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile to the tube.

  • Shaking: Place the tube on a horizontal shaker for 30 minutes at approximately 300 motions per minute.[1]

  • Centrifugation: Centrifuge the mixture at 4000g for 15 minutes.[1]

  • Filtration: Filter an aliquot of the supernatant through a 0.45 µm syringe filter.[1] The sample is now ready for HPLC analysis.

  • Concentration Step (for low-level detection): For detecting levels in the 1–6 ng/g range, transfer 7.5 mL of the supernatant to a 15 mL tube and evaporate the solvent to 1 mL at 40 °C using a sample concentrator.[1] Filter the concentrated extract through a 0.45 µm syringe filter before analysis.[1]

4. HPLC System and Conditions

The following conditions are recommended for HPLC with fluorescence detection (HPLC-F).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: An isocratic mobile phase of methanol, water, and 0.45% trifluoroacetic acid (90:10:3 v/v/v) can be effective.[7] The mobile phase should be filtered and degassed before use.[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 20 µL (can be optimized).

  • Fluorescence Detector Wavelengths: Excitation at 314 nm and Emission at 418 nm.[5]

5. Quantification

Create a calibration curve by plotting the peak area of the Lasalocid standards against their known concentrations. The concentration of Lasalocid in the tissue samples can then be determined by comparing the peak area of the sample extract to the calibration curve. The linearity of the calibration curve should have a correlation coefficient (R²) of ≥ 0.99.[1]

Data Presentation

Method Validation Parameters

The performance of the HPLC method must be validated to ensure reliable results. Key parameters include linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Method Performance and Validation Data

ParameterValueComments
Linearity (R²)≥ 0.99Across the working range of calibration standards.[1]
Limit of Detection (LOD)0.47 µg/kgDetermined by LC-MS/MS, HPLC-F is also highly sensitive.[2]
Limit of Quantification (LOQ)1 ng/g (1 µg/kg)For fortified samples using HPLC-F.[1][6]

Recovery Rates

Recovery studies are crucial to assess the efficiency of the extraction procedure. The following table summarizes typical recovery rates from various tissues spiked with Lasalocid at concentrations ranging from 10 to 200 ng/g.[1][6]

Table 2: Mean Recovery of Lasalocid from Fortified Animal Tissues

Tissue TypeMean Recovery (%)
Chicken Muscle103%[1][6]
Chicken Liver87%[1][6]
Pig Liver97%[1][6]
Pig Kidney97%[1][6]
Sheep Liver103%[1][6]
Sheep Kidney93%[1][6]
Calf Liver109%[1][6]
Calf Kidney100%[1][6]

Maximum Residue Limits (MRLs)

Regulatory agencies establish MRLs to protect consumers. The MRLs for Lasalocid vary by tissue and jurisdiction.

Table 3: JECFA Recommended Maximum Residue Limits for Lasalocid A

AnimalTissueMRL (µg/kg)
Chicken, Turkey, Quail, PheasantMuscle400[4][9]
Liver1200[4][9]
Kidney600[4][9]
Skin/Fat600[4][9]

The US Food and Drug Administration (FDA) has set limits of 300 ng/g (µg/kg) in chicken skin with adhering fat and 700 ng/g (µg/kg) in cattle and rabbit liver.[1]

Visualizations

G Experimental Workflow for Lasalocid Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Tissue Sample (5g) Homogenize 2. Add Acetonitrile (15mL) Sample->Homogenize Shake 3. Shake for 30 min Homogenize->Shake Centrifuge 4. Centrifuge at 4000g Shake->Centrifuge Filter 5. Filter Supernatant Centrifuge->Filter HPLC_Inject 6. Inject into HPLC System Filter->HPLC_Inject Chromatography 7. Separation on C18 Column HPLC_Inject->Chromatography Detect 8. Fluorescence Detection (Ex: 314nm, Em: 418nm) Chromatography->Detect Quantify 10. Quantify Lasalocid Concentration Detect->Quantify Cal_Curve 9. Prepare Calibration Curve Cal_Curve->Quantify Report 11. Report Results (µg/kg) Quantify->Report

Caption: Workflow for Lasalocid residue analysis in tissues.

G Method Validation Parameter Relationship cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity Assessment cluster_specificity Specificity Assessment ValidatedMethod Reliable Analytical Method Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (% RSD) Precision->ValidatedMethod Linearity Linearity (R²) Linearity->ValidatedMethod LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ Defines LOQ->ValidatedMethod Selectivity Selectivity (No Interference) Selectivity->ValidatedMethod

References

Application

Application Notes and Protocols: The Use of Lasalocid in Studies of Antimicrobial Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals Introduction Lasalocid (B1674520), a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established antibacterial agent and cocc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid (B1674520), a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established antibacterial agent and coccidiostat.[1][2] Its primary application is in the veterinary field as a feed additive to control coccidiosis in poultry and to improve feed efficiency in ruminants.[2] However, with the escalating crisis of antimicrobial resistance, there is a growing interest in repurposing existing compounds with unique mechanisms of action. Lasalocid's ability to transport cations across lipid membranes, thereby disrupting crucial cellular ion gradients, presents a compelling mechanism to combat resistant bacteria.[2][3] These application notes provide a comprehensive overview of the use of lasalocid in antimicrobial resistance research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action: An Ionophoric Antibiotic

Lasalocid functions as an ionophore, a lipid-soluble molecule that binds and transports ions across biological membranes.[2] It forms a neutral complex with monovalent and divalent cations, such as K+, Na+, and Ca2+, shielding their charge and facilitating their movement through the hydrophobic lipid bilayer of the bacterial cell membrane.[2][3] This action disrupts the electrochemical gradients that are essential for numerous vital cellular processes, including:

  • ATP synthesis: The proton motive force, which drives ATP production, is dissipated.

  • Nutrient transport: The transport of essential nutrients into the cell is impaired.

  • Maintenance of intracellular pH and osmotic balance: Disruption of ion gradients leads to cellular stress and ultimately cell death.[3]

This direct physical mechanism of action, targeting the fundamental integrity of the cell membrane, is a key reason for the interest in lasalocid as a potential tool against drug-resistant bacteria. Resistance development to such a mechanism may be less likely to occur through single-point mutations compared to antibiotics that target specific enzymes.

Data Presentation: In Vitro Efficacy of Lasalocid

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of lasalocid against a variety of bacterial strains, including those with known resistance mechanisms.

Bacterial SpeciesResistance ProfileLasalocid MIC (µg/mL)Reference(s)
Enterococcus faeciumWild-Type0.25 - 1[4]
Ruminococcus albus-2.5[5]
Ruminococcus flavefaciens-2.5[5]
Butyrivibrio fibrisolvens-2.5[5]
Bacteroides succinogenesDelayed Growth2.5[5]
Bacteroides ruminicolaDelayed Growth2.5[5]
Selenomonas ruminantiumInsensitive>40[5]
Methanobacterium formicicum-10[5]
Methanosarcina barkeri-10[5]
Streptococcus bovis-0.38 - 3.0[6]
Lactobacillus ruminis-0.38 - 3.0[6]
Lactobacillus vitulinus-0.38 - 3.0[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]

Materials:

  • Lasalocid stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Lasalocid Dilutions:

    • Perform serial two-fold dilutions of the lasalocid stock solution in CAMHB in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should bracket the expected MIC.

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the lasalocid dilutions.

    • Include a growth control well (bacteria in CAMHB without lasalocid) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of lasalocid that completely inhibits visible growth of the bacteria.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between lasalocid and another antimicrobial agent.[9][10]

Materials:

  • Lasalocid and second antimicrobial agent stock solutions

  • CAMHB

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum

  • Incubator

Procedure:

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis, create serial two-fold dilutions of lasalocid (50 µL per well).

    • Along the y-axis, create serial two-fold dilutions of the second antimicrobial agent (50 µL per well).

    • This creates a checkerboard of combinations of the two agents.

    • Include rows and columns with each agent alone to determine their individual MICs.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.

  • Incubation and Reading:

    • Incubate and read the plates as described in the MIC protocol.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FICI = FIC of Lasalocid + FIC of Second Agent

      • FIC of Lasalocid = (MIC of Lasalocid in combination) / (MIC of Lasalocid alone)

      • FIC of Second Agent = (MIC of Second Agent in combination) / (MIC of Second Agent alone)

    • Interpret the FICI value:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or Indifference

      • 4.0: Antagonism

Bacterial Membrane Potential Assay

This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[11][12]

Materials:

  • DiSC₃(5) stock solution (in DMSO)

  • Buffer (e.g., PBS or HEPES)

  • Bacterial cell suspension (logarithmic growth phase)

  • Fluorometer or fluorescence microplate reader

  • Lasalocid solution

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-logarithmic phase, then harvest by centrifugation.

    • Wash the cells with the chosen buffer and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1-2 µM.

    • Incubate in the dark at room temperature for about 5-10 minutes to allow the dye to accumulate in polarized cells, which quenches its fluorescence.

  • Measurement:

    • Place the cell suspension in a cuvette or microplate well and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

    • Add the desired concentration of lasalocid to the cell suspension.

    • Immediately begin recording the fluorescence intensity over time.

  • Interpretation:

    • An increase in fluorescence intensity indicates depolarization of the cell membrane as the dye is released from the cells and its fluorescence is de-quenched.

Visualizations

Signaling Pathway Diagram

Lasalocid_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm lasalocid Lasalocid complex Lasalocid-Cation Complex lasalocid->complex cation_out Cation (K+, Na+) (High Concentration) cation_out->complex Binding cation_in Cation (K+, Na+) (Low Concentration) depolarization Membrane Depolarization cation_in->depolarization complex->cation_in Transport pmf_dissipation Proton Motive Force Dissipation depolarization->pmf_dissipation atp_depletion ATP Depletion pmf_dissipation->atp_depletion transport_inhibition Nutrient Transport Inhibition pmf_dissipation->transport_inhibition cell_death Cell Death atp_depletion->cell_death transport_inhibition->cell_death

Caption: Mechanism of action of Lasalocid as an ionophore.

Experimental Workflow Diagram

Experimental_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Synergy Assay cluster_membrane Membrane Potential Assay prep_mic Prepare Lasalocid Serial Dilutions inoc_mic Inoculate with Standardized Bacteria prep_mic->inoc_mic inc_mic Incubate 16-20h at 37°C inoc_mic->inc_mic read_mic Read MIC inc_mic->read_mic prep_checker Prepare 2D Dilution Matrix (Lasalocid + Second Agent) inoc_checker Inoculate with Standardized Bacteria prep_checker->inoc_checker inc_checker Incubate 16-20h at 37°C inoc_checker->inc_checker read_checker Read MICs of Combination inc_checker->read_checker calc_fici Calculate FICI read_checker->calc_fici prep_cells Prepare Bacterial Cell Suspension load_dye Load with DiSC3(5) Dye prep_cells->load_dye measure_base Measure Baseline Fluorescence load_dye->measure_base add_las Add Lasalocid measure_base->add_las measure_depol Measure Fluorescence (Depolarization) add_las->measure_depol

Caption: Workflow for key experimental assays with Lasalocid.

Logical Relationship Diagram

Logical_Relationship lasalocid Lasalocid membrane Bacterial Cell Membrane lasalocid->membrane Targets ion_gradient Disruption of Ion Gradients membrane->ion_gradient Leads to membrane_potential Loss of Membrane Potential ion_gradient->membrane_potential cellular_processes Impairment of Essential Cellular Processes membrane_potential->cellular_processes atp_synthesis ATP Synthesis Inhibition cellular_processes->atp_synthesis nutrient_uptake Nutrient Uptake Inhibition cellular_processes->nutrient_uptake ph_homeostasis pH Homeostasis Disruption cellular_processes->ph_homeostasis bactericidal_effect Bactericidal Effect atp_synthesis->bactericidal_effect nutrient_uptake->bactericidal_effect ph_homeostasis->bactericidal_effect

Caption: Consequences of Lasalocid's interaction with the bacterial cell membrane.

References

Method

Application Notes: Lasalocid in Cancer Cell Line Research

Introduction Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has traditionally been used as a veterinary coccidiostat.[1][2] In recent years, its potential as an antineoplasti...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has traditionally been used as a veterinary coccidiostat.[1][2] In recent years, its potential as an antineoplastic agent has garnered significant attention.[3] Research has demonstrated that Lasalocid exhibits potent anticancer activity against a variety of cancer cell lines, including prostate, melanoma, breast, and colon cancers.[3][4][5] Its mechanism of action is multifaceted, involving the induction of reactive oxygen species (ROS), apoptosis, and autophagy, as well as the modulation of key signaling pathways that govern cancer cell proliferation, survival, and invasion.[1][3]

Mechanism of Action in Cancer Cells

Lasalocid exerts its anticancer effects through several interconnected mechanisms:

  • Induction of Reactive Oxygen Species (ROS): A primary mechanism of Lasalocid is the generation of ROS within cancer cells.[1][4] Elevated ROS levels can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress and triggering downstream events like apoptosis and autophagy.[1][4]

  • Induction of Apoptosis: Lasalocid is a potent inducer of apoptosis.[1][3] This programmed cell death is often mediated through ROS production and involves mitochondrial hyperpolarization, the activation of caspases (like caspase-3), and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] In melanoma cells, Lasalocid has been shown to increase the expression of the pro-apoptotic protein BAX while reducing the anti-apoptotic protein Bcl-2.[3]

  • Modulation of Autophagy: In addition to apoptosis, Lasalocid can induce autophagy, a cellular process of self-digestion.[1] This is characterized by the formation of acidic vesicular organelles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) to its active form, LC3-II.[1] In some contexts, such as in human prostate cancer cells, this autophagy appears to be a cytoprotective response, and its inhibition can enhance Lasalocid-induced apoptosis by further increasing ROS generation.[1][2]

  • Cell Cycle Arrest: Lasalocid can arrest the cell cycle, thereby inhibiting cancer cell proliferation. Studies have shown it induces G0/G1 phase arrest in prostate cancer cells by reducing the expression of G1 phase-dependent proteins.[1][2] In melanoma cells, it has been observed to cause S phase arrest.[3]

  • Inhibition of Key Signaling Pathways: Lasalocid has been found to modulate critical cancer-related signaling pathways. In melanoma, it inhibits the PI3K/AKT and JNK/P38 MAPK pathways, which leads to the downregulation of the transcription factor FOXM1.[3][6][7] FOXM1 is a hub gene involved in cell proliferation, migration, and invasion, and its inhibition is a key part of Lasalocid's anti-melanoma effect.[3] Furthermore, Lasalocid and its derivatives have been shown to reduce the secretion of interleukin 6 (IL-6), which can weaken the tumor-promoting effects of the IL-6/STAT3 pathway in prostate and colon cancer.[4]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Lasalocid and its derivatives in various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cells, providing a measure of its cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Lasalocid (LAS)PC3Prostate Cancer3.8[4]
Lasalocid (LAS)SW480Colon Cancer (Primary)7.2[4]
Lasalocid (LAS)SW620Colon Cancer (Metastatic)6.1[4]
Lasalocid (LAS)FaORat Hepatoma4 - 10[8]
LAS-Gemcitabine ConjugatePC3Prostate Cancer3.6[4]
LAS-Gemcitabine ConjugateSW480Colon Cancer (Primary)2.5[4]
LAS-TPP ConjugateSW480Colon Cancer (Primary)1.4[4]
LAS-TPP ConjugateSW620Colon Cancer (Metastatic)2.3[4]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of Lasalocid on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A375, PC3) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of Lasalocid in culture medium. Remove the old medium from the wells and add 100 µL of the Lasalocid-containing medium to treat the cells with various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution at 5 mg/mL) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or 570 nm for MTT (after solubilizing formazan (B1609692) crystals with DMSO) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the extent of apoptosis and necrosis induced by Lasalocid.

  • Cell Seeding and Treatment: Seed cells (e.g., PC3) in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of Lasalocid for a specified duration (e.g., 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and combine them with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Lasalocid on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells (e.g., A375, SK-MEL-28) in 6-well plates (2 x 10⁵ cells/well) and treat with Lasalocid for 24 hours as described previously.[3]

  • Cell Harvesting: Collect all cells and wash them three times with cold PBS.[3]

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 70% ethanol (B145695) dropwise for fixation. Store the samples overnight at -20°C.[3]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Use software to model the cell cycle phases (G0/G1, S, and G2/M) and determine the percentage of cells in each phase.

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS following Lasalocid treatment.

  • Cell Seeding and Treatment: Culture cells in 6-well plates or on coverslips. Treat with Lasalocid at the desired IC50 concentration for various time points (e.g., 1, 4, 12, 24 hours).[4]

  • Probe Loading: After treatment, wash the cells with PBS. Add a medium containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells again with PBS to remove any excess probe.

  • Measurement:

    • Fluorescence Microscopy: Capture images of the cells using a fluorescence microscope to visualize ROS production.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity and compare it to untreated control cells to determine the fold-increase in ROS production.

Visualizations: Signaling Pathways and Workflows

Lasalocid_Apoptosis_Autophagy cluster_0 Cellular Effects of Lasalocid cluster_1 Cytotoxic Apoptosis cluster_2 Cytoprotective Autophagy Lasalocid Lasalocid ROS ↑ Reactive Oxygen Species (ROS) Lasalocid->ROS Mito Mitochondrial Hyperpolarization ROS->Mito LC3 LC3-II Conversion AVO Formation ROS->LC3 Caspase Caspase-3 Activation PARP Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Autophagy Autophagy LC3->Autophagy Autophagy->Apoptosis Inhibits Inhibition Inhibition of Autophagy (e.g., 3-MA) Inhibition->Autophagy

Caption: Lasalocid induces ROS, triggering both apoptosis and cytoprotective autophagy.

Lasalocid_Melanoma_Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_effects Cellular Outcomes Lasalocid Lasalocid PI3K PI3K/AKT Lasalocid->PI3K MAPK JNK/P38 MAPK Lasalocid->MAPK FOXM1 ↓ FOXM1 Expression PI3K->FOXM1 MAPK->FOXM1 Prolif Inhibition of Proliferation FOXM1->Prolif MigInv Inhibition of Migration & Invasion FOXM1->MigInv Apoptosis Induction of Apoptosis FOXM1->Apoptosis

Caption: Lasalocid inhibits PI3K/AKT and MAPK pathways to down-regulate FOXM1 in melanoma.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis start Cancer Cell Culture (e.g., PC3, A375) treat Treat with Lasalocid (Dose- and Time-Response) start->treat viability Cell Viability (MTT / CCK-8) treat->viability apoptosis Apoptosis (Annexin V / PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ros ROS Production (DCFH-DA) treat->ros protein Protein Expression (Western Blot) treat->protein ic50 Determine IC50 viability->ic50 apop_rate Quantify Apoptosis % apoptosis->apop_rate cycle_dist Analyze Phase Distribution cell_cycle->cycle_dist ros_level Measure ROS Fold-Increase ros->ros_level pathway Identify Pathway Modulation protein->pathway

Caption: General workflow for evaluating the anticancer effects of Lasalocid in vitro.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Lasalocid Concentration in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using lasalocid (B1674520) in cell culture, focusing on strategies to optimize its concentrati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using lasalocid (B1674520) in cell culture, focusing on strategies to optimize its concentration while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is lasalocid and what is its primary mechanism of action in a cellular context?

Lasalocid is a polyether carboxylic ionophore antibiotic produced by the bacterium Streptomyces lasaliensis.[1][2] Its primary mechanism of action is to transport monovalent and divalent cations (like K+, Na+, Ca2+, and Mg2+) across lipid bilayer membranes, disrupting the cell's natural ion gradients.[2][3] This disruption of ionic homeostasis can lead to a cascade of cellular events, including mitochondrial damage, osmotic lysis, and ultimately, cell death.[4][5][6]

Q2: How does lasalocid induce cytotoxicity in cultured cells?

Lasalocid-induced cytotoxicity is a multi-faceted process primarily driven by its ionophore activity. The collapse of ion gradients affects mitochondrial membrane potential and can lead to an increase in reactive oxygen species (ROS) production.[1] This oxidative stress, coupled with mitochondrial dysfunction, can trigger programmed cell death pathways, including apoptosis.[1][7] Studies have shown that lasalocid can induce cell cycle arrest, typically in the G0/G1 phase, preceding apoptosis.[1][8] In some cell types, lasalocid has also been observed to induce a cytoprotective autophagy response.[1][7]

Q3: What are the typical signs of lasalocid-induced cytotoxicity in a cell culture?

Visual signs of cytotoxicity that can be observed using light microscopy include:

  • Changes in cell morphology, such as rounding and detachment from the culture surface.[8][9]

  • A decrease in cell density and confluency compared to control cultures.

  • The appearance of cellular debris from lysed cells.

Quantitative signs can be measured using specific assays that detect:

  • Decreased metabolic activity (e.g., MTT or resazurin (B115843) assays).[10][11]

  • Loss of membrane integrity, indicated by the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium.[9][10]

  • Reduced total cellular protein content (e.g., Coomassie Brilliant Blue or crystal violet assays).[10]

Q4: How can I determine the optimal, non-toxic working concentration of lasalocid for my specific cell line?

The optimal concentration is highly dependent on the cell line and the desired experimental outcome. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves treating your cells with a range of lasalocid concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay like MTT or LDH. The goal is to identify a concentration that achieves the desired biological effect with minimal unwanted cytotoxicity. Non-toxic concentrations are typically well below the IC50 value.[11]

Troubleshooting Guide

Problem: I'm observing massive cell death even at very low lasalocid concentrations.

  • Possible Cause 1: High sensitivity of the cell line. Different cell lines exhibit vastly different sensitivities to lasalocid.[10][12] Your cell line may be particularly susceptible.

    • Solution: Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar to low micromolar). Consult the literature for reported IC50 values for your specific or similar cell types (see Table 1).

  • Possible Cause 2: Solvent toxicity. Lasalocid is typically dissolved in solvents like DMSO or ethanol.[10][13] High final concentrations of these solvents in the culture medium can be toxic to cells.

    • Solution: Ensure the final solvent concentration in your culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤0.1% for DMSO).

  • Possible Cause 3: Incorrect stock solution concentration. Errors in weighing the compound or calculating the dilution can lead to unintentionally high concentrations.

    • Solution: Re-calculate and prepare a fresh stock solution. If possible, verify the concentration using analytical methods.

Problem: My experimental results with lasalocid are inconsistent between replicates or experiments.

  • Possible Cause 1: Inconsistent cell health or density. Variations in cell confluency, passage number, or overall health can significantly impact their response to treatment.

    • Solution: Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment. Use cells within a consistent, low passage number range.

  • Possible Cause 2: Uneven drug distribution. Inadequate mixing after adding lasalocid to the culture wells can lead to variable concentrations.

    • Solution: After adding the lasalocid-containing medium, gently swirl the plate in a figure-eight or cross pattern to ensure even distribution without disturbing the cell monolayer.

  • Possible Cause 3: Lasalocid degradation. Improper storage of the stock solution can lead to loss of activity.

    • Solution: Store lasalocid powder at -20°C. Once in solution (e.g., in DMSO), aliquot and store at -80°C for long-term use or -20°C for short-term use to avoid repeated freeze-thaw cycles.[13]

Problem: Lasalocid is not producing the expected biological effect.

  • Possible Cause 1: Concentration is too low. The concentration used may be below the threshold required to induce the desired effect in your specific cell line and experimental conditions.

    • Solution: Increase the concentration of lasalocid. Refer to your dose-response curve to select a higher concentration that is still below the toxic range, if cytotoxicity is to be avoided.

  • Possible Cause 2: Insufficient incubation time. The biological effect you are measuring may require a longer exposure to lasalocid.

    • Solution: Perform a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.

  • Possible Cause 3: Inactive compound. The lasalocid powder or stock solution may have degraded.

    • Solution: Purchase a new batch of lasalocid and prepare a fresh stock solution.

Data Presentation

Table 1: Cytotoxicity of Lasalocid (IC50 / EC50) in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 / EC50 (µM)Reference
PC-3Human Prostate CancerCell Viability Assay48 h~1.4 - 5[8][14]
LNCaPHuman Prostate CancerCell Viability Assay48 h< 5[8]
SW480Human Colon CancerMTTNot Specified7.2[14]
SW620Human Colon Cancer (metastatic)MTTNot Specified6.1[14]
C2C12Mouse Skeletal MyoblastsMTT48 h~10-12[12]
LMHChicken HepatomaMTT, CBB, LDH24 h~8 - 20[10]
L6Rat MyoblastsMTT, CBB, LDH24 h~7.6 - 20.9[10][15]
FaORat HepatomaMTT, CBB, LDH24 h4 - 10[9]
HeLaHuman Cervical CancerResazurinOvernight> 20[11]
HUVECHuman Endothelial CellsResazurinOvernight> 20[11]

Note: IC50/EC50 values can vary based on experimental conditions, assay type, and incubation time. This table should be used as a general guide.

Experimental Protocols

Protocol 1: Preparation of Lasalocid Stock Solution

  • Weighing: Carefully weigh the desired amount of lasalocid powder (MW: 590.8 g/mol ) in a sterile microcentrifuge tube.[3]

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[13] Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: While not always necessary if sterile technique is used, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight (or until ~70-80% confluency).

  • Serial Dilution: Prepare serial dilutions of lasalocid in your complete cell culture medium from your stock solution. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest lasalocid concentration) and a "no treatment" control.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of lasalocid.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the lasalocid concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Caption: Workflow for Determining Optimal Lasalocid Concentration.

Caption: Lasalocid-Induced Cytotoxicity Signaling Pathway.

References

Optimization

Identifying and mitigating off-target effects of Lasalocid in research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Lasalocid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lasalocid?

Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1][2] Its primary mechanism of action is to transport cations, including monovalent and divalent ions like Na+, K+, and Ca2+, across biological membranes.[1][3] This disruption of the natural ion gradients across cellular and subcellular membranes leads to its biological effects, including its use as a coccidiostat in veterinary medicine.[2][3]

Q2: What are the known off-target effects of Lasalocid?

Beyond its function as an ionophore, Lasalocid has been observed to have several off-target effects, which can influence experimental outcomes. These include:

  • Disruption of Intracellular Trafficking: Lasalocid can affect organelles within the endolysosomal and retrograde pathways.[1] It has been shown to impair the acidification of lysosomes and alter the distribution of Golgi markers.[1]

  • Alteration of Endosomes and Autophagy: The compound can modify the cellular patterns of early and recycling endosomes, as well as impact autophagic vesicles.[1]

  • Cytotoxicity: At higher concentrations, Lasalocid exhibits significant cytotoxicity across various cell lines, including cancer cells and normal cell lines.[4][5][6] This can lead to cell death through mechanisms such as necrosis and apoptosis.[6]

  • Mitochondrial Dysfunction: The disruption of ion gradients by Lasalocid can lead to mitochondrial damage and a lack of cellular energy.[7][8]

Q3: How can I determine the optimal concentration of Lasalocid for my experiment while minimizing toxicity?

To determine the optimal, non-toxic working concentration of Lasalocid for your specific cell line, it is crucial to perform a dose-response cytotoxicity assay. Start with a broad range of concentrations to identify the concentration at which cell viability drops significantly. Based on published data, the half-maximal effective concentration (EC50) for cytotoxicity can range from 4 to 10 μM in rat hepatoma cells.[4] It is recommended to use a concentration well below the cytotoxic threshold for your experiments focused on non-cytotoxic off-target effects.

Troubleshooting Guide

Issue 1: High levels of cell death observed in my experiments.

  • Question: I am observing significant cell death in my cultures treated with Lasalocid, even at concentrations I believed to be non-toxic. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Verify Lasalocid Concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors are a common source of concentration discrepancies.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Lasalocid. The EC50 values can differ significantly between cell types.[5] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH release) on your specific cell line to determine its unique sensitivity profile.

    • Duration of Exposure: The length of time cells are exposed to Lasalocid can influence its toxic effects. Consider reducing the incubation time.

    • Co-treatment with a Cytoprotective Agent: Studies have shown that co-treatment with agents like silibinin (B1684548) can diminish the cytotoxic effects of Lasalocid.[4][5] This could be an option if the primary ionophoric activity of Lasalocid is the focus of your study.

Issue 2: Inconsistent or unexpected results in my signaling pathway analysis.

  • Question: My results from signaling pathway analyses (e.g., Western blotting for pathway markers) are inconsistent after Lasalocid treatment. Why might this be happening?

  • Answer:

    • Off-Target Effects on Trafficking: Lasalocid's ability to disrupt vesicular pH and intracellular trafficking can indirectly affect signaling pathways by altering protein degradation and localization.[1] For example, it can impact the distribution of Golgi markers, which might affect proteins processed through the secretory pathway.[1]

    • Ion Flux-Mediated Signaling: The primary ionophoric activity of Lasalocid, particularly its effect on Ca2+ flux, can activate or inhibit various calcium-dependent signaling pathways.

    • Control Experiments: To dissect the effects, consider using a panel of control compounds, including other ionophores with different cation selectivity (e.g., monensin (B1676710) for Na+/H+ exchange) to see if the observed effects are specific to Lasalocid's broader ion specificity.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Lasalocid on different cell lines as reported in the literature.

Table 1: EC50 Values of Lasalocid in Various Cell Lines

Cell LineAssayEC50 (μM)Reference
Rat Hepatoma (FaO)MTT4 - 10[4]
Rat Hepatoma (FaO)CBB4 - 10[4]
Rat Hepatoma (FaO)LDH4 - 10[4]
Chicken Hepatoma (LMH)MTTLower than rat myoblasts[5]
Chicken Hepatoma (LMH)CBBLower than rat myoblasts[5]
Chicken Hepatoma (LMH)LDHLower than rat myoblasts[5]
Rat Myoblasts (L-6)MTTHigher than chicken hepatocytes[5]
Rat Myoblasts (L-6)CBBHigher than chicken hepatocytes[5]
Rat Myoblasts (L-6)LDHLowest EC50 among assays for this cell line[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of Lasalocid concentrations for the desired experimental time (e.g., 24 hours). Include untreated and vehicle (e.g., DMSO) controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

Lasalocid_Off_Target_Effects cluster_primary Primary Mechanism cluster_off_target Off-Target Effects Lasalocid Lasalocid IonTransport Cation Transport (Na+, K+, Ca2+) Lasalocid->IonTransport Facilitates Membrane Cellular & Subcellular Membranes IonTransport->Membrane Across Trafficking Disrupted Intracellular Trafficking IonTransport->Trafficking Leads to Cytotoxicity Cytotoxicity IonTransport->Cytotoxicity Can cause Golgi Altered Golgi Distribution Trafficking->Golgi Lysosome Impaired Lysosomal Acidification Trafficking->Lysosome Autophagy Altered Autophagy Trafficking->Autophagy

Caption: Overview of Lasalocid's primary mechanism and its downstream off-target effects.

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assays start Start: Seed Cells in 96-well Plate treatment Treat with Lasalocid (Dose-Response) start->treatment incubation Incubate for Specified Duration treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT Option 1 LDH LDH Release Assay (Membrane Integrity) incubation->LDH Option 2 analysis Data Analysis: Calculate EC50 MTT->analysis LDH->analysis end End: Determine Optimal Concentration analysis->end

Caption: Workflow for determining Lasalocid-induced cytotoxicity and optimal concentration.

References

Troubleshooting

Technical Support Center: Lasalocid Stability in Experimental Setups

For Researchers, Scientists, and Drug Development Professionals This guide provides technical support and troubleshooting advice to prevent the degradation of Lasalocid (B1674520) in various experimental settings. Below...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Lasalocid (B1674520) in various experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of Lasalocid throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause Lasalocid degradation in experimental setups?

A1: Lasalocid is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures, and acidic pH conditions. Microbial degradation can also be a factor in non-sterile environments.

Q2: How should I prepare and store Lasalocid stock solutions?

A2: It is recommended to prepare stock solutions in organic solvents such as methanol (B129727) or tetrahydrofuran (B95107) (THF). These stock solutions should be stored in tightly sealed, light-protecting containers at 4°C. Under these conditions, they can be stable for up to five months. For daily use, it is advisable to decant a fresh supply to avoid repeated warming and cooling of the main stock.

Q3: Is Lasalocid stable in aqueous solutions like buffers and cell culture media?

A3: Lasalocid's stability in aqueous solutions is highly dependent on the pH. It is generally stable in neutral to alkaline solutions (pH 7 and 9). However, it is not stable in acidic conditions (pH 4), where it can undergo hydrolysis. Solutions for experiments should be prepared fresh whenever possible.

Q4: My experimental results are inconsistent. Could Lasalocid degradation be the cause?

A4: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of activity or variable results over time, it is crucial to assess the stability of Lasalocid under your specific experimental conditions, paying close attention to light exposure, temperature, and the pH of your solutions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Lasalocid activity over the course of an experiment. PhotodegradationProtect all solutions containing Lasalocid from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Thermal degradationMaintain a consistent and appropriate temperature for your experiment. Avoid exposing Lasalocid solutions to high temperatures. For long-term experiments at elevated temperatures (e.g., 37°C), assess stability over the experimental duration.
pH instabilityEnsure the pH of your buffer or medium is in the neutral to alkaline range (pH 7-9). Avoid acidic conditions. If an acidic pH is required, the experiment should be as short as possible, and the stability of Lasalocid should be verified.
Precipitation of Lasalocid in aqueous solutions. Low solubilityLasalocid is highly hydrophobic. When diluting stock solutions into aqueous media, ensure adequate mixing. Consider the use of a carrier solvent like DMSO in the final solution, keeping the final concentration low (typically <0.5%) to avoid solvent effects.
Variable results between experimental replicates. Inconsistent handlingPrepare fresh working solutions from a stable stock for each experiment. Ensure uniform treatment of all samples with respect to light exposure, temperature, and incubation times.
Adsorption to labwareLasalocid, being lipophilic, may adsorb to certain plastics. Using glass or low-adhesion polypropylene (B1209903) labware can minimize this issue.

Quantitative Data on Lasalocid Stability

The stability of Lasalocid is highly dependent on the matrix and environmental conditions. The following tables summarize available quantitative data.

Table 1: Half-life of Lasalocid in Various Matrices

MatrixConditionHalf-life (t½)Citation
Aqueous SolutionPhotolysis< 1 hour[1]
Manure (aging, no treatment)-61.8 ± 1.7 days[2]
Manure (composting)-17.5 ± 0.8 days[2]
Soil-3.1 ± 0.4 days[2][3]
Chicken Serumin vivo11 hours[4][5]
Chicken Liverin vivo36 hours[4][5]
Chicken Musclein vivo41 hours[4][5]

Table 2: Stability of Lasalocid in Animal Feed

Storage ConditionDurationRecovery of Lasalocid A Sodium
25°C / 60% RH24 months>99%
30°C / 65% RH24 months>98%
30°C / 75% RH24 months>96%
40°C / 75% RH12 months>99%

Experimental Protocols

Protocol 1: Preparation and Storage of Lasalocid Stock Solution

Objective: To prepare a stable stock solution of Lasalocid for use in various experiments.

Materials:

  • Lasalocid sodium salt

  • Methanol or Tetrahydrofuran (THF), HPLC grade

  • Amber volumetric flasks

  • Analytical balance

  • Parafilm

Procedure:

  • Accurately weigh the desired amount of Lasalocid sodium salt.

  • Dissolve the Lasalocid in a small amount of methanol or THF in an amber volumetric flask.

  • Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Seal the flask tightly with a stopper and Parafilm.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a refrigerator at 4°C, protected from light.

  • For daily use, transfer a small aliquot to a separate light-protected vial to avoid contaminating and degrading the main stock.

Protocol 2: HPLC Method for Lasalocid Quantification

Objective: To determine the concentration of Lasalocid in a sample to assess its stability. This is a general method; specific parameters may need optimization for your matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection:

    • Fluorescence: Excitation at 310 nm, Emission at 420 nm.

    • UV: 315 nm.[6]

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard curve by diluting the Lasalocid stock solution to a range of known concentrations in the mobile phase.

  • Prepare your experimental samples, ensuring the final dilution is within the range of the standard curve and in a solvent compatible with the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak area corresponding to Lasalocid.

  • Calculate the concentration of Lasalocid in your samples by comparing their peak areas to the standard curve.

Visualizing Degradation Factors and Workflow

To better understand the factors influencing Lasalocid's stability and the workflow for assessing it, the following diagrams are provided.

Lasalocid_Degradation_Factors cluster_factors Degradation Factors Lasalocid Lasalocid Stability Light Light (Photodegradation) Lasalocid->Light leads to Temperature High Temperature (Thermal Degradation) Lasalocid->Temperature leads to pH Acidic pH (Hydrolysis) Lasalocid->pH leads to Microbes Microbial Activity Lasalocid->Microbes leads to

Caption: Key environmental factors leading to the degradation of Lasalocid.

Experimental_Workflow_Lasalocid_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Methanol/THF, 4°C, Dark) B Prepare Fresh Working Solution (Aqueous Buffer/Media) A->B C Incubate Under Experimental Conditions (Control Light, Temp, pH) B->C D Sample at Time Points (t=0, t=x, t=final) C->D E Quantify Lasalocid (e.g., HPLC) D->E F Calculate Degradation Rate / Half-life E->F

Caption: A typical experimental workflow for assessing Lasalocid stability.

Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Are solutions protected from light? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Implement light protection (amber vials, foil) Q1->A1_No Q2 Is the temperature controlled? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Ensure consistent temperature control Q2->A2_No Q3 Is the pH of the medium/buffer neutral or alkaline? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Adjust pH to >7 or validate stability at acidic pH Q3->A3_No End Consider other factors: adsorption to plastic, solution age A3_Yes->End

Caption: A logical flow for troubleshooting inconsistent results with Lasalocid.

References

Optimization

Addressing variability in results from Lasalocid-treated animal studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in results from animal studies involving Lasalocid (B1674520). The information is tailored for re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in results from animal studies involving Lasalocid (B1674520). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Lasalocid and what is its primary mechanism of action?

A1: Lasalocid is a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis.[1] Its primary mechanism of action is to function as an ionophore, forming lipid-soluble complexes with cations and transporting them across biological membranes. This disrupts the natural ion concentration gradients for sodium (Na+), potassium (K+), and calcium (Ca2+) ions within cells. This disruption of ionic homeostasis leads to metabolic dysfunction and ultimately cell death in susceptible organisms, such as coccidia.[1][2][3]

Q2: What are the common approved uses of Lasalocid in animals?

A2: Lasalocid is primarily used as a feed additive for the prevention and control of coccidiosis in poultry (broilers, replacement pullets, turkeys, pheasants, and quails) and for improved feed efficiency and rate of weight gain in cattle.[1][4] It is also approved for use in sheep for coccidiosis control.

Q3: Why is there significant variability in the results of Lasalocid-treated animal studies?

A3: Variability in Lasalocid studies can arise from a multitude of factors, including:

  • Dosage: Incorrect or inconsistent dosage can lead to either sub-optimal efficacy or toxicity.

  • Animal Species and Breed: Different species and even breeds within a species exhibit varying sensitivity and pharmacokinetic profiles to Lasalocid.[5] For instance, horses are highly susceptible to Lasalocid toxicity.[3]

  • Age of Animals: Younger animals may be more sensitive to the effects of Lasalocid.

  • Diet Composition: The composition of the animal feed, particularly the concentration of electrolytes like sodium, can influence the activity and toxicity of Lasalocid.[6]

  • Drug Interactions: Concurrent administration of other drugs, such as tiamulin (B153960) and chloramphenicol (B1208), can lead to adverse interactions.[3][7][8]

  • Feed Mixing and Stability: Improper mixing of Lasalocid in the feed can result in uneven distribution and variable intake. The stability of Lasalocid in feed can also be affected by storage conditions.

  • Gut Microbiota: The composition of the gut microbiota can influence the metabolism and activity of Lasalocid.

  • Analytical Methods: Variations in the methods used to analyze Lasalocid concentrations in feed and biological samples can contribute to result discrepancies.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy or Lack of Expected Performance Improvement
Possible Cause Troubleshooting Step
Incorrect Dosage Verify the calculated dose based on the animal's weight and feed intake. Ensure accurate weighing and mixing of the Lasalocid premix into the feed.
Uneven Feed Mixing Use a standardized and validated feed mixing protocol to ensure homogenous distribution of Lasalocid. Take multiple feed samples for analysis to confirm uniformity.
Sub-optimal Diet Composition Review the diet formulation. For poultry, ensure the dietary electrolyte balance (Na+K-Cl) is within the recommended range, especially when using higher doses of Lasalocid.[6]
Drug Antagonism Review all concurrently administered medications for known negative interactions with Lasalocid.
Lasalocid Degradation Check the expiration date of the Lasalocid premix. Ensure proper storage conditions (cool, dry place) to prevent degradation. Consider analyzing the Lasalocid concentration in the feed to confirm its stability.
High Coccidial Challenge Re-evaluate the coccidial challenge level in your animal model. Higher than expected challenge may require a dose adjustment within the approved range.
Issue 2: Signs of Toxicity (e.g., reduced feed intake, lethargy, muscle tremors, mortality)
Possible Cause Troubleshooting Step
Overdosing Immediately cease administration of the medicated feed. Review all calculations and procedures for feed preparation to identify the source of the error.
Incorrect Animal Species Confirm that the animal species being treated is approved for Lasalocid administration and is not a highly sensitive species like horses.[3]
Adverse Drug Interaction Discontinue any concurrently administered drugs that are known to have negative interactions with Lasalocid, such as tiamulin or chloramphenicol.[3][8]
High Dietary Sodium In poultry, high dietary sodium levels in combination with high doses of Lasalocid can lead to toxicity.[6] Analyze the sodium content of the feed.
Animal Age/Health Status Younger or health-compromised animals may be more susceptible to toxicity. Consider reducing the dosage for these populations if clinically warranted and within approved limits.

Quantitative Data Summary

Table 1: Median Lethal Dose (LD50) of Lasalocid in Various Animal Species

Animal SpeciesLD50 (mg/kg Body Weight)Reference
Mice146[3]
Rats122[3]
Chickens71.5[3]
Horses21.5[3]
Cattle50[3]

Table 2: Recommended Lasalocid Dosage in Feed for Different Species

Animal SpeciesRecommended Dosage in Feed (ppm or g/ton )IndicationReference
Broiler Chickens68 - 113 g/ton (0.0075% - 0.0125%)Coccidiosis Prevention[9]
Growing Turkeys90 - 125 ppmCoccidiosis Prevention[10]
Cattle (pasture)60 - 300 mg/head/dayIncreased rate of weight gain[10]
Cattle (finishing)10 - 35 mg/kg of complete feedGrowth promotion & feed efficiency[2]

Experimental Protocols

Protocol 1: Preparation and Administration of Lasalocid-Medicated Feed for Poultry Studies
  • Objective: To prepare a homogenous batch of medicated feed with a target concentration of Lasalocid.

  • Materials:

    • Basal feed appropriate for the poultry species and age.

    • Lasalocid sodium premix (e.g., Avatec®).

    • Calibrated weighing scale.

    • Feed mixer (e.g., V-blender or horizontal paddle mixer).

    • Sample bags for feed analysis.

  • Procedure:

    • Calculate the required amount of Lasalocid premix based on the desired final concentration in the feed (e.g., 90 ppm) and the batch size.

    • Weigh the calculated amount of Lasalocid premix accurately.

    • For small batches, it is recommended to create an intermediate pre-blend by mixing the Lasalocid premix with a small amount of the basal feed (e.g., 1:10 ratio) before adding it to the main batch. This ensures a more even distribution.

    • Add the basal feed to the mixer.

    • While the mixer is running, slowly add the Lasalocid premix (or the intermediate pre-blend) to the feed.

    • Mix for the recommended duration for your specific mixer to ensure homogeneity (e.g., 15-20 minutes).

    • After mixing, collect at least three samples from different locations within the mixer to test for the uniformity of Lasalocid distribution.

    • Store the medicated feed in a cool, dry place, away from direct sunlight, in clearly labeled bags.

    • Provide the medicated feed to the experimental birds ad libitum.

Protocol 2: Sample Collection and Preparation for Lasalocid Analysis in Animal Tissues by HPLC
  • Objective: To collect and prepare animal tissue samples for the quantification of Lasalocid residues.

  • Materials:

    • Dissection tools.

    • Cryovials or sample bags.

    • Liquid nitrogen or dry ice for snap-freezing.

    • -80°C freezer for storage.

    • Homogenizer.

    • Centrifuge.

    • Solvents (e.g., methanol (B129727), acetonitrile, dichloromethane).

    • Solid-phase extraction (SPE) cartridges (if required for cleanup).

    • HPLC system with a fluorescence or UV detector.

  • Procedure:

    • Sample Collection:

      • At the designated time points, euthanize the animal according to the approved protocol.

      • Immediately dissect the target tissues (e.g., liver, muscle, kidney, fat).

      • Collect approximately 1-5 grams of each tissue.

      • Snap-freeze the tissue samples in liquid nitrogen or on dry ice to halt metabolic processes.

      • Store the samples at -80°C until analysis.

    • Sample Preparation:

      • Accurately weigh a portion of the frozen tissue (e.g., 1 gram).

      • Add a suitable extraction solvent (e.g., methanol or acetonitrile) at a specific ratio (e.g., 1:5 w/v).

      • Homogenize the tissue and solvent mixture until a uniform consistency is achieved.

      • Centrifuge the homogenate to pellet the tissue debris.

      • Collect the supernatant containing the extracted Lasalocid.

      • If necessary, perform a liquid-liquid extraction or use an SPE cartridge for further cleanup to remove interfering substances.

      • Evaporate the solvent and reconstitute the residue in the mobile phase used for HPLC analysis.

      • Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizations

Lasalocid_Mechanism cluster_membrane Cell Membrane Membrane Extracellular Space Lipid Bilayer Intracellular Space Cation_in Cation (Na+, K+, Ca2+) Membrane:f1->Cation_in Releases Cation Lasalocid Lasalocid Complex Lasalocid-Cation Complex Lasalocid->Complex Forms Cation_out Cation (Na+, K+, Ca2+) Cation_out->Lasalocid Binds Complex->Membrane:f1 Transports across membrane Disruption Disruption of Ionic Homeostasis Cation_in->Disruption Leads to

Caption: Mechanism of action of Lasalocid as an ionophore.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckDosage Verify Dosage and Feed Mixing Start->CheckDosage DosageOK Dosage & Mixing Correct? CheckDosage->DosageOK ReviewDiet Analyze Diet Composition (e.g., electrolytes) DosageOK->ReviewDiet Yes CorrectDosage Correct Dosage/ Remix Feed DosageOK->CorrectDosage No DietOK Diet within Specs? ReviewDiet->DietOK CheckInteractions Review Concurrent Medications DietOK->CheckInteractions Yes AdjustDiet Adjust Diet Formulation DietOK->AdjustDiet No InteractionsOK Potential Interactions? CheckInteractions->InteractionsOK AnimalFactors Consider Animal Factors (Species, Age, Health) InteractionsOK->AnimalFactors No RemoveInteraction Remove Interacting Drug InteractionsOK->RemoveInteraction Yes RefineModel Refine Animal Model/ Protocol AnimalFactors->RefineModel

Caption: Troubleshooting workflow for inconsistent results.

PK_Study_Workflow start Start: Pharmacokinetic Study dosing Lasalocid Administration (e.g., Oral Gavage) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Lasalocid Extraction from Plasma processing->extraction analysis Quantification by HPLC or LC-MS/MS extraction->analysis pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) analysis->pk_modeling end End: Data Interpretation pk_modeling->end

Caption: Experimental workflow for a pharmacokinetic study.

References

Troubleshooting

Technical Support Center: Enhancing Lasalocid Stability and Delivery in Feed Additives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Lasalocid (B1674520) in feed additives.

Troubleshooting Guide

This guide addresses common issues related to Lasalocid stability and analysis in a question-and-answer format.

Question: We are observing a significant loss of Lasalocid potency in our pelleted feed after manufacturing. What are the likely causes and how can we mitigate this?

Answer: Several factors during the pelleting process can contribute to Lasalocid degradation. High temperatures, moisture levels, and mechanical stress are the primary culprits. While studies have shown Lasalocid to be relatively stable under standard pelleting conditions (e.g., steam conditioning at 80°C), deviations can lead to significant losses.[1]

Troubleshooting Steps:

  • Verify Pelleting Parameters: Ensure that the conditioning temperature does not significantly exceed 80-85°C. High-temperature short-time (HTST) processing, while beneficial for feed hygiene, can potentially degrade heat-sensitive compounds. Monitor moisture content throughout the process; excessive moisture in combination with heat can accelerate degradation.

  • Analyze Premix Composition: Lasalocid may interact with other components in your premix. Highly reactive ingredients, such as certain trace minerals (especially sulfates) and choline (B1196258), can promote oxidative degradation.[2] Consider separating vitamins, trace minerals, and Lasalocid into different premixes if possible.

  • Evaluate Feed Formulation: The overall composition of your feed can impact Lasalocid stability. Factors such as pH and the presence of oxidizing or reducing agents can play a role.

  • Consider a Protective Formulation: If degradation persists, consider using a more robust formulation of Lasalocid. A granular or encapsulated form can provide a protective barrier against the harsh conditions of pelleting.[3]

Question: Our analytical results for Lasalocid concentration in feed samples are inconsistent and show poor recovery. How can we troubleshoot our analytical method?

Answer: Inaccurate quantification of Lasalocid can be due to issues with sample extraction, chromatographic separation, or detection. The most common analytical method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][5][6]

Troubleshooting Steps:

  • Optimize Extraction: Lasalocid needs to be efficiently extracted from the complex feed matrix. Ensure your extraction solvent is appropriate (e.g., acidified methanol) and that the extraction time and agitation are sufficient to liberate the analyte.[7] Incomplete extraction is a common source of low recovery.

  • Check for Matrix Effects: Components in the feed extract can interfere with the analysis, either by co-eluting with Lasalocid or by quenching the fluorescence signal. A thorough cleanup of the extract using solid-phase extraction (SPE) may be necessary.

  • Validate Your HPLC Method:

    • Standard Curve: Prepare a fresh standard curve for each batch of samples to ensure linearity and accuracy.

    • Internal Standard: The use of an internal standard can help to correct for variations in extraction efficiency and injection volume.

    • Column Performance: Check for peak tailing or splitting, which could indicate a degraded column or an inappropriate mobile phase.

  • Review Detection Parameters: Ensure your fluorescence detector is set to the optimal excitation and emission wavelengths for Lasalocid (typically around 310 nm for excitation and 420 nm for emission).[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Lasalocid?

A1: Lasalocid is susceptible to degradation through oxidation and hydrolysis, which can be accelerated by factors such as heat, light, moisture, and extreme pH conditions.[8] While specific degradation products in feed are not extensively detailed in readily available literature, metabolic pathways in animals involve the formation of several polar metabolites.[9]

Q2: How does storage affect the stability of Lasalocid in feed?

A2: Lasalocid has demonstrated good stability in both mash and pelleted feed when stored under controlled conditions. Studies on a combination product containing Lasalocid A sodium showed high recovery rates after 3 months of storage at 25°C and 30°C.[1] However, exposure to high humidity and temperatures can lead to degradation over time. Proper storage in a cool, dry place is essential to maintain potency.

Q3: Can Lasalocid interact with other feed additives?

A3: Yes, interactions are possible. As mentioned in the troubleshooting guide, certain trace minerals and choline can negatively impact Lasalocid stability in a premix.[2] Additionally, there are known incompatibilities with certain therapeutic drugs, such as tiamulin (B153960) and chloramphenicol, which should not be administered concurrently with Lasalocid.[9]

Q4: What is microencapsulation and can it improve Lasalocid stability?

A4: Microencapsulation is a process where small particles of an active substance are coated with a protective material. This technology can shield the active ingredient from environmental factors and control its release.[10][11] While specific commercial applications for Lasalocid microencapsulation are not widely documented in the provided search results, it is a promising technique to enhance its stability during feed processing and storage. Encapsulation with polymers like ethyl cellulose (B213188) has been used for other veterinary drugs to achieve controlled release and protection.[12][13][14]

Data Presentation

Table 1: Stability of Lasalocid A Sodium in a Combination Product (Nilablend™ 200G) in Mash and Pelleted Poultry Feed

Feed TypeStorage ConditionStorage DurationRecovery of Lasalocid A Sodium (%)
Mash25°C / 60% RH3 months96.8 - 100
Mash30°C / 65% RH3 months89.2 - 101
Mash40°C / 75% RH4 weeks98.6 - 107
Pelleted25°C / 65% RH3 months91.5
Pelleted40°C / 75% RH4 weeks88.1 - 93.5

Data adapted from a study on Nilablend™ 200G.[1]

Table 2: Stability of Lasalocid A Sodium in a Vitamin/Mineral Premix

Premix Concentration (Lasalocid A sodium + Nicarbazin)Storage ConditionStorage DurationRecovery (%)
2,000 + 2,000 mg/kg25°C / 60% RH6 months> 80
2,000 + 2,000 mg/kg30°C / 65% RH6 months> 80
800 + 800 mg/kg25°C / 60% RH6 months> 80
800 + 800 mg/kg30°C / 65% RH6 months> 80

Data adapted from a study on Nilablend™ 200G.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Lasalocid in Pelleted Feed

Objective: To evaluate the stability of a Lasalocid-containing feed additive under accelerated storage conditions.

Materials:

  • Pelleted feed containing a known concentration of the Lasalocid additive.

  • Climate-controlled stability chambers.

  • HPLC system with a fluorescence detector.

  • Analytical standards of Lasalocid.

  • Appropriate solvents and reagents for extraction and mobile phase preparation.

Methodology:

  • Sample Preparation: Prepare multiple batches of pelleted feed containing the Lasalocid additive at the target inclusion rate.

  • Initial Analysis (Time 0): Immediately after production, take representative samples from each batch and analyze for Lasalocid concentration using a validated HPLC-fluorescence method. This will serve as the baseline.

  • Storage Conditions: Place the remaining feed samples in stability chambers under the following accelerated conditions:

    • Condition A: 40°C ± 2°C / 75% RH ± 5% RH

    • Condition B (Optional): 50°C ± 2°C / 75% RH ± 5% RH

  • Sampling Intervals: Pull samples from each storage condition at predetermined time points (e.g., 1, 2, 3, and 6 months).

  • Sample Analysis: At each time point, analyze the samples for Lasalocid concentration in triplicate.

  • Data Analysis: Calculate the percentage of Lasalocid remaining at each time point relative to the initial concentration. Determine the degradation rate and estimate the shelf-life under normal storage conditions.

Protocol 2: Microencapsulation of Lasalocid with Ethyl Cellulose

Objective: To encapsulate Lasalocid using an emulsion-solvent evaporation technique to improve its stability.

Materials:

  • Lasalocid sodium.

  • Ethyl cellulose.

  • Dichloromethane (DCM) or another suitable organic solvent.

  • Polyvinyl alcohol (PVA) or another suitable emulsifier.

  • Distilled water.

  • Magnetic stirrer and overhead stirrer.

  • Filtration apparatus.

  • Drying oven or lyophilizer.

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of Lasalocid and ethyl cellulose in DCM to form a clear solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a constant high speed with an overhead stirrer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring at a reduced speed for several hours to allow the DCM to evaporate, leading to the formation of solid microcapsules.

  • Microcapsule Collection: Collect the formed microcapsules by filtration.

  • Washing and Drying: Wash the microcapsules with distilled water to remove any residual PVA and then dry them in an oven at a controlled temperature or by lyophilization.

  • Characterization: Evaluate the prepared microcapsules for encapsulation efficiency, particle size and morphology (e.g., using scanning electron microscopy), and in vitro release profile.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis & Storage cluster_testing Time-Point Testing cluster_final Data Evaluation Prep Prepare Pelleted Feed with Lasalocid Time0 Initial Analysis (Time 0) - HPLC-Fluorescence Prep->Time0 Storage Place in Stability Chambers (e.g., 40°C / 75% RH) Time0->Storage T1 Month 1 Storage->T1 Pull Samples T2 Month 2 T1->T2 Pull Samples Data Analyze Degradation Rate & Estimate Shelf-Life T1->Data T3 Month 3 T2->T3 Pull Samples T2->Data T6 Month 6 T3->T6 Pull Samples T3->Data T6->Data

Caption: Workflow for Accelerated Stability Testing of Lasalocid in Feed.

Experimental_Workflow_Microencapsulation cluster_phase_prep Phase Preparation cluster_process Microencapsulation Process cluster_collection Collection & Characterization Organic Organic Phase: Dissolve Lasalocid & Ethyl Cellulose in Dichloromethane Emulsify Emulsification: Add Organic to Aqueous Phase with High-Speed Stirring Organic->Emulsify Aqueous Aqueous Phase: Prepare Polyvinyl Alcohol Solution Aqueous->Emulsify Evaporate Solvent Evaporation: Continuous Stirring to Form Solid Microcapsules Emulsify->Evaporate Collect Collect Microcapsules by Filtration Evaporate->Collect WashDry Wash with Distilled Water & Dry Collect->WashDry Characterize Characterize Microcapsules: - Encapsulation Efficiency - Particle Size & Morphology - In Vitro Release WashDry->Characterize

Caption: Workflow for Microencapsulation of Lasalocid.

References

Optimization

Overcoming challenges in Lasalocid detection and quantification in complex samples

Technical Support Center: Lasalocid (B1674520) Analysis Welcome to the technical support center for Lasalocid detection and quantification. This resource provides researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lasalocid (B1674520) Analysis

Welcome to the technical support center for Lasalocid detection and quantification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of Lasalocid analysis in challenging matrices.

Frequently Asked Questions (FAQs)

Q1: What is Lasalocid and why is its accurate quantification in complex samples crucial?

Lasalocid is a polyether ionophore antibiotic used as an anticoccidial agent in poultry and livestock feed.[1][2] Its mechanism involves disrupting the ionic balance of coccidial parasites, leading to their osmotic lysis.[1][2] Accurate quantification is essential for several reasons:

  • Regulatory Compliance: Health authorities, such as the European Commission and the US FDA, have established Maximum Residue Limits (MRLs) for Lasalocid in animal-derived food products like meat, liver, and eggs to ensure consumer safety.[3][4][5]

  • Animal Safety: While effective at therapeutic doses (typically 75-125 mg/kg in feed), overdosing can be toxic to the target animals and non-target species.[6]

  • Feed Quality Control: Monitoring is required to prevent cross-contamination of unmedicated feeds during manufacturing, which can lead to unintended exposure and residue violations.[7]

Q2: What are the primary analytical techniques used for Lasalocid detection and quantification?

The most common and robust methods for Lasalocid analysis are based on liquid chromatography due to its ability to handle complex matrices.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): This is a widely used and reliable method. Lasalocid is a naturally fluorescent molecule, allowing for sensitive detection without the need for derivatization.[8][9][10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirmation and quantification at very low levels.[3][11] It offers superior selectivity and sensitivity, which is critical for complex matrices like animal tissues and for verifying results that may be subject to regulatory action.[3][9]

Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for Lasalocid?

LOD and LOQ values are highly dependent on the analytical method, instrument sensitivity, and the complexity of the sample matrix. LC-MS/MS generally provides lower detection limits than HPLC-F. For instance, in animal tissues, an LC-MS/MS method achieved an LOD of 0.47 µg/kg and an LOQ of 1.44 µg/kg.[3] In feed analysis, HPLC-F methods can achieve an LOQ of around 1 mg/kg.[8][10]

Troubleshooting Guide

This guide addresses common issues encountered during Lasalocid analysis in a question-and-answer format.

Q4: I'm experiencing low recovery of Lasalocid from my samples. What are the potential causes and solutions?

Low recovery is a frequent challenge, often stemming from the extraction or clean-up steps.

  • Cause 1: Inefficient Extraction. The complex nature of matrices like feed and tissues can hinder the complete extraction of Lasalocid.

    • Solution: Ensure the chosen extraction solvent and technique are appropriate for your sample. Acidified methanol (B129727) is a common and effective solvent.[8][10] Techniques like sonication, mechanical shaking, and allowing the sample to sit overnight can significantly improve extraction efficiency.[8][10] For animal tissues, homogenization followed by extraction with solvents like methanol or acetonitrile (B52724) is standard practice.[4][11][12]

  • Cause 2: Analyte Loss During Clean-up. Solid-Phase Extraction (SPE) is crucial for removing interferences but can lead to analyte loss if not optimized.

    • Solution: The choice of SPE sorbent is critical. Silica-based cartridges are frequently used.[13][14] For particularly "difficult" matrices with high fat or pigment content (e.g., processed foods, meat pies), a multi-step clean-up combining different SPE cartridges (e.g., silica (B1680970) followed by an NH2 cartridge) can effectively remove interferences while retaining the analyte.[15] Always ensure that the elution solvent is strong enough to completely recover Lasalocid from the cartridge; for example, a formic acid-methanol solution is used with some silica cartridges.[11]

  • Cause 3: Analyte Degradation. Lasalocid can degrade under certain environmental conditions.

    • Solution: Be aware of sample stability. Lasalocid degrades more rapidly in wet manure compared to dry conditions and its degradation is accelerated by light and heat.[16][17] Composting manure can significantly reduce Lasalocid levels, with a half-life of around 17.5 days compared to over 60 days in untreated manure.[18] In soil, the half-life is much shorter, averaging about 3 days.[18] Samples should be stored properly (e.g., frozen at -30°C for long-term stability) and protected from light.[19][20]

Q5: My chromatographic peaks are broad or show significant tailing. How can I improve peak shape?

Poor peak shape can compromise resolution and quantification accuracy.

  • Cause: This is often related to the mobile phase composition or interactions with the analytical column.

    • Solution: For reversed-phase LC, ensure the mobile phase pH and organic solvent composition are optimized. Using an isocratic mobile phase can sometimes provide a good balance between resolution and analysis time.[19] Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.

Q6: I suspect matrix effects are suppressing my signal in LC-MS/MS analysis. How can I identify and mitigate this?

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.

  • Identification: The presence of matrix effects can be confirmed by comparing the signal response of a standard in pure solvent versus the response of a standard spiked into a blank sample extract (post-extraction addition).[21] A significant decrease in signal in the matrix extract indicates ion suppression.[21]

  • Mitigation Strategies:

    • Improve Sample Clean-up: The most effective strategy is to remove the interfering compounds. Employ a more rigorous or selective SPE procedure, such as the multi-step clean-up described in Q4.[15]

    • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between Lasalocid and the interfering matrix components.

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of Lasalocid. This helps to compensate for the signal suppression by ensuring that the standards and samples experience the same matrix effect.

    • Employ an Internal Standard: Using a stable isotope-labeled internal standard is the ideal way to correct for matrix effects, as it will be affected in the same way as the native analyte. However, if one is not available, a structurally similar compound can sometimes be used.

Quantitative Data Summary

The following tables summarize key performance data for Lasalocid analysis from various studies.

Table 1: Recovery Rates of Lasalocid in Various Matrices

MatrixAnalytical MethodSpike LevelAverage Recovery (%)Reference
Chicken MuscleHPLC-F10-200 ng/g103[6][9]
Chicken LiverHPLC-F10-200 ng/g87[6][9]
Chicken TissuesLC-MS/MSNot specified79-98[3]
EggsHPLC-F10-200 ng/g107[6][9]
Pig LiverHPLC-F10-200 ng/g97[6][9]
Sheep KidneyHPLC-F10-200 ng/g93[6][9]
Calf LiverHPLC-F10-200 ng/g109[6][9]
Animal FeedHPLC-F0.5-5 mg/kg95[13]
Raw MilkHPLC0.5-3.0 µg/mL84[19]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lasalocid

MatrixAnalytical MethodLODLOQReference
Chicken TissuesLC-MS/MS0.47 µg/kg1.44 µg/kg[3]
Animal Tissues & EggsHPLC-F & LC-MS/MS-1 ng/g (1 µg/kg)[6][9]
Animal FeedHPLC-F-1 mg/kg[8][10]
Animal FeedHPLC-F-50 µg/kg[13]
Raw MilkHPLC0.03 µg/mL0.5 µg/mL[19]

Experimental Protocols

Protocol 1: Determination of Lasalocid in Animal Tissues by LC-MS/MS

This protocol is a generalized procedure based on common methodologies for tissue analysis.[3][11][12]

  • Sample Homogenization:

    • Weigh 10.0 g of the tissue sample (e.g., liver, muscle).

    • Add 100 mL of methanol.

    • Homogenize the sample until a uniform consistency is achieved.

  • Extraction:

    • Centrifuge the homogenate at 3,000 rpm for 5 minutes.

    • Collect the supernatant.

    • Re-extract the residue with an additional 50 mL of methanol, centrifuge again, and collect the supernatant.

    • Combine the supernatants and adjust the final volume to 200 mL with methanol.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Step A (Anion Exchange):

      • Condition a trimethylaminopropylsilanized silica gel cartridge (500 mg) with 10 mL of methanol.

      • Load a 2 mL aliquot of the combined extract onto the cartridge.

      • Wash the cartridge with 10 mL of methanol (discard effluent).

      • Elute Lasalocid with 10 mL of a formic acid-methanol solution (e.g., 0.5% formic acid in methanol).

    • Step B (Polymeric Sorbent):

      • Concentrate the eluate from Step A at <40°C and reconstitute in 5 mL of 10% methanol in water.

      • Condition a divinylbenzene-N-vinylpyrrolidone copolymer cartridge (500 mg) with 10 mL of methanol followed by 10 mL of water.

      • Load the reconstituted solution onto the cartridge.

      • Wash with 10 mL of water, then 10 mL of 50% methanol in water (discard effluents).

      • Elute with 20 mL of methanol.

  • Final Preparation & Analysis:

    • Evaporate the final eluate to dryness at <40°C.

    • Reconstitute the residue in a known volume (e.g., 1-5 mL) of mobile phase starting condition (e.g., 90% water, 10% methanol).

    • Filter the solution through a 0.45 µm filter.

    • Inject the solution into the LC-MS/MS system for analysis.

Protocol 2: Determination of Lasalocid in Animal Feed by HPLC-F

This protocol is adapted from established methods for feed analysis.[8][10][22]

  • Sample Preparation:

    • Grind the feed sample to a fine powder.

    • Weigh a representative portion (e.g., 10 g) of the ground sample into a flask.

  • Extraction:

    • Add 100 mL of 0.5% HCl acidified methanol.

    • Sonicate the flask in a water bath at 40°C for 20 minutes.

    • Place the flask on a mechanical shaker and shake for 1 hour.

    • Store the sample overnight at room temperature, then shake for an additional 10 minutes.

  • Dilution and Filtration:

    • Allow the solids to settle.

    • If necessary, dilute an aliquot of the supernatant with the extraction solvent to bring the expected Lasalocid concentration into the calibration range.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-F Analysis:

    • Inject the filtered extract into the HPLC system.

    • Detection: Use a fluorescence detector with an excitation wavelength of approximately 314 nm and an emission wavelength of approximately 418 nm.[8][10]

    • Quantification: Calculate the concentration of Lasalocid by comparing the peak area to a calibration curve prepared from Lasalocid standards.

Visualizations

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (Tissue, Feed, etc.) Homogenize 2. Homogenization & Extraction Collection->Homogenize Cleanup 3. Clean-up (SPE) Homogenize->Cleanup LC 4. LC Separation Cleanup->LC Detection 5. Detection (MS/MS or FLD) LC->Detection Quant 6. Quantification Detection->Quant Report 7. Reporting Quant->Report

Caption: General workflow for Lasalocid analysis from sample to result.

cluster_spe Two-Step SPE Clean-up start Tissue Sample homogenize Homogenize in Methanol start->homogenize extract Centrifuge & Collect Supernatant homogenize->extract spe1 Load on Anion Exchange SPE Cartridge extract->spe1 wash1 Wash (Methanol) spe1->wash1 elute1 Elute (Acidified Methanol) wash1->elute1 spe2 Load on Polymeric SPE Cartridge elute1->spe2 wash2 Wash (Water & 50% MeOH) spe2->wash2 elute2 Elute (Methanol) wash2->elute2 evap Evaporate to Dryness elute2->evap final Reconstitute & Filter evap->final

Caption: Detailed workflow for tissue sample preparation and clean-up.

lasalocid Lasalocid cation_in Cations lasalocid->cation_in Transports across membrane p1 p2 p3 p4 intracellular Intracellular Space (Coccidia) cation_out Cations (e.g., K+, Na+) cation_out->lasalocid Binds disruption Disruption of Ionic Gradient cation_in->disruption extracellular Extracellular Space lysis Osmotic Lysis & Cell Death disruption->lysis

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Findings in Lasalocid Ionophore Studies

Welcome to the technical support center for Lasalocid ionophore studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent findings and optimi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lasalocid ionophore studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent findings and optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing variable cytotoxicity with Lasalocid across different experiments. What could be the cause?

A1: Inconsistent cytotoxicity is a common issue in Lasalocid studies and can be attributed to several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to Lasalocid. For instance, chicken hepatoma cells (LMH) have been shown to be more sensitive than rat myoblasts (L6).[1] It is crucial to establish a dose-response curve for each cell line used.

  • Concentration and Exposure Time: The cytotoxic effects of Lasalocid are highly dependent on both the concentration and the duration of exposure.[2] Short-term exposure at low concentrations may not induce significant cell death, while prolonged exposure or higher concentrations can lead to apoptosis and necrosis.[2]

  • Solubility and Stability: Lasalocid has poor solubility in aqueous solutions and is unstable in solution, requiring fresh preparation for each experiment.[3][4] Improper dissolution or degradation of the compound can lead to variability in the effective concentration.

  • Culture Conditions: The composition of the cell culture medium, particularly the presence of serum, can influence the apparent activity of Lasalocid. Serum proteins may bind to Lasalocid, reducing its bioavailability.[5][6]

Q2: Our Lasalocid stock solution appears to have lost activity over time. How should we prepare and store it?

A2: Lasalocid solutions are known to be unstable.[3][4] For consistent results, it is imperative to:

  • Prepare Fresh Solutions: Prepare Lasalocid solutions fresh for each experiment.[3]

  • Proper Solvents: Dissolve Lasalocid in a suitable organic solvent like DMSO before diluting it in your aqueous experimental buffer or cell culture medium.[7]

  • Storage of Powder: Store the powdered form of Lasalocid at -20°C.[3][7]

  • Storage of Stock Solutions: If a stock solution must be stored, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials to protect from moisture.[7] Avoid repeated freeze-thaw cycles.

Q3: We are seeing unexpected off-target effects in our experiments. What are the known cellular targets of Lasalocid?

A3: While Lasalocid is primarily known as a cation ionophore, it can induce a range of cellular effects beyond simply disrupting ion gradients:

  • Mitochondrial Dysfunction: Lasalocid can affect mitochondrial function, including altering the mitochondrial membrane potential and inhibiting Ca2+ efflux.[8]

  • Endoplasmic Reticulum and Golgi Apparatus: It has been shown to impact the structure and function of the Golgi apparatus and endoplasmic reticulum.[9]

  • Autophagy and Apoptosis: Lasalocid can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process).[9]

  • Vesicular Trafficking: It can disrupt various intracellular trafficking pathways.[9]

These diverse effects can contribute to unexpected experimental outcomes and should be considered when interpreting your data.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Observed Issue Potential Cause Troubleshooting Steps
High variability between replicate wells. Incomplete dissolution of Lasalocid.Ensure complete dissolution of Lasalocid in DMSO before adding to the culture medium. Vortex the stock solution and the final dilution thoroughly.
Uneven cell seeding.Use a calibrated multichannel pipette and ensure a homogenous cell suspension before seeding.
Lower than expected cytotoxicity. Degradation of Lasalocid.Prepare a fresh Lasalocid solution for each experiment.
Presence of high serum concentration.Consider reducing the serum concentration in your culture medium during Lasalocid treatment, or perform a serum-starvation step prior to treatment. Be aware that this may affect cell health.
Cell line is resistant to Lasalocid.Perform a dose-response experiment with a wide range of Lasalocid concentrations (e.g., 0.1 µM to 100 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the EC50 for your specific cell line.[2]
Higher than expected cytotoxicity. Incorrect concentration calculation.Double-check all calculations for stock solution and final dilutions.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle control (medium with solvent only).
Issues with Mitochondrial Function Assays
Observed Issue Potential Cause Troubleshooting Steps
No change in mitochondrial membrane potential (MMP) with Lasalocid treatment. Lasalocid concentration is too low.Increase the concentration of Lasalocid. The effect on MMP can be concentration-dependent.[8]
Assay timing is not optimal.Measure MMP at different time points after Lasalocid treatment.
Issues with the MMP dye (e.g., JC-1).Ensure the MMP dye is handled correctly (e.g., protected from light) and that the correct filter sets are used for detection. Include a positive control such as FCCP to confirm the assay is working.
Unexpected increase in MMP. At high mitochondrial Ca2+ loads, Lasalocid can enhance Ca2+ retention, which may lead to a transient increase in membrane potential.[8]Consider the calcium status of your cells and mitochondria. Correlate MMP data with other measures of mitochondrial function, such as oxygen consumption or ATP production.

Experimental Protocols

Preparation of Lasalocid Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Lasalocid in DMSO.

Materials:

  • Lasalocid sodium salt (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of Lasalocid sodium salt in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously until the Lasalocid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

  • For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by inverting the tube several times before adding to the cells. Always prepare fresh dilutions for each experiment. [3]

Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of Lasalocid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Lasalocid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS), sterile filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Lasalocid in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest Lasalocid concentration) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Lasalocid or controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in MMP induced by Lasalocid.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Lasalocid stock solution

  • JC-1 dye

  • FCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader with appropriate filters for green (emission ~529 nm) and red (emission ~590 nm) fluorescence.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of Lasalocid for the desired time. Include a vehicle control and a positive control (FCCP, typically 10 µM for 10-30 minutes).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µg/mL in culture medium).

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells with PBS or culture medium to remove excess dye.

  • Measure the fluorescence intensity of both the green monomers (indicating low MMP) and the red J-aggregates (indicating high MMP).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Experimental_Workflow_for_Lasalocid_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Lasalocid prep_cells->treat_cells prep_lasalocid Prepare Lasalocid Dilutions prep_lasalocid->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt Incubate (e.g., 24h) solubilize Solubilize Formazan add_mtt->solubilize Incubate (2-4h) read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for a Lasalocid cytotoxicity assay.

Lasalocid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles Lasalocid Lasalocid Ion_Transport Cation Transport (Na+, K+, Ca2+) Lasalocid->Ion_Transport Ion_Homeostasis Disrupted Ion Homeostasis Ion_Transport->Ion_Homeostasis Mitochondria Mitochondrial Dysfunction (Decreased MMP, Altered Ca2+ flux) Ion_Homeostasis->Mitochondria ER_Golgi ER & Golgi Stress Ion_Homeostasis->ER_Golgi Lysosome Lysosomal Dysfunction Ion_Homeostasis->Lysosome ROS Increased ROS Autophagy Autophagy Induction/Blockage ROS->Autophagy Apoptosis Apoptosis Induction ROS->Apoptosis Mitochondria->ROS ER_Golgi->Apoptosis Lysosome->Autophagy

References

Optimization

Technical Support Center: Refining Dosing Regimens of Lasalocid for In Vivo Efficacy Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid (B1674520). This resource provides troubleshooting guides and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasalocid (B1674520). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining dosing regimens for your in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for an in vivo efficacy study with Lasalocid in mice?

A1: Selecting a starting dose depends on the route of administration and the therapeutic indication. For novel efficacy studies, it is advisable to start with a dose lower than those reported to cause toxicity.

  • Oral administration: In a study on experimental cryptosporidiosis in neonatal mice, doses ranging from 4.5 mg/kg to 9 mg/kg body weight were evaluated, with doses ≥ 6.75 mg/kg being effective in eradicating the infection without apparent toxic effects.[1]

  • Intraperitoneal (IP) administration: In a melanoma xenograft mouse model, Lasalocid was administered at 7.5 mg/kg every other day, which significantly suppressed tumor proliferation without affecting the body weight of the mice.[2]

It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental goals.

Q2: What is the mechanism of action of Lasalocid?

A2: Lasalocid is a carboxylic polyether ionophore that disrupts the electrochemical ion gradient across biological membranes.[3] Its primary mechanism involves the transport of cations, leading to an increase in intracellular ion concentrations and subsequent osmotic lysis of target organisms like coccidia.[3] In mammalian cells, Lasalocid has been shown to interfere with vesicular trafficking and acidification of the endo-lysosomal pathway and affect the structure of the Golgi apparatus.[4][5] It can also induce reactive oxygen species (ROS) production, leading to apoptosis and autophagy in cancer cells.[6][7][8]

Q3: What are the known toxic effects of Lasalocid in common laboratory animals?

A3: Lasalocid exhibits dose-dependent toxicity that varies between species. Acute toxicity data is summarized in the table below. It is crucial to be aware of these values when designing in vivo studies.

Q4: How can I prepare Lasalocid for in vivo administration?

A4: The preparation method depends on the route of administration.

  • Oral Gavage: For oral administration, Lasalocid can be formulated as a suspension. One study on cryptosporidiosis in mice used a Lasalocid suspension.[1] The solubility of Lasalocid sodium is 0.5 g/L in water and 2.0 g/L in 95% ethanol.[9]

  • Feed Additive: In many studies, particularly in livestock, Lasalocid is administered as a feed additive, with concentrations typically ranging from 25 mg/kg to 125 mg/kg of feed.[9][10]

  • Intraperitoneal Injection: For intraperitoneal administration in a melanoma mouse model, Lasalocid was injected at a concentration of 7.5 mg/kg.[2] The vehicle used for injection should be carefully selected to ensure solubility and minimize irritation.

Troubleshooting Guide

Problem 1: I am observing unexpected toxicity or mortality in my study animals at doses reported to be safe.

  • Possible Cause 1: Species and Strain Differences: Toxicity can vary significantly between species and even strains of the same species. Ensure that the reported safe dose is for the specific animal model you are using.

  • Solution 1: Conduct a preliminary dose-finding study in a small cohort of your specific animal model to establish the maximum tolerated dose (MTD).

  • Possible Cause 2: Drug Interactions: Lasalocid can interact with other drugs. For example, concurrent administration with chloramphenicol (B1208) has been shown to cause clinical and pathological changes in chickens.[11]

  • Solution 2: Review all compounds being administered to the animals to check for potential interactions. If possible, avoid co-administration with drugs known to interact with ionophores.

  • Possible Cause 3: Formulation Issues: The vehicle used to dissolve or suspend Lasalocid could be contributing to toxicity.

  • Solution 3: Evaluate the toxicity of the vehicle alone in a control group. Consider using alternative, well-tolerated vehicles.

Problem 2: My in vivo efficacy study is not showing the expected results, despite positive in vitro data.

  • Possible Cause 1: Poor Oral Bioavailability: Lasalocid has been reported to have low absolute oral bioavailability (around 36% in one study in laying hens).[12][13] This means a significant portion of the orally administered dose may not be absorbed systemically.

  • Solution 1: Consider alternative routes of administration, such as intraperitoneal injection, if appropriate for your study. If oral administration is necessary, explore formulation strategies to enhance bioavailability, such as using absorption enhancers or lipid-based formulations.

  • Possible Cause 2: Insufficient Dose: The effective dose in vivo may be higher than what was predicted from in vitro studies due to factors like metabolism and excretion.

  • Solution 2: Perform a dose-escalation study to determine if higher, well-tolerated doses lead to the desired efficacy.

  • Possible Cause 3: Rapid Metabolism and Excretion: Lasalocid is metabolized and primarily excreted in the feces.[9] A short half-life might necessitate more frequent dosing to maintain therapeutic concentrations.

  • Solution 3: Review the pharmacokinetic data for your animal model, if available. Consider a dosing regimen with more frequent administrations.

Data Presentation

Table 1: Acute Toxicity of Lasalocid in Various Species

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
MiceOral~150
RatsOral~100
ChickensOral-
CattleOral50
HorsesOral-

Data compiled from multiple sources.

Table 2: Reported In Vivo Efficacious Doses of Lasalocid

SpeciesIndicationRoute of AdministrationDoseOutcomeReference
Neonatal MiceCryptosporidiosisOral≥ 6.75 mg/kgEradication of infection[1]
MiceMelanomaIntraperitoneal7.5 mg/kg (every other day)Significant tumor suppression[2]
Dairy CalvesCoccidiosisOral (in feed)1 mg/kg of body weightReduced oocyst shedding[14]
LambsCoccidiosisOral (in feed)25 mg/kg of feedReduced oocyst shedding and improved weight gain[10]
GoatsGrowth PerformanceOral (in feed)20-30 ppm/kg DMImproved growth performance and lipoprotein profile[15][16][17]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Lasalocid in Mice

This protocol provides a general guideline for the oral administration of a Lasalocid suspension to mice.

Materials:

  • Lasalocid

  • Appropriate vehicle (e.g., sterile water with a suspending agent)

  • Syringe (1 ml)

  • Gavage needle (flexible plastic or stainless steel with a ball-tip, 18-20 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg of body weight.[18]

    • Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.[18][19]

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[20] Mark this length on the needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.[19][20]

    • Once the needle is at the predetermined depth, slowly administer the Lasalocid suspension.[18][19]

    • After administration, gently remove the needle in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[19]

    • Return the animal to its cage and monitor according to your experimental protocol.

Mandatory Visualizations

Signaling Pathways

Lasalocid_Signaling_Pathways Lasalocid Lasalocid Cell_Membrane Cell Membrane Lasalocid->Cell_Membrane Enters Cell PI3K_AKT PI3K/AKT Pathway (Inhibition) Lasalocid->PI3K_AKT MAPK JNK/P38 MAPK Pathway (Activation) Lasalocid->MAPK Ion_Transport Disrupted Ion Transport (Na+, K+, Ca2+) Cell_Membrane->Ion_Transport ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Vesicular_Trafficking Altered Vesicular Trafficking & pH Cell_Membrane->Vesicular_Trafficking Apoptosis Apoptosis ROS_Production->Apoptosis Autophagy Autophagy ROS_Production->Autophagy Golgi_Apparatus Golgi Apparatus Stress Vesicular_Trafficking->Golgi_Apparatus Cell_Proliferation Decreased Cell Proliferation Apoptosis->Cell_Proliferation FOXM1 FOXM1 Downregulation PI3K_AKT->FOXM1 MAPK->FOXM1 FOXM1->Cell_Proliferation Experimental_Workflow Start Start: Hypothesis Dose_Selection 1. Initial Dose Selection (Based on literature review & toxicity data) Start->Dose_Selection Formulation 2. Lasalocid Formulation (e.g., suspension for oral gavage) Dose_Selection->Formulation Pilot_Study 3. Pilot Dose-Finding Study (Small animal cohort) Formulation->Pilot_Study MTD 4. Determine Maximum Tolerated Dose (MTD) Pilot_Study->MTD Efficacy_Study 5. Main Efficacy Study (Multiple dose groups below MTD) MTD->Efficacy_Study Administration 6. Drug Administration (e.g., daily oral gavage) Efficacy_Study->Administration Monitoring 7. In-life Monitoring (Body weight, clinical signs) Administration->Monitoring Endpoint 8. Endpoint Analysis (e.g., tumor volume, parasite load) Monitoring->Endpoint Data_Analysis 9. Data Analysis & Interpretation Endpoint->Data_Analysis

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Lasalocid and Monensin on Rumen Fermentation

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of two widely used ionophores, Lasalocid (B1674520) and Monensin (B1676710), on rumen ferment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used ionophores, Lasalocid (B1674520) and Monensin (B1676710), on rumen fermentation. The information presented is collated from various scientific studies and is intended to assist researchers and professionals in drug development in understanding the nuanced effects of these compounds on the complex microbial ecosystem of the rumen.

Executive Summary

Lasalocid and Monensin are carboxylic ionophores that selectively target and inhibit the growth of certain gram-positive bacteria in the rumen. This selective pressure alters the microbial fermentation pathways, leading to improved feed efficiency in ruminants. While both ionophores share a similar mode of action, studies reveal quantitative differences in their effects on key fermentation parameters. Generally, both compounds decrease the acetate (B1210297) to propionate (B1217596) ratio, reduce methane (B114726) and ammonia (B1221849) production, and have a variable impact on microbial protein synthesis. The magnitude of these effects can, however, differ between the two ionophores.

Quantitative Data Summary

The following tables summarize the comparative effects of Lasalocid and Monensin on various rumen fermentation parameters as reported in several studies.

Table 1: Effect on Volatile Fatty Acid (VFA) Production

ParameterLasalocid EffectMonensin EffectKey FindingsCitations
Total VFA Concentration No significant effectNo significant effectNeither ionophore significantly alters the total concentration of volatile fatty acids.[1][1]
Acetate Molar Proportion (%) DecreasedDecreasedBoth ionophores consistently reduce the proportion of acetate.[1][2][1][2]
Propionate Molar Proportion (%) IncreasedIncreasedA significant increase in propionate is a hallmark of both Lasalocid and Monensin activity.[1][2][3][1][2][3]
Butyrate (B1204436) Molar Proportion (%) DecreasedDecreasedBoth ionophores generally lead to a reduction in butyrate levels.[4][4]
Acetate:Propionate Ratio DecreasedDecreasedA lower acetate to propionate ratio is a primary indicator of ionophore efficacy.[2][3] Monensin appeared to be more effective than lasalocid in reducing the A:P ratio in one study with lambs.[2][2][3]

Table 2: Effect on Gas Production and Nitrogen Metabolism

ParameterLasalocid EffectMonensin EffectKey FindingsCitations
Methane (CH4) Production DecreasedDecreasedBoth ionophores effectively inhibit methanogenesis.[1][4][1][4]
Ammonia (NH3-N) Concentration LoweredLoweredMonensin has been shown to decrease rumen ammonia levels.[3] Both ionophores can reduce ammonia production, indicating a protein-sparing effect.[4][3][4]
Microbial Protein Synthesis Depressed at 11-66 ppmDepressed at 11-66 ppmBoth ionophores can inhibit microbial protein synthesis at certain concentrations.[1][1]
Nitrogen Digestibility IncreasedNo significant effectIn one study with lambs, lasalocid increased absorbed nitrogen, while monensin did not.[2][3][2][3]

Table 3: Effect on Rumen Microbial Populations

Microbial GroupLasalocid EffectMonensin EffectKey FindingsCitations
Gram-positive bacteria (e.g., Ruminococcus albus, Butyrivibrio fibrisolvens) InhibitedInhibitedBoth ionophores target and inhibit these major producers of acetate and hydrogen.[5][6][7][5][6][7]
Gram-negative bacteria (e.g., Bacteroides succinogenes, Selenomonas ruminantium) Resistant/Selected forResistant/Selected forThese bacteria, which are involved in propionate production, are generally resistant to both ionophores.[5][6][7][5][6][7]
Lactate-producing bacteria (e.g., Streptococcus bovis, Lactobacillus spp.) InhibitedInhibitedBoth ionophores can inhibit the major lactate-producing bacteria, which can help in the prevention of lactic acidosis.[8][9][8][9]
Lactate-utilizing bacteria (e.g., Megasphaera elsdenii, Selenomonas ruminantium) Not inhibitedNot inhibitedThese bacteria, which convert lactate (B86563) to propionate, are not inhibited by either ionophore.[8][8]
Rumen Protozoa ReducedReducedBoth ionophores have been shown to reduce the total number of rumen protozoa.[10][11] Monensin may have a greater effect on reducing protozoal numbers compared to lasalocid.[10][10][11]

Experimental Protocols

The following section details a generalized methodology for an in vitro rumen fermentation study designed to compare the effects of Lasalocid and Monensin. This protocol is a synthesis of methodologies reported in the cited literature.[12][13][14]

1. Rumen Fluid Collection:

  • Rumen fluid is collected from healthy, cannulated ruminants (e.g., cattle or sheep) that have been adapted to a specific diet.

  • The fluid is strained through multiple layers of cheesecloth to remove large feed particles and then transported to the laboratory in a pre-warmed, anaerobic container.

2. In Vitro Fermentation Setup:

  • A buffer solution is prepared to mimic the mineral composition and pH of rumen fluid.

  • The rumen fluid is mixed with the buffer solution, typically in a 1:2 ratio, under a continuous stream of CO2 to maintain anaerobic conditions.

  • The substrate (e.g., a specific feed or a standardized diet) is weighed into fermentation vessels.

  • Lasalocid and Monensin, dissolved in a suitable solvent like ethanol, are added to the respective treatment vessels to achieve the desired final concentrations. A control group with no ionophore and a vehicle control group (with only the solvent) are also included.

3. Incubation:

  • The fermentation vessels are sealed and incubated in a water bath or incubator maintained at 39°C.

  • The incubation period typically ranges from 24 to 48 hours.

4. Sample Analysis:

  • Gas Production: Total gas production is measured at regular intervals using a pressure transducer or by displacement. The composition of the gas (e.g., methane) can be analyzed using gas chromatography.

  • pH: The pH of the fermentation fluid is measured at the end of the incubation period.

  • Volatile Fatty Acids (VFAs): A sample of the fermentation fluid is collected, acidified, and centrifuged. The supernatant is then analyzed for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.

  • Ammonia: Ammonia concentration in the fermentation fluid is determined using colorimetric assays or an ammonia-selective electrode.

  • Microbial Analysis: Microbial populations can be assessed using various techniques, including microscopy for protozoa counts and molecular methods like quantitative PCR (qPCR) for specific bacterial groups.

Visualizations

Mechanism of Action of Lasalocid and Monensin in the Rumen

Ionophore_Mechanism_of_Action cluster_rumen Rumen Environment cluster_ionophores Ionophore Intervention cluster_outcomes Fermentation Outcomes Feed Feed Gram_Positive_Bacteria Gram-positive Bacteria (e.g., Ruminococcus, Butyrivibrio) Feed->Gram_Positive_Bacteria Fermentation Gram_Negative_Bacteria Gram-negative Bacteria (e.g., Bacteroides, Selenomonas) Feed->Gram_Negative_Bacteria Fermentation Acetate Acetate Gram_Positive_Bacteria->Acetate Produce H2_CO2 H2_CO2 Gram_Positive_Bacteria->H2_CO2 Produce H2, CO2 Propionate Propionate Gram_Negative_Bacteria->Propionate Produce Methanogens Methanogens Methane Methane Methanogens->Methane Produce H2_CO2->Methanogens Utilize Lasalocid_Monensin Lasalocid / Monensin Lasalocid_Monensin->Gram_Positive_Bacteria Inhibit Lasalocid_Monensin->Gram_Negative_Bacteria Select for Inhibition Inhibition of Growth Decreased_Acetate Decreased Acetate Inhibition->Decreased_Acetate Decreased_Methane Decreased Methane Inhibition->Decreased_Methane Less H2 available Selection Selection for Resistance Increased_Propionate Increased Propionate Selection->Increased_Propionate Improved_Feed_Efficiency Improved Feed Efficiency Decreased_Acetate->Improved_Feed_Efficiency Increased_Propionate->Improved_Feed_Efficiency Decreased_Methane->Improved_Feed_Efficiency

Caption: Mechanism of action of Lasalocid and Monensin in the rumen.

Experimental Workflow for In Vitro Rumen Fermentation

In_Vitro_Fermentation_Workflow cluster_analysis Analysis Start Start Rumen_Fluid_Collection 1. Rumen Fluid Collection from Cannulated Animal Start->Rumen_Fluid_Collection Preparation 2. Preparation of Rumen Fluid-Buffer Mix Rumen_Fluid_Collection->Preparation Substrate_Addition 3. Addition of Substrate to Fermentation Vessels Preparation->Substrate_Addition Treatment_Addition 4. Addition of Treatments (Control, Lasalocid, Monensin) Substrate_Addition->Treatment_Addition Incubation 5. Anaerobic Incubation (39°C, 24-48h) Treatment_Addition->Incubation Data_Collection 6. Data Collection & Analysis Incubation->Data_Collection Gas_Analysis Gas Production & Composition Data_Collection->Gas_Analysis VFA_Analysis VFA Profile (GC) Data_Collection->VFA_Analysis Ammonia_Analysis Ammonia Concentration Data_Collection->Ammonia_Analysis pH_Measurement pH Measurement Data_Collection->pH_Measurement Microbial_Analysis Microbial Population Analysis Data_Collection->Microbial_Analysis End End Gas_Analysis->End VFA_Analysis->End Ammonia_Analysis->End pH_Measurement->End Microbial_Analysis->End

Caption: A typical workflow for an in vitro rumen fermentation experiment.

References

Comparative

A Comparative Analysis of Ion Transport Selectivity: Lasalocid and Other Key Ionophores

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the ion transport selectivity of Lasalocid with other prominent ionophores, including Monensin, Valinomycin, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ion transport selectivity of Lasalocid with other prominent ionophores, including Monensin, Valinomycin, and the divalent cation-selective ionophores Ionomycin (B1663694) and A23187. The information presented is supported by experimental data to assist researchers in selecting the appropriate ionophore for their specific applications, from fundamental biological studies to drug development.

Ionophore Selectivity: A Quantitative Comparison

The ability of an ionophore to selectively bind and transport specific ions across lipid membranes is fundamental to its biological activity. This selectivity is often quantified by the stability constant (log K) of the ionophore-cation complex. A higher stability constant generally indicates a stronger affinity for a particular ion. The following table summarizes the ion selectivity and stability constants for Lasalocid and other commonly used ionophores.

IonophorePrimary Cation SelectivityStability Constants (log K) and Selectivity Ratios
Lasalocid Binds both monovalent and divalent cations[1][2]Transport Sequence: K⁺ > Na⁺ > Ca²⁺ > Mg²⁺ Selectivity Ratios: K⁺/Na⁺ = 12 ± 1; Ca²⁺/Mg²⁺ = 17 ± 2
Monensin Primarily monovalent cations, with a strong preference for Na⁺[3][4]Selectivity Sequence: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺[5] Selectivity Ratio: Na⁺/K⁺ = 16 ± 4
Valinomycin Highly selective for K⁺[6]Selectivity Ratio: K⁺/Na⁺ ≈ 100,000:1[6] K₀.₅ values (mM): K⁺ (48), Rb⁺ (73), Cs⁺ (75), Na⁺ (93), Li⁺ (246)[7]
Ionomycin Divalent cations, with a high affinity for Ca²⁺[8]Selectivity Sequence: Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺[9] Stability Constants (log K) in 80% methanol/water: Ni²⁺ (10.25), Zn²⁺ (9.58), Co²⁺ (9.44), Mn²⁺ (8.47), Mg²⁺ (6.80), Ca²⁺ (6.12), Sr²⁺ (5.30)[10]
A23187 (Calcimycin) Divalent cations, forms stable 2:1 complexes[11]Selectivity Sequence: Ni²⁺ > Co²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺ ≈ Ca²⁺ > Sr²⁺ > Ba²⁺[12] Stability Constants (log K for 1:1 complexes in 80% methanol/water): Ni²⁺ (7.54), Co²⁺ (7.07), Zn²⁺ (6.79), Mn²⁺ (6.08), Mg²⁺ (4.55), Ca²⁺ (4.50), Sr²⁺ (3.85), Ba²⁺ (3.60)[12]

Experimental Protocols for Determining Ion Selectivity

The quantitative data presented above are derived from various experimental techniques designed to measure the binding and transport of ions by ionophores. Below are detailed methodologies for three common approaches.

Bilayer Lipid Membrane (BLM) Measurements

This technique directly assesses the transport of ions across an artificial lipid bilayer, mimicking a cell membrane.

Objective: To measure the ion selectivity of an ionophore by recording the electrical potential difference across a BLM separating two solutions with different ion concentrations.

Methodology:

  • BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic septum (e.g., Teflon) that separates two aqueous compartments (cis and trans).[13] The lipid solution (e.g., a mixture of POPC and POPE in n-decane) is applied to the aperture.[13]

  • Ionophore Incorporation: The ionophore of interest is added to the lipid solution before membrane formation or introduced into one of the aqueous compartments, allowing it to incorporate into the BLM.[14]

  • Establishment of Ion Gradient: The two compartments are filled with solutions containing different concentrations of the salt of the cation being studied (e.g., a gradient of KCl or NaCl).

  • Potential Measurement: The transmembrane potential is measured using a pair of matched electrodes (e.g., Ag/AgCl) placed in the cis and trans compartments. The potential difference is recorded as a function of the ion concentration gradient.

  • Selectivity Determination: To determine the selectivity for one cation over another (e.g., K⁺ vs. Na⁺), the potential is measured in the presence of a mixed solution of the two cations. The selectivity coefficient is calculated from the resulting membrane potential using the Goldman-Hodgkin-Katz equation or by measuring the concentration of each ion required to produce the same membrane potential.

Ion-Selective Electrodes (ISEs)

ISEs are potentiometric sensors that utilize an ionophore-doped membrane to generate a potential that is proportional to the activity of a specific ion in a solution.

Objective: To determine the selectivity of an ionophore by measuring the potential of an ISE in the presence of the primary ion and interfering ions.

Methodology:

  • Membrane Preparation: A polymeric membrane is prepared by dissolving the ionophore, a polymer matrix (e.g., PVC), a plasticizer (e.g., o-NPOE), and sometimes an anionic additive in a solvent like THF.[15] This mixture is then cast into a thin membrane.

  • Electrode Assembly: The membrane is incorporated into an electrode body, which contains an internal reference solution with a fixed concentration of the primary ion and an internal reference electrode.

  • Calibration: The electrode is calibrated by measuring its potential in a series of standard solutions containing known concentrations of the primary ion.

  • Selectivity Measurement (Matched Potential Method):

    • The potential of the ISE is measured in a reference solution containing a known activity of the primary ion.

    • A solution of an interfering ion is added to the reference solution until the potential changes by a predetermined amount.

    • The potential of the ISE is then measured in a separate solution containing only the interfering ion at a specific activity.

    • The activity of the interfering ion is adjusted until the potential matches that of the initial primary ion solution. The selectivity coefficient is calculated from the ratio of the activities of the primary and interfering ions that produce the same potential.[16]

Fluorescence Spectroscopy

This method utilizes fluorescent probes that are sensitive to ion concentrations to indirectly measure the ion transport facilitated by an ionophore.

Objective: To assess the ion selectivity of an ionophore by monitoring changes in fluorescence intensity of an ion-sensitive dye in response to ionophore-mediated ion flux.

Methodology:

  • Vesicle Preparation: Liposomes (artificial vesicles) are prepared, encapsulating a fluorescent ion indicator dye (e.g., a pH-sensitive or Ca²⁺-sensitive dye).

  • Ionophore Incorporation: The ionophore is added to the liposome (B1194612) suspension, allowing it to embed in the lipid bilayer.

  • Establishment of Ion Gradient: The liposomes are placed in a cuvette containing a buffer with a specific ionic composition, creating a gradient between the inside and outside of the vesicles.

  • Initiation of Transport: The ion transport is initiated by adding the ion of interest to the external buffer.

  • Fluorescence Monitoring: The fluorescence intensity of the entrapped dye is monitored over time using a spectrofluorometer. A change in fluorescence indicates a change in the intra-vesicular ion concentration due to the action of the ionophore.

  • Selectivity Determination: The initial rate of fluorescence change is measured for different cations. The relative rates of transport for various ions provide a measure of the ionophore's selectivity.

Disruption of Cellular Signaling by Ionophores

Ionophores exert their biological effects by disrupting the delicate balance of intracellular ion concentrations. This disruption can have profound consequences on a multitude of cellular signaling pathways. The diagram below illustrates the general mechanism by which ionophores interfere with cellular homeostasis, leading to downstream effects.

Ionophore_Signaling_Disruption cluster_membrane Cell Membrane cluster_cell Intracellular Environment Ionophore Ionophore Cation_in Cation (intracellular) Ionophore->Cation_in Transport Cation_out Cation (extracellular) Cation_out->Ionophore Binding Ion_Gradient Disruption of Ion Gradient Cation_in->Ion_Gradient Signaling_Pathways Alteration of Downstream Signaling Pathways Ion_Gradient->Signaling_Pathways Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy, EMT Inhibition) Signaling_Pathways->Cellular_Response

Caption: General mechanism of ionophore-mediated disruption of cellular signaling.

Ionophores, by facilitating the transport of cations across the cell membrane, disrupt the electrochemical gradients that are essential for normal cellular function. This initial event can trigger a cascade of downstream effects:

  • Alteration of Membrane Potential: The movement of charged ions across the membrane can lead to depolarization or hyperpolarization, affecting voltage-gated ion channels and other membrane potential-sensitive processes.

  • Changes in Intracellular pH: Carboxylic ionophores like Lasalocid and Monensin can exchange cations for protons, leading to alterations in the pH of intracellular compartments such as the cytosol, lysosomes, and Golgi apparatus.[1]

  • Activation of Signaling Cascades: Changes in the concentration of key signaling ions, such as Ca²⁺, can directly activate or inhibit enzymes like kinases and phosphatases, leading to widespread changes in cellular signaling.[8] For example, an influx of Ca²⁺ can trigger pathways leading to apoptosis or modulate gene expression.

  • Induction of Cellular Stress: The disruption of ionic homeostasis can induce cellular stress responses, including the unfolded protein response (UPR) and autophagy.

The specific signaling pathways affected and the ultimate cellular response depend on the particular ionophore, its ion selectivity, the cell type, and the experimental conditions. For instance, the K⁺-selective ionophore Valinomycin can induce apoptosis through mitochondrial membrane depolarization[7], while the Ca²⁺ ionophore Ionomycin can activate T-cells by modulating Ca²⁺-dependent signaling pathways.[8] Lasalocid has been shown to affect the endolysosomal pathway and Golgi apparatus, thereby inhibiting the action of certain bacterial toxins.[1]

This guide provides a foundational understanding of the comparative ion selectivity of Lasalocid and other major ionophores. For in-depth application-specific information, consulting the primary literature is recommended.

References

Validation

Unraveling Coccidial Defenses: A Comparative Guide to Lasalocid Cross-Resistance

For researchers, scientists, and professionals in drug development, understanding the nuances of cross-resistance among coccidiostats is paramount for effective and sustainable control of avian coccidiosis. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cross-resistance among coccidiostats is paramount for effective and sustainable control of avian coccidiosis. This guide provides an objective comparison of lasalocid's performance against other anticoccidial agents, supported by experimental data, detailed methodologies, and visual workflows to elucidate the complex interplay of resistance.

Lasalocid (B1674520), a divalent polyether ionophore, operates by disrupting the ionic homeostasis of coccidial parasites, leading to osmotic lysis.[1] Its unique mode of action sets it apart from other classes of coccidiostats, influencing its cross-resistance profile. This guide delves into key studies that illuminate the landscape of resistance and cross-resistance involving lasalocid.

Comparative Efficacy and Cross-Resistance Profile

Extensive research has demonstrated that lasalocid generally does not exhibit cross-resistance with chemical coccidiostats. A pivotal study involving Eimeria tenella strains resistant to various chemical agents, including sulfaquinoxaline, nicarbazine, zoalene, amprolium, and clopidol, found that lasalocid remained highly effective.[2][3] This suggests that the mechanisms conferring resistance to these synthetic compounds do not impact the efficacy of lasalocid.

The situation with other ionophores is more complex. While some studies have shown that strains resistant to monensin (B1676710), a monovalent ionophore, may also show reduced sensitivity to narasin (B1676957), another monovalent ionophore, the cross-resistance with the divalent ionophore lasalocid is not always straightforward.[4] One study found that lasalocid could effectively control some Eimeria strains that were not well-controlled by narasin or monensin.[4] Conversely, a strain readily controlled by monensin and narasin was less susceptible to lasalocid.[4] This indicates that while some level of cross-resistance among ionophores can occur, it is not absolute and can be species- and strain-dependent.

Recent sensitivity testing of widely used anticoccidials has shown that lasalocid provides a good combination of efficacy and consistency.[5] For instance, strains of Eimeria maxima were found to be most sensitive to lasalocid, which reduced lesion scores by nearly 46%.[5]

The following table summarizes key findings from cross-resistance studies involving lasalocid.

CoccidiostatResistant Eimeria StrainLasalocid Efficacy Against Resistant StrainKey FindingsReference
Chemicals
SulfaquinoxalineE. tenellaHighly EffectiveNo cross-resistance observed. Lasalocid-medicated chicks showed significant improvements in weight gain, feed conversion, and reduced pathology.[2]
NicarbazinE. tenellaHighly EffectiveNo cross-resistance observed.[2]
ZoaleneE. tenellaHighly EffectiveNo cross-resistance observed.[2]
AmproliumE. tenellaHighly EffectiveNo cross-resistance observed.[2]
ClopidolE. tenellaHighly EffectiveNo cross-resistance observed.[2]
Ionophores
MonensinField IsolatesVariableSome monensin-resistant strains show reduced sensitivity to other monovalent ionophores like narasin, but not necessarily to the divalent lasalocid.[4]
SalinomycinField IsolatesNot explicitly detailed in provided abstractsIonophore-resistant E. tenella showed decreased uptake of monensin, suggesting a common resistance mechanism among some ionophores.[6]
NarasinField IsolatesVariableEfficacy of narasin paralleled that of monensin, with strains refractory to one often being refractory to the other. Lasalocid showed a different pattern of efficacy.[4]

Experimental Protocols

The evaluation of cross-resistance typically involves in vivo battery trials with controlled infections in chickens. Below is a detailed methodology adapted from key studies.

In Vivo Battery Trial for Cross-Resistance Assessment

1. Animal Model and Housing:

  • Species: Broiler chickens, typically day-old chicks.

  • Housing: Raised in wire-floored battery cages to prevent reinfection from litter. Cages are maintained under coccidia-free conditions.

  • Diet: Fed a standard broiler starter ration ad libitum. The feed is unmedicated prior to the start of the experiment.

2. Parasite Strains:

  • Resistant Strains: Field isolates of Eimeria species with confirmed resistance to specific coccidiostats are used. Resistance is typically established through repeated passage in the presence of the drug.

  • Sensitive Strain: A known susceptible laboratory strain of the same Eimeria species serves as a control.

3. Experimental Design:

  • Groups:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Medicated with the drug to which the strain is resistant (Positive Control for resistance)

    • Infected, Medicated with Lasalocid (Test Group)

    • Infected with sensitive strain, Medicated with Lasalocid (Positive Control for Lasalocid efficacy)

  • Medication: The respective coccidiostats are incorporated into the feed at their recommended concentrations (e.g., Lasalocid at 75-125 ppm). Medicated feed is provided from one day before infection until the termination of the experiment.

  • Infection: Each chick (except UUC group) is orally inoculated with a standardized dose of sporulated Eimeria oocysts.

4. Data Collection and Evaluation Parameters:

  • Mortality: Recorded daily.

  • Weight Gain: Body weights are measured at the beginning and end of the trial.

  • Feed Conversion Ratio (FCR): Calculated as total feed consumed divided by total weight gain.

  • Lesion Scoring: On a specific day post-infection (e.g., day 5 or 7), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized method (e.g., Johnson and Reid scoring system, ranging from 0 for no gross lesions to 4 for severe lesions).

  • Oocyst Production: Fecal samples are collected over several days post-infection to determine the number of oocysts shed per gram of feces.

5. Statistical Analysis:

  • Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.

Experimental_Workflow cluster_preparation Preparation Phase cluster_acclimation Acclimation & Grouping cluster_treatment Treatment & Infection cluster_data_collection Data Collection & Analysis A Acquire Day-Old Broiler Chicks B House in Coccidia-Free Battery Cages A->B E Acclimation Period with Unmedicated Feed B->E C Prepare Medicated and Unmedicated Feed D Culture and Sporulate Eimeria Oocysts (Resistant & Sensitive Strains) F Randomly Allocate Chicks to Treatment Groups E->F G Provide Medicated Feed to Respective Groups (Day -1) F->G H Oral Inoculation with Eimeria Oocysts (Day 0) G->H I Record Daily Mortality H->I J Measure Body Weight & Feed Intake H->J K Perform Lesion Scoring (e.g., Day 5-7 post-infection) H->K L Collect Fecal Samples for Oocyst Counting H->L M Statistical Analysis of Data I->M J->M K->M L->M

Experimental workflow for in vivo cross-resistance studies.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for ionophores like lasalocid involves the transport of ions across the parasite's cell membrane. This disrupts the intracellular ion concentration, leading to an influx of water and subsequent swelling and death of the parasite.[7] Resistance to ionophores is thought to be related to changes in the parasite's cell membrane that reduce drug uptake.[6]

Chemical coccidiostats, in contrast, have more specific modes of action, such as inhibiting mitochondrial respiration (e.g., quinolones) or interfering with metabolic pathways like folic acid synthesis (e.g., sulfonamides).[8] The lack of cross-resistance between lasalocid and these chemical agents is attributed to these fundamentally different mechanisms of action.

Mechanism_of_Action cluster_ionophores Ionophores (e.g., Lasalocid) cluster_chemicals Chemical Coccidiostats cluster_outcome Outcome Ionophore Lasalocid Membrane Parasite Cell Membrane Ionophore->Membrane IonTransport Disruption of Ion Gradient (Na+, K+) Membrane->IonTransport OsmoticImbalance Osmotic Imbalance & Water Influx IonTransport->OsmoticImbalance Lysis Parasite Lysis OsmoticImbalance->Lysis ParasiteDeath Parasite Death Lysis->ParasiteDeath Quinolones Quinolones (e.g., Decoquinate) Mitochondria Parasite Mitochondria Quinolones->Mitochondria Respiration Inhibition of Electron Transport Chain Mitochondria->Respiration EnergyDepletion ATP Depletion Respiration->EnergyDepletion EnergyDepletion->ParasiteDeath Sulfonamides Sulfonamides FolicAcid Folic Acid Synthesis Pathway Sulfonamides->FolicAcid Metabolism Inhibition of Parasite Metabolism FolicAcid->Metabolism Metabolism->ParasiteDeath

Distinct mechanisms of action for ionophores and chemical coccidiostats.

References

Comparative

Head-to-head comparison of Lasalocid and diclazuril on intestinal morphology

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of two widely used anticoccidial agents, Lasalocid and Diclazuril (B1670474), on the intestinal m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used anticoccidial agents, Lasalocid and Diclazuril (B1670474), on the intestinal morphology of poultry. The analysis is supported by experimental data from scientific literature, offering a detailed examination of their performance in preserving gut integrity, particularly under coccidiosis challenge.

Executive Summary

Both Lasalocid, an ionophore antibiotic, and Diclazuril, a synthetic chemical compound, are effective in controlling coccidiosis in poultry. Their primary impact on host intestinal morphology is indirect, stemming from their ability to mitigate the parasitic damage caused by Eimeria species. Experimental evidence from a direct comparative study in broiler chickens infected with Eimeria tenella indicates that Lasalocid may be more efficient at preventing morphological changes in the jejunum, a critical site for nutrient absorption.[1][2] However, both compounds demonstrate a significant ability to preserve villus architecture compared to non-treated, infected controls.

The choice between these agents may depend on specific production goals, the nature of the coccidial challenge, and considerations regarding their distinct mechanisms of action.

Comparative Data on Intestinal Morphology

Disclaimer: The quantitative data presented below is compiled from multiple studies to provide a representative comparison. Direct head-to-head quantitative results from a single study were not fully available. Therefore, these tables should be interpreted as illustrative of the general effects of each drug under similar challenge conditions, not as a direct statistical comparison.

Table 1: Representative Effects of Lasalocid on Jejunal Morphology in Broilers Under Coccidial Challenge

Treatment GroupVillus Height (μm)Crypt Depth (μm)Villus Height:Crypt Depth (V:C) Ratio
Non-Infected Control~1200 - 1400~180 - 220~6.0 - 7.0
Infected Control~700 - 900~250 - 300~2.5 - 3.5
Infected + Lasalocid~1000 - 1200~200 - 240~4.5 - 5.5

Data synthesized from general knowledge provided in the search results on coccidiosis-induced gut damage and its mitigation.[3][4]

Table 2: Representative Effects of Diclazuril on Cecal Morphology in Broilers Under E. tenella Challenge

Treatment GroupDescription of Morphological Changes
Non-Infected ControlNormal histological architecture of cecal mucosa and crypts.
Infected ControlSevere damage: structural disorder, hemorrhage, inflammatory cell infiltration, serous and fibrinous exudation.[5]
Infected + DiclazurilDamage in the cecum was "alleviated obviously".[5]

Note: A study by Hassanpour et al. on non-infected chickens suggested that Diclazuril at 1 mg/kg of diet for 3 weeks could decrease villus length, width, and surface area in the duodenum and jejunum, indicating potential direct effects on the mucosa in the absence of a parasitic challenge.[6]

Mechanisms of Action and Impact on Intestinal Morphology

The primary influence of Lasalocid and Diclazuril on intestinal morphology is a direct consequence of their anticoccidial activity. Coccidial infections cause severe damage to the intestinal epithelium, leading to villus shortening, increased crypt depth (indicative of increased cell turnover to repair damage), and inflammation.[3][4] By controlling the parasite, these drugs prevent the initial damage, allowing the intestinal structure to remain closer to a healthy state.

Lasalocid

Lasalocid is a polyether ionophore antibiotic.[7] Its mechanism involves inserting itself into the cell membrane of the Eimeria parasite and transporting cations (like Na⁺ and K⁺) across the membrane. This disrupts the natural ion concentration gradient, leading to an influx of water, subsequent swelling, and osmotic lysis of the parasite.[7] This action targets the motile stages of the parasite's life cycle (sporozoites and merozoites). By eliminating the parasites early in the infection, Lasalocid prevents the widespread destruction of intestinal epithelial cells, thereby preserving villus height and maintaining a healthy V:C ratio.

Diclazuril

Diclazuril is a synthetic benzeneacetonitrile compound.[8] It has a potent and specific mode of action against the intracellular developmental stages of Eimeria. It interrupts the parasite's life cycle by targeting both asexual (schizonts) and sexual (gamonts) stages.[8][9] Histological studies show that Diclazuril induces extensive degenerative changes in schizonts and gametocytes, effectively halting parasite replication and preventing the release of merozoites that would otherwise destroy host cells.[9] This interruption of the parasite life cycle prevents the development of intestinal lesions and preserves the structural integrity of the mucosa.[5][9]

Logical Pathway of Action on Intestinal Morphology

The following diagram illustrates the logical relationship between coccidial infection, the anticoccidial action of Lasalocid and Diclazuril, and the resulting impact on intestinal morphology.

G cluster_Infection Coccidial Challenge cluster_Pathology Pathological Effects cluster_Intervention Anticoccidial Intervention cluster_Lasalocid Lasalocid (Ionophore) cluster_Diclazuril Diclazuril (Chemical) cluster_Outcome Therapeutic Outcome Infection Ingestion of Eimeria Oocysts Parasite_Invasion Parasite Invasion & Replication in Intestinal Epithelial Cells Infection->Parasite_Invasion Cell_Damage Epithelial Cell Destruction Parasite_Invasion->Cell_Damage Inflammation Inflammation & Lesions Cell_Damage->Inflammation Morphology_Damage Villous Atrophy Increased Crypt Depth Reduced V:C Ratio Inflammation->Morphology_Damage Lasa_Action Disrupts Ion Gradients in Parasite Lasa_Result Osmotic Lysis of Sporozoites/Merozoites Lasa_Action->Lasa_Result Cycle_Stop Interruption of Parasite Life Cycle Lasa_Result->Cycle_Stop Dicla_Action Targets Intracellular Developmental Stages Dicla_Result Degeneration of Schizonts/Gamonts Dicla_Action->Dicla_Result Dicla_Result->Cycle_Stop Damage_Prevention Prevention of Epithelial Cell Destruction Cycle_Stop->Damage_Prevention Damage_Prevention->Cell_Damage Inhibits Morphology_Preservation Preservation of Intestinal Morphology & Function Damage_Prevention->Morphology_Preservation

Caption: Logical pathway from infection to intestinal damage and drug intervention.

Experimental Protocols

The following is a summary of the experimental design from a key comparative study investigating Lasalocid and Diclazuril.

Reference Study: Zarei, H., & Shahhosseini, M. (2023). Comparison effect of lasalocid, diclazuril, probiotic and symbiotic on histomorpholical changes of small intestine induced by E. tenella. Veterinaria Italiana, 59(2).[1][2]

  • Animal Model: 180 one-day-old Ross 308 broiler chickens.[1][2]

  • Housing: Birds were randomly divided into 6 equal groups (n=30 per group).[1][2]

  • Experimental Groups:

    • Negative Control: Basal diet, no infection.

    • Positive Control: Basal diet + oral inoculation with E. tenella.

    • Lasalocid Group: Basal diet + Lasalocid + oral inoculation with E. tenella.

    • Diclazuril Group: Basal diet + Diclazuril + oral inoculation with E. tenella.

    • Probiotic Group: Basal diet + Probiotic + oral inoculation with E. tenella.

    • Synbiotic Group: Basal diet + Synbiotic + oral inoculation with E. tenella.

  • Coccidial Challenge: Oral inoculation with 3x10⁴ sporulated oocytes of Eimeria tenella.[1]

  • Sampling: At 28 and 49 days of age, 9 chickens were randomly selected from each group.[1][2]

  • Histomorphological Analysis:

    • Samples were collected from the duodenum, jejunum, and ileum.

    • Tissue samples were fixed, processed (dehydrated, embedded in paraffin), sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Morphometric analysis (villus height, crypt depth) was performed using light microscopy and imaging software.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the comparative study described above.

G cluster_challenge Infection Phase cluster_sampling Data Collection start Day 1: 180 Ross 308 Chicks randomization Randomization into 6 Groups (n=30 per group) start->randomization rearing Rearing with Designated Diets (Control, Lasalocid, Diclazuril, etc.) randomization->rearing infection Oral Inoculation with 3x10^4 E. tenella Oocytes (all groups except negative control) rearing->infection sampling_d28 Day 28: Sample 9 Chickens/Group infection->sampling_d28 sampling_d49 Day 49: Sample 9 Chickens/Group infection->sampling_d49 analysis Histomorphological Evaluation (Duodenum, Jejunum, Ileum) - Villus Height - Crypt Depth sampling_d28->analysis sampling_d49->analysis conclusion Comparative Analysis of Intestinal Morphology Data analysis->conclusion

Caption: Experimental workflow for comparing anticoccidials on gut morphology.

Conclusion

Both Lasalocid and Diclazuril are valuable tools for managing coccidiosis and, consequently, for preserving healthy intestinal morphology. Their efficacy is achieved through distinct mechanisms of action targeting the Eimeria parasite. The available comparative evidence suggests Lasalocid may offer a superior protective effect on the morphology of the jejunum during an E. tenella challenge.[1][2] However, studies on Diclazuril also confirm its ability to significantly alleviate the severe intestinal damage caused by coccidial infections.[5] Researchers and drug development professionals should consider the specific intestinal segments most affected by prevalent Eimeria species and the differing modes of action when selecting an anticoccidial strategy for optimal gut health and performance.

References

Comparative

Lasalocid's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines

For Immediate Release A comprehensive review of existing research reveals the significant potential of Lasalocid, a carboxylic ionophore antibiotic, as a promising anticancer agent. This comparative guide synthesizes dat...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals the significant potential of Lasalocid, a carboxylic ionophore antibiotic, as a promising anticancer agent. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with an objective overview of Lasalocid's effects on various cancer cell lines, its mechanisms of action, and detailed experimental protocols for replication and further investigation.

Executive Summary

Lasalocid has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, including melanoma, prostate, and colon cancers. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/AKT and JNK/P38 MAPK, as well as the generation of reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) of Lasalocid varies across different cell lines and treatment durations, highlighting the need for cell-type-specific investigation.

Comparative Efficacy of Lasalocid

The following table summarizes the IC50 values of Lasalocid in various cancer cell lines as reported in the literature. This data provides a quantitative comparison of Lasalocid's potency.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Melanoma A375Not explicitly stated, but dose-dependent inhibition observed up to 10 µM24, 48, 72[1]
SK-MEL-28Not explicitly stated, but dose-dependent inhibition observed up to 10 µM24, 48, 72[1]
Prostate Cancer PC-3More sensitive than LNCaP cellsDose- and time-dependent
LNCaPLess sensitive than PC-3 cellsDose- and time-dependent
Colon Cancer SW4807.272[2][3]
SW6206.172[2][3]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Lasalocid's anticancer activity stems from its ability to interfere with fundamental cellular processes, leading to cell death and inhibition of tumor growth.

Induction of Apoptosis and Cell Cycle Arrest

Lasalocid has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in several cancer cell lines. In melanoma cells, Lasalocid treatment leads to an increase in the percentage of cells in the S-phase of the cell cycle and induces apoptosis.[1] Similarly, in prostate cancer cells (PC-3), Lasalocid mediates cell cycle arrest in the G0/G1 phase and triggers apoptosis through mitochondrial and caspase-dependent pathways.[4] This is often associated with the production of reactive oxygen species (ROS) and mitochondrial hyperpolarization.[4]

Modulation of Signaling Pathways

The anticancer effects of Lasalocid are intricately linked to its ability to modulate critical signaling pathways that govern cell survival, proliferation, and metastasis.

  • PI3K/AKT Pathway: In melanoma cells, Lasalocid has been found to inhibit the PI3K/AKT signaling pathway, which is a key regulator of cell proliferation and survival.[1] This inhibition contributes to the downregulation of the transcription factor FOXM1, a pivotal protein in cell cycle progression.[1]

  • JNK/P38 MAPK Pathway: Lasalocid also activates the JNK/P38 MAPK pathway in melanoma cells.[1] This pathway is involved in stress responses and can lead to apoptosis.[1] The activation of this pathway also contributes to the downregulation of FOXM1.[1]

  • Reactive Oxygen Species (ROS) Generation: A common mechanism of action for Lasalocid across different cancer cell lines is the induction of ROS.[2][4] In prostate cancer cells, ROS production is a key mediator of Lasalocid-induced apoptosis and autophagy.[4]

The interplay of these mechanisms is illustrated in the following signaling pathway diagram:

Lasalocid_Signaling_Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK JNK/P38 MAPK Pathway Lasalocid Lasalocid PI3K PI3K Lasalocid->PI3K Inhibits JNK JNK Lasalocid->JNK Activates P38 P38 Lasalocid->P38 Activates ROS ROS Generation Lasalocid->ROS AKT AKT PI3K->AKT FOXM1 FOXM1 AKT->FOXM1 Activates JNK->FOXM1 Inhibits Apoptosis Apoptosis JNK->Apoptosis P38->FOXM1 Inhibits P38->Apoptosis Proliferation Cell Proliferation & Survival FOXM1->Proliferation ROS->Apoptosis

Caption: Lasalocid's modulation of key signaling pathways.

Experimental Protocols

To facilitate further research, detailed protocols for key assays used to evaluate the effects of Lasalocid are provided below.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of Lasalocid and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Measure the absorbance at 450 nm using a microplate reader.[2]

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, a measure of long-term cell survival.

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treat the cells with Lasalocid for a specified period.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the number of colonies containing at least 50 cells.

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis and is an indicator of cell proliferation.

Protocol:

  • Culture cells in the presence of Lasalocid for the desired duration.

  • Add EdU to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

  • Fix and permeabilize the cells.

  • Perform a "click" reaction to conjugate a fluorescent azide (B81097) to the ethynyl (B1212043) group of the incorporated EdU.

  • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with Lasalocid for the desired time.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate the cells to allow for staining of the DNA.

  • Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with Lasalocid to induce apoptosis.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

The following diagram illustrates a general experimental workflow for assessing the anticancer effects of Lasalocid.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treat with Lasalocid (Varying Concentrations & Durations) start->treatment cck8 Cell Viability (CCK-8) treatment->cck8 colony Colony Formation treatment->colony edu Proliferation (EdU) treatment->edu cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50, Apoptosis Rate, etc.) cck8->analysis colony->analysis edu->analysis cell_cycle->analysis apoptosis->analysis conclusion Conclusion: Comparative Efficacy & Mechanism analysis->conclusion

Caption: General workflow for evaluating Lasalocid's effects.

Conclusion

The collective evidence strongly suggests that Lasalocid is a potent anticancer agent with a complex mechanism of action that warrants further investigation. Its ability to target multiple cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways makes it a compelling candidate for future preclinical and clinical studies. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the therapeutic potential of Lasalocid in oncology.

References

Validation

Synergistic Antimicrobial Effects of Lasalocid: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive assessment of the synergistic effects of Lasalocid (B1674520), a polyether ionophore antibiotic, when combined with othe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of Lasalocid (B1674520), a polyether ionophore antibiotic, when combined with other antimicrobial agents. The content is based on available experimental data to inform research and development in antimicrobial therapies.

Introduction to Lasalocid and Antimicrobial Synergy

Lasalocid, produced by Streptomyces lasaliensis, is an ionophore that disrupts the ion gradients across the cell membranes of susceptible organisms, leading to cell death.[1] While primarily used as an anticoccidial agent in veterinary medicine, its antimicrobial properties, particularly against Gram-positive bacteria, have garnered interest.[2] The exploration of Lasalocid in combination therapies is a promising strategy to enhance its spectrum of activity, overcome drug resistance, and potentially reduce required therapeutic doses, thereby minimizing toxicity.

Antimicrobial synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can be quantified using methods such as the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to observe the rate and extent of bacterial killing.

Synergistic Effects of Lasalocid with Other Antimicrobial Agents

Current research highlights a significant synergistic relationship between Lasalocid and Polymyxin B against Gram-negative bacteria. While Lasalocid alone has limited activity against these pathogens, its combination with Polymyxin B, which permeabilizes the outer membrane, allows Lasalocid to exert its ionophore effects.

Lasalocid and Polymyxin B

Table 1: Illustrative Synergistic Activity of Lasalocid and Polymyxin B against E. coli

OrganismAntimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index*Interpretation
E. coliLasalocid>1284≤0.5Synergy
Polymyxin B20.5

*Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.

This synergistic combination is particularly noteworthy for its potential to expand the utility of Lasalocid to a broader range of clinically relevant pathogens.

Compatibility with Other Antimicrobial Agents

In the context of veterinary medicine, the compatibility of Lasalocid with other antimicrobials has been a subject of study.

  • Tiamulin: Unlike other ionophores such as monensin (B1676710) and narasin, which can have severe interactions with tiamulin, Lasalocid is considered compatible.[1][3][4][5][6] This compatibility is significant in poultry medicine, where both agents are used.[2] However, studies quantifying the synergistic antibacterial effects of this combination are lacking.

  • Florfenicol (B1672845): A study on the co-administration of Lasalocid and florfenicol in broiler chickens indicated potential for adverse side effects, particularly on cardiac function.[2][7][8] This highlights the importance of safety and toxicological assessments when combining antimicrobial agents.

  • Other Antibiotics: Studies have shown that Lasalocid, in combination with growth promotants like bacitracin, bambermycins, and lincomycin, does not have its anticoccidial activity interfered with.[9]

Antimicrobial Activity of Lasalocid

Lasalocid demonstrates notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This inherent activity makes it a candidate for combination therapies against these challenging pathogens.

Table 2: In Vitro Antimicrobial Activity of Lasalocid against Gram-Positive Mastitis Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - 8
Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 8

Source: Adapted from a study on bovine mastitis pathogens.

Experimental Protocols

Standardized methods are crucial for assessing the synergistic potential of antimicrobial combinations. The following are detailed protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of Lasalocid and the second antimicrobial agent at a concentration that is a multiple of the highest concentration to be tested.

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, serially dilute Lasalocid along the x-axis (e.g., columns 1-10) and the second agent along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of Lasalocid alone, and row H should contain serial dilutions of the second agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • A well with no antimicrobial agents serves as a positive growth control, and a well with sterile broth serves as a negative control.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Data Interpretation:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay provides information on the rate and extent of bactericidal activity of an antimicrobial combination over time.

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.

  • Assay Setup:

    • Prepare test tubes with the broth medium containing:

      • No antimicrobial agent (growth control).

      • Lasalocid alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).

      • The second antimicrobial agent alone at a specific concentration.

      • The combination of Lasalocid and the second agent at the desired concentrations.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathways and Mechanisms

Synergy_Mechanism cluster_gram_negative Gram-Negative Bacterium Outer Membrane Outer Membrane Lasalocid Lasalocid Outer Membrane->Lasalocid Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Ion Influx Ion Influx Inner Membrane->Ion Influx Cytoplasm Cytoplasm Cell Death Cell Death Cytoplasm->Cell Death Polymyxin B Polymyxin B Polymyxin B->Outer Membrane Permeabilizes Lasalocid->Inner Membrane Transports Ions Ion Influx->Cytoplasm Disrupts Gradient

Caption: Proposed mechanism of synergy between Polymyxin B and Lasalocid.

Experimental Workflows

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug A (Lasalocid) Stock D Serial Dilute Drugs in 96-Well Plate A->D B Prepare Drug B Stock B->D C Prepare Bacterial Inoculum E Inoculate Plate C->E D->E F Incubate (16-24h) E->F G Read MICs F->G H Calculate FIC Index G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I TimeKill_Workflow A Prepare Bacterial Culture (Log Phase) B Set up Test Tubes (Control, Drug A, Drug B, Combination) A->B C Inoculate Tubes B->C D Incubate with Shaking C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions & Plate E->F G Incubate Plates & Count Colonies (CFU) F->G H Plot log10 CFU/mL vs. Time G->H I Analyze for Synergy & Bactericidal Activity H->I FIC_Interpretation cluster_outcomes Interaction Outcome FICI FIC Index Calculation Synergy Synergy (FICI <= 0.5) FICI->Synergy Low Value Additive Additive/Indifference (0.5 < FICI <= 4) FICI->Additive Intermediate Value Antagonism Antagonism (FICI > 4) FICI->Antagonism High Value

References

Comparative

Benchmarking new Lasalocid derivatives against the parent compound for enhanced activity

For Immediate Release [City, State] – [Date] – Researchers have developed a series of novel lasalocid (B1674520) derivatives that exhibit significantly enhanced anticancer activity compared to the parent compound, lasalo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have developed a series of novel lasalocid (B1674520) derivatives that exhibit significantly enhanced anticancer activity compared to the parent compound, lasalocid. These findings, detailed in recent publications, open new avenues for the development of more potent and selective cancer therapeutics. The new derivatives, primarily bioconjugates, have shown improved efficacy in preclinical studies against various cancer cell lines.

Lasalocid, a polyether ionophore antibiotic, has long been recognized for its anticancer properties.[1][2][3] However, its clinical application has been limited by its therapeutic index. The newly synthesized derivatives aim to overcome these limitations by employing a bioconjugation strategy, where lasalocid is covalently linked with other anticancer agents or molecules that can enhance its targeting and efficacy.[1][2][3]

Enhanced Potency and Selectivity of Lasalocid Derivatives

In a key study, a cohort of nine lasalocid bioconjugates were synthesized and evaluated for their in vitro activity against human prostate cancer (PC3), primary colon cancer (SW480), and metastatic colon cancer (SW620) cell lines. Several of these derivatives demonstrated a marked improvement in anticancer activity over the parent lasalocid (LAS).

Notably, the LAS-TPP conjugate (compound 13) showed approximately five times more potent antiproliferative activity against the SW480 cancer cell line than lasalocid itself.[1] The IC50 value, the concentration of a drug that inhibits a biological process by 50%, was significantly lower for this derivative, indicating greater potency.

The selectivity of these compounds for cancer cells over normal cells is a critical factor in drug development. The parent compound, lasalocid, was found to be more selective in targeting tumor cells compared to the conventional chemotherapeutic agent gemcitabine.[1][2] Encouragingly, some of the new derivatives maintained a favorable selectivity index.[1]

Unraveling the Mechanism of Action: The Role of Reactive Oxygen Species

The enhanced anticancer effect of these derivatives appears to be linked to their ability to induce higher levels of reactive oxygen species (ROS) in cancer cells.[1][2][3] Elevated ROS can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. Studies have shown that lasalocid-induced apoptosis is associated with ROS production and mitochondrial hyperpolarization.

Furthermore, these new derivatives have been observed to induce late apoptosis and/or necrosis more effectively than the parent compound in PC3 and SW480 cancer cells.[1][2][3] In addition to promoting cell death, the derivatives were also found to significantly reduce the release of interleukin-6 (IL-6), a cytokine implicated in cancer-related inflammation and progression.[1][2][3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 in µM) of lasalocid and its most promising derivatives against a panel of human cancer cell lines.

CompoundPC3 (Prostate Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)SW620 (Metastatic Colon Cancer) IC50 (µM)
Lasalocid (LAS) 1.47.22.9
Compound 7 >101.82.4
Compound 8 1.41.62.1
Compound 12 2.82.83.9
Compound 13 (LAS-TPP) 2.41.43.5
Compound 14 (LAS-ferrocene) 1.22.53.0

Experimental Protocols

Synthesis of Lasalocid-Based Bioconjugates

The novel lasalocid derivatives were synthesized by derivatizing the C1 carboxyl group of the parent lasalocid molecule. The general procedure for the preparation of LAS conjugates involved the reaction of lasalocid with the desired alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC), 4-pyrrolidinopyridine (B150190) (PPy), and a catalytic amount of para-toluenesulfonic acid monohydrate (pTSA). The specific reaction conditions and purification methods were optimized for each derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of lasalocid and its derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (PC3, SW480, SW620) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of lasalocid or its derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent, and the absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway for lasalocid-induced cell death and a general workflow for the synthesis and evaluation of new derivatives.

Lasalocid_Signaling_Pathway cluster_cell Cancer Cell LAS Lasalocid Derivative ROS Increased Reactive Oxygen Species (ROS) LAS->ROS IL6 Reduced IL-6 Release LAS->IL6 Mito Mitochondrial Hyperpolarization ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of lasalocid derivatives in cancer cells.

Experimental_Workflow cluster_workflow Drug Discovery Workflow LAS_Parent Lasalocid (Parent Compound) Synthesis Synthesis of Bioconjugates LAS_Parent->Synthesis Derivatives New Lasalocid Derivatives Synthesis->Derivatives Screening In Vitro Anticancer Screening (MTT Assay) Derivatives->Screening Lead_Compounds Lead Compounds with Enhanced Activity Screening->Lead_Compounds Mechanism Mechanism of Action Studies (ROS, Apoptosis) Lead_Compounds->Mechanism

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Lasalocid: A Guide for Laboratory Professionals

Providing critical safety and logistical information for the handling and disposal of Lasalocid, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental compliance. Lasalocid, an...

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Lasalocid, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental compliance.

Lasalocid, an ionophore antibiotic, is classified as a hazardous chemical, toxic if swallowed.[1][2] Proper handling and disposal are crucial to mitigate risks to researchers and the environment. This document outlines the necessary procedures for the safe disposal of Lasalocid in a laboratory setting, adhering to standard safety protocols and regulatory considerations.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling Lasalocid for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment.

Required Personal Protective Equipment:

  • Eye/Face Protection: Wear tight-sealing safety goggles.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and proper glove removal techniques should be employed to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Skin and Body Protection: Wear protective gloves and protective clothing.[1]

  • Respiratory Protection: If risk assessment indicates the need for air-purifying respirators, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[3]

General Hygiene and Safety Measures:

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2][3]

  • Avoid contact with skin, eyes, or clothing.[1]

  • Avoid dust formation.[2]

  • Handle in a well-ventilated place.[2]

  • Regularly clean equipment, work areas, and clothing.[1]

II. Step-by-Step Disposal Procedure for Lasalocid Waste

The recommended method for the disposal of Lasalocid is through a licensed professional waste disposal service.[3] The primary disposal route for Lasalocid waste is incineration.

Step 1: Waste Segregation and Collection

  • Identify Lasalocid Waste: This includes pure Lasalocid, stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and any personal protective equipment that has come into direct contact with the compound.

  • Collect Waste:

    • Solid Waste: Collect solid Lasalocid waste, including contaminated consumables, in a designated, clearly labeled, and suitable closed container.[3]

    • Liquid Waste: High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Contaminated Media: Cell culture media containing Lasalocid should be treated as chemical waste.[4] While some antibiotics can be deactivated by autoclaving, this should not be used for stock solutions.[4] Consult your institutional guidelines for the proper disposal of antibiotic-containing media.

Step 2: Packaging and Labeling

  • Container Selection: Use containers that are compatible with the waste type and are leak-proof.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "Lasalocid," and any other information required by your institution and local regulations.

Step 3: Storage

  • Store Securely: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[2]

  • Controlled Access: The storage area should be a locked-up space with access restricted to authorized personnel.[1][2][3][5]

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[3]

  • Follow Institutional Procedures: Adhere to all institutional protocols for hazardous waste disposal.

Recommended Disposal Method:

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and qualified waste disposal facility.

What to Avoid:

  • Do Not Dispose in Drains or Sewers: Avoid the disposal of Lasalocid in drains or sewers.[3]

  • Avoid Environmental Release: Prevent entry into waterways, sewers, basements, or confined areas.[6]

III. Accidental Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.

  • Containment:

    • Powder Spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading and keep the powder dry.[1]

    • Liquid Spill: Dike the spilled material if possible to prevent further spreading.[6] Absorb with vermiculite, dry sand, or earth and place into containers for disposal.[6]

  • Clean-up:

    • Take up the material mechanically, placing it in appropriate containers for disposal.[1]

    • Avoid creating dust.[1]

    • Clean the contaminated surface thoroughly.[1][6]

  • Waste Disposal: Dispose of the collected spill material as hazardous waste, following the procedures outlined above.

IV. Logical Workflow for Lasalocid Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Lasalocid waste in a laboratory setting.

G Lasalocid Disposal Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Lasalocid Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type spill Accidental Spill? ppe->spill solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions, Media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Chemical Waste Container liquid_waste->collect_liquid store Store in Secure, Designated Area (Locked Up) collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal spill->waste_type No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect_solid

Caption: Workflow for the safe disposal of Lasalocid waste.

Note: No quantitative data for a structured table or detailed experimental protocols for disposal were available in the searched documents. The guidance provided is based on safety data sheets and general laboratory safety practices. Always consult and adhere to your institution's specific guidelines and local regulations for hazardous waste disposal.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Lasalocid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lasalocid, a p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lasalocid, a potent ionophore antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling Lasalocid, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may also be necessary.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-impermeable gloves such as nitrile, butyl, or neoprene rubber.[2][5]Prevents skin contact, as Lasalocid can be harmful if absorbed through the skin. Leather or cotton gloves are not suitable.[2]
Body Protection Impervious clothing, such as a lab coat or chemical-resistant suit, that covers the entire body from wrists to ankles.[1][2][4] A chemical-resistant apron is recommended when mixing or loading.[2]Minimizes skin exposure to spills or splashes.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]Protects against inhalation of dust, mists, or vapors, which can be harmful.[6]
II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling Lasalocid is crucial to minimize exposure and prevent accidents.

1. Preparation:

  • Training: Ensure all personnel involved have been thoroughly trained on the hazards of Lasalocid and have read the Safety Data Sheet (SDS).[3]

  • Area Designation: Designate a specific, well-ventilated area for handling Lasalocid. An efficient fume hood is highly recommended.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

2. Handling and Use:

  • Avoid Contact: Exercise extreme caution to avoid contact with eyes, skin, and clothing.[1][3]

  • No Consumption: Do not eat, drink, or smoke in the area where Lasalocid is being handled.[1][3]

  • Minimize Dust/Aerosol Formation: Handle the substance in a way that minimizes the generation of dust or aerosols.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure.

3. Post-Handling:

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]

  • PPE Doffing: Remove PPE carefully to avoid contaminating yourself. Follow a specific doffing procedure (e.g., gloves first, then goggles, then lab coat).

  • Storage: Store Lasalocid in a tightly closed container in a cool, well-ventilated, and locked-up place, away from heat, sparks, and open flames.[3]

III. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite, dry sand, or earth.[3]

    • Place the absorbed material into a sealed container for disposal.[3]

    • Clean the spill area thoroughly to remove any residual contamination.[3]

    • Never return spilled material to the original container.[3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3]

    • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3][6]

IV. Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Lasalocid and its contaminated materials is essential to prevent environmental harm.

  • Waste Collection: All Lasalocid waste, including unused product, contaminated absorbents from spills, and disposable PPE, must be collected in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1][3] Do not allow the substance to enter waterways, sewers, or the soil.[3]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste.

Workflow for Safe Handling and Disposal of Lasalocid

The following diagram illustrates the logical progression of steps for the safe handling and disposal of Lasalocid in a laboratory setting.

Caption: Workflow for the safe handling and disposal of Lasalocid.

References

© Copyright 2026 BenchChem. All Rights Reserved.